TC-G-1008
Description
Properties
IUPAC Name |
N-[3-chloro-4-[[[2-(methylamino)-6-pyridin-2-ylpyrimidin-4-yl]amino]methyl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN6O2S/c1-20-18-23-16(15-5-3-4-8-21-15)10-17(24-18)22-11-12-6-7-13(9-14(12)19)25-28(2,26)27/h3-10,25H,11H2,1-2H3,(H2,20,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSZMILOMUPIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=N1)NCC2=C(C=C(C=C2)NS(=O)(=O)C)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TC-G-1008: A Technical Guide to its Mechanism of Action on GPR39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of TC-G-1008, a potent and selective agonist of the G protein-coupled receptor 39 (GPR39). GPR39, a zinc-sensing receptor, is implicated in a variety of physiological processes, making it an attractive target for therapeutic development. This document details the molecular interactions, signaling cascades, and functional outcomes associated with the activation of GPR39 by this compound, supported by quantitative data and detailed experimental methodologies.
Core Mechanism of Action
This compound acts as a positive allosteric modulator and agonist of GPR39.[1][2] Its binding to the receptor potentiates the signaling response, which is also allosterically modulated by physiological concentrations of zinc (Zn²⁺).[3] Upon activation by this compound, GPR39 undergoes a conformational change that facilitates its interaction with multiple G protein subtypes, initiating a cascade of intracellular signaling events. The receptor is known to couple with Gαq, Gαs, and Gα12/13 proteins, and can also trigger β-arrestin recruitment, leading to a diverse range of cellular responses.[4][5]
Quantitative Data Summary
The potency of this compound in activating GPR39 has been quantified through various in vitro functional assays. The following table summarizes the key pharmacological data.
| Parameter | Species | Assay Type | Value (EC₅₀) | Cell Line | Reference(s) |
| Agonist Activity | Human | cAMP Production | 0.8 nM | HEK293 | [1][6] |
| Agonist Activity | Rat | cAMP Production | 0.4 nM | HEK293 | [1][6] |
| Agonist Activity | Human | IP1 Accumulation | 0.8 nM | HEK293 | [7] |
| Agonist Activity | Rat | IP1 Accumulation | 0.4 nM | HEK293 | [7] |
| Agonist Activity | Human | Calcium Mobilization | ~400 nM | HEK293 | [8] |
Signaling Pathways Activated by this compound
Activation of GPR39 by this compound initiates multiple downstream signaling cascades, reflecting the receptor's ability to engage with different G protein families.
Gαq/11 Pathway
The coupling of GPR39 to the Gαq/11 family of G proteins activates Phospholipase C (PLC).[9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7] This transient increase in cytosolic calcium concentration can modulate the activity of various calcium-dependent enzymes and transcription factors.
Gαs Pathway
GPR39 activation by this compound also leads to the stimulation of the Gαs pathway.[4] This involves the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1] As a key second messenger, cAMP activates Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby regulating gene expression and various cellular functions.[5]
Gα12/13 Pathway and β-Arrestin Recruitment
This compound-mediated GPR39 activation also engages Gα12/13 proteins, which can lead to the activation of RhoGEFs and the small GTPase RhoA, influencing the actin cytoskeleton and activating transcription factors such as Serum Response Factor (SRF).[5] Furthermore, agonist binding promotes the recruitment of β-arrestin to the receptor. This interaction is not only crucial for receptor desensitization and internalization but can also initiate G protein-independent signaling cascades, further diversifying the cellular response to this compound.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize the mechanism of action of this compound on GPR39 are provided below.
cAMP Production Assay (HTRF)
This protocol outlines the measurement of intracellular cAMP accumulation following GPR39 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing human or rat GPR39 (HEK293-GPR39) in appropriate growth medium.
-
Seed the cells at a density of approximately 4,000 cells per well in a poly-D-lysine-coated, white, 384-well plate.[6][7]
2. Compound Preparation and Stimulation:
-
Prepare a serial dilution of this compound in a suitable assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Prepare a vehicle control (e.g., DMSO).
-
Remove the culture medium from the wells and wash once with assay buffer.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 30 minutes at 37°C.[7]
3. Detection and Data Analysis:
-
Following stimulation, lyse the cells and measure intracellular cAMP levels using a commercial HTRF cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.[7]
-
The HTRF signal is read on a compatible plate reader.
-
Plot the cAMP response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eubopen.org [eubopen.org]
- 8. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 9. researchgate.net [researchgate.net]
The Role of TC-G-1008 in GLP-1 Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the G-protein coupled receptor 39 (GPR39) agonist, TC-G-1008, and its role in stimulating the secretion of Glucagon-Like Peptide-1 (GLP-1). This document outlines the molecular mechanisms, signaling pathways, and experimental data associated with this compound, serving as a comprehensive resource for professionals in metabolic disease research and drug development.
Executive Summary
This compound is a potent and orally bioavailable agonist for the G-protein coupled receptor 39 (GPR39), a receptor expressed in intestinal enteroendocrine L-cells.[1] Enteroendocrine L-cells are the primary source of the incretin hormone GLP-1, a key regulator of glucose homeostasis and satiety.[2][3] Activation of GPR39 by this compound initiates a signaling cascade that culminates in the secretion of GLP-1.[1] This mechanism presents GPR39 as a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity, with this compound serving as a critical tool compound for preclinical investigation.
Mechanism of Action: GPR39 Activation
The primary molecular target of this compound is GPR39, a receptor that was previously considered an orphan GPCR.[4] The endogenous ligand for GPR39 is the zinc ion (Zn2+).[4][5] GPR39 is expressed in various tissues, including the pancreas and gastrointestinal tract, with notable expression on enteroendocrine L- and K-cells.[6][7]
This compound acts as a potent agonist at this receptor, demonstrating high affinity for both rat and human GPR39.[1] Upon binding, this compound induces a conformational change in the receptor, triggering the activation of intracellular heterotrimeric G-proteins.[6]
Signaling Pathways for GLP-1 Secretion
GPR39 is known for its promiscuous coupling to several G-protein subtypes, primarily Gαq, Gαs, and Gα12/13.[4][5][6] The activation of these pathways by this compound converges on the critical downstream second messengers required for GLP-1 exocytosis from L-cells: cyclic adenosine monophosphate (cAMP) and intracellular calcium (Ca2+).[8]
-
Gαs Pathway: Activation of Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[5][9] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), both of which are crucial for priming GLP-1-containing granules for release.[8]
-
Gαq Pathway: Activation of Gαq stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca2+ into the cytoplasm. This rise in intracellular Ca2+ is a primary trigger for the fusion of GLP-1 granules with the cell membrane and subsequent hormone secretion.[6]
The dual activation of both cAMP and Ca2+ pathways by this compound leads to a robust stimulation of GLP-1 secretion.
Quantitative Data
While specific dose-response data for this compound on GLP-1 secretion from peer-reviewed publications is limited, the compound's potency at the GPR39 receptor and its in vivo effects are documented.
Table 1: In Vitro Potency of this compound
| Parameter | Species | EC50 Value | Source |
|---|---|---|---|
| GPR39 Agonism | Rat | 0.4 nM | [1] |
| GPR39 Agonism | Human | 0.8 nM |[1] |
Table 2: In Vivo Pharmacokinetics and Effect of this compound in Mice
| Oral Dose | Max. Plasma Exposure (Cmax) | Time to Cmax | Effect on GLP-1 | Source |
|---|---|---|---|---|
| 10 mg/kg | 1.4 µM | 1 - 1.5 h | Robustly induces acute levels | [1] |
| 30 mg/kg | 6.1 µM | 1 - 1.5 h | Robustly induces acute levels | [1] |
| 100 mg/kg| 25.3 µM | 1 - 1.5 h | Robustly induces acute levels |[1] |
Table 3: Effect of GPR39 Endogenous Agonist (Zn2+) on Incretin Secretion
| Model System | Agonist | Effect | Fold Increase | Source |
|---|---|---|---|---|
| pGIPneo STC-1 cells | ZnCl2 | GIP Secretion | ~1.3-fold | [7] |
| Lean Mice | Oral Zn2+ | GIP Release | Stimulated by 26% | [7] |
| Lean Mice | Oral Zn2+ | GLP-1 Release | No significant effect | [7] |
Note: Interestingly, while GPR39 is expressed on L-cells, some studies with the endogenous agonist Zn2+ show a more pronounced effect on GIP secretion from K-cells than on GLP-1 secretion. The synthetic agonist this compound, however, has been shown to robustly induce GLP-1.[1][7]
Experimental Protocols
In Vitro GLP-1 Secretion Assay using Human Intestinal Organoids
This protocol is synthesized from established methodologies for studying GLP-1 secretion in primary human cell models.[10][11][12]
Objective: To quantify the effect of this compound on GLP-1 secretion from differentiated L-cells within human intestinal organoids.
Materials:
-
Human intestinal organoids (colonic or ileal)
-
Basal culture medium (e.g., Advanced DMEM/F12) with supplements (B27, N2, Noggin, R-spondin, EGF)
-
Matrigel
-
Extracellular Buffer (ECB): 135 mM NaCl, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES, pH 7.4
-
This compound (stock solution in DMSO)
-
DPP-4 inhibitor (e.g., Diprotin A)
-
Positive Control: Forskolin (10 µM) + IBMX (10 µM)
-
GLP-1 ELISA Kit (Active GLP-1)
-
96-well plates
Procedure:
-
Organoid Culture & Differentiation: Culture human intestinal stem cells embedded in Matrigel to form 3D organoids. Differentiate organoids for 7-10 days to generate a diverse epithelial population, including L-cells.
-
Plating for Assay: Collect mature organoids and break them into smaller fragments. Plate fragments in a 96-well plate.
-
Pre-incubation/Washing: Gently wash the organoids twice with 150 µL of ECB to remove residual culture medium.
-
Basal Secretion: Add 50 µL of ECB containing a DPP-4 inhibitor to each well and incubate for 1 hour at 37°C. This prevents the degradation of secreted GLP-1. Collect the supernatant; this represents the basal secretion level.
-
Stimulation: Wash the organoids once with ECB. Add 50 µL of ECB (containing DPP-4 inhibitor) with the desired concentrations of this compound (e.g., 1 nM to 10 µM), vehicle (DMSO), or positive controls.
-
Incubation: Incubate the plate for 2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well for GLP-1 analysis.
-
GLP-1 Quantification: Measure the concentration of active GLP-1 in the collected supernatants using a validated GLP-1 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the stimulated GLP-1 secretion to the basal secretion for each condition. Express results as fold-change over basal.
In Vivo Oral Administration in Mice
This protocol is based on a study evaluating the oral bioavailability and acute effects of this compound.[1]
Objective: To assess the acute effect of oral this compound administration on plasma GLP-1 levels in mice.
Materials:
-
Male C57BL/6 mice
-
This compound
-
Vehicle: 0.5% methylcellulose / 0.1% Tween 80 in water
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
DPP-4 inhibitor
-
GLP-1 ELISA Kit
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week.
-
Fasting: Fast mice overnight (approx. 16 hours) with free access to water.
-
Compound Preparation: Prepare an aqueous suspension of this compound in the vehicle at the desired concentrations (e.g., 10, 30, 100 mg/kg).
-
Oral Administration: Administer a single dose of the this compound suspension or vehicle to the mice via oral gavage.
-
Blood Sampling: At a predetermined time point post-dosing (e.g., 15-30 minutes, based on incretin release kinetics), collect blood via tail vein or terminal cardiac puncture into tubes containing a DPP-4 inhibitor.
-
Plasma Preparation: Immediately centrifuge the blood samples (e.g., 1500 x g for 10 min at 4°C) to separate the plasma.
-
GLP-1 Quantification: Store plasma at -80°C until analysis. Measure active GLP-1 concentrations using a validated ELISA kit.
-
Data Analysis: Compare the plasma GLP-1 levels in the this compound-treated groups to the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA).
Conclusion and Future Directions
This compound is a valuable pharmacological tool that potently stimulates GLP-1 secretion through the activation of the GPR39 receptor on enteroendocrine L-cells. Its mechanism involves the canonical Gαs/cAMP and Gαq/Ca2+ signaling pathways, which are fundamental to hormone exocytosis. The oral bioavailability of this compound makes it and other GPR39 agonists attractive candidates for the development of novel therapeutics for type 2 diabetes and obesity.
Future research should focus on elucidating the precise dose-response relationship of this compound on GLP-1 secretion in human-derived systems, exploring the potential for biased agonism at the GPR39 receptor to fine-tune physiological responses, and conducting long-term in vivo studies to evaluate the chronic effects of GPR39 activation on metabolic health.
References
- 1. Functions of the Zinc-Sensing Receptor GPR39 in Regulating Intestinal Health in Animals [mdpi.com]
- 2. Development of an orally delivered GLP-1 receptor agonist through peptide engineering and drug delivery to treat chronic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the multifaceted roles of GLP-1: Physiological functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in understanding the role of glucagon-like peptide 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Dual GLP-1/GIP Receptor Agonism on Glucagon Secretion—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Labeling and Characterization of Human GLP-1-Secreting L-cells in Primary Ileal Organoid Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a Primary Human Intestinal Epithelium Enriched in L-cells For Assay of GLP-1 Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of L-cells in mouse and human small intestine organoids - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of TC-G-1008: A Technical Guide to a Novel Zinc-Sensing Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TC-G-1008, a potent and selective agonist for the G-protein coupled receptor 39 (GPR39), a zinc-sensing receptor. This document delves into the core pharmacology of this compound, detailing its mechanism of action, associated signaling pathways, and quantitative data, while also providing insights into relevant experimental protocols. The information presented herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic potential of targeting GPR39 with this compound.
Core Compound Profile: this compound
This compound, also known as GPR39-C3, has emerged as a critical pharmacological tool for investigating the physiological roles of GPR39.[1][2][3][4] It is a small molecule agonist that has been instrumental in elucidating the receptor's involvement in a variety of cellular processes.[1][2]
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters that define the potency and efficacy of this compound at the GPR39 receptor, as well as its pharmacokinetic properties.
| Parameter | Species | Value | Notes |
| EC50 | Rat | 0.4 nM | |
| Human | 0.8 nM | ||
| Selectivity | Kinases | >10 µM (IC50) | Selective over a panel of kinases. |
| Ghrelin Receptor | >30 µM (IC50) | No significant binding affinity. | |
| Neurotensin-1 Receptor | >30 µM (IC50) | No significant binding affinity. | |
| Plasma Protein Binding | Rat | 99.3% | |
| Mouse | 99.1% | ||
| Oral Bioavailability | Mouse | Orally bioavailable | Achieves maximal exposures of 1.4, 6.1, and 25.3 µM at 1-1.5 hours after single oral doses of 10, 30, and 100 mg/kg, respectively. |
Mechanism of Action and Signaling Pathways
This compound functions as an agonist at the GPR39 receptor, which is known to be a promiscuous receptor coupling to multiple G-protein subtypes.[1] Activation of GPR39 by this compound initiates a cascade of intracellular signaling events, demonstrating the compound's ability to modulate diverse cellular functions. Zinc has been shown to act as a positive allosteric modulator of this compound's activity, enhancing its effects in various signaling pathways.[1]
G-Protein Coupled Signaling
This compound has been demonstrated to activate GPR39, leading to the engagement of Gs, Gq, and G12/13 proteins.[1][2][4]
-
Gs Pathway: Activation of the Gs pathway leads to the production of cyclic AMP (cAMP).[1][2]
-
Gq Pathway: Engagement of the Gq pathway results in the accumulation of inositol triphosphate (IP3) and subsequent intracellular calcium mobilization.[1][2]
-
G12/13 Pathway: The G12/13 pathway activation is linked to Serum Response Factor-Response Element (SRF-RE)-dependent transcription.[1][2]
-
β-Arrestin Recruitment: this compound also promotes the recruitment of β-arrestin.[1][2]
CREB/PGC-1α Pathway
In the context of intracerebral hemorrhage, this compound has been shown to promote mitochondrial biogenesis and improve antioxidative capability through the activation of the CREB/PGC-1α signaling pathway.[5]
NF-κB Pathway
This compound has demonstrated protective effects against oxidized low-density lipoprotein (ox-LDL)-induced inflammation and monocyte adhesion in endothelial cells by inhibiting the NF-κB pathway.[6] This suggests a potential role for GPR39 agonism in mitigating atherosclerosis.[6]
References
- 1. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. mdpi.com [mdpi.com]
- 5. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of GPR39 with the agonist TC-G 1008 ameliorates ox-LDL-induced attachment of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of TC-G-1008 on cAMP Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of TC-G-1008, a potent and selective agonist of the G-protein-coupled receptor 39 (GPR39), on cyclic adenosine monophosphate (cAMP) production. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Core Findings: this compound and cAMP Modulation
This compound, also known as GPR39-C3, has been identified as a potent agonist of GPR39, a receptor that can couple to multiple G-protein signaling pathways.[1][2][3] Notably, in vitro studies utilizing human embryonic kidney 293 (HEK293) cells stably expressing GPR39 have demonstrated that this compound stimulates the production of cAMP.[1] This effect is indicative of GPR39 coupling to the stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to convert ATP into cAMP.
Beyond its effect on cAMP, this compound has also been shown to activate other signaling cascades through GPR39, including the Gq pathway leading to inositol phosphate (IP1) accumulation and the G12/13 pathway resulting in Serum Response Factor Response Element (SRF-RE)-dependent transcription.[1][2]
Quantitative Data Summary
The potency of this compound in stimulating cAMP production has been quantified in HEK293 cells expressing either the human or rat GPR39 receptor. The half-maximal effective concentration (EC50) values are presented in the table below.
| Receptor Ortholog | Cell Line | Assay | EC50 (nM) | Reference |
| Human GPR39 | HEK293 | cAMP Production | 0.8 | [1][4] |
| Rat GPR39 | HEK293 | cAMP Production | 0.4 | [1][4] |
GPR39 Signaling Pathway
The activation of GPR39 by this compound initiates a cascade of intracellular events. The following diagram illustrates the Gs-mediated signaling pathway leading to cAMP production.
Experimental Protocols
The following is a detailed methodology for an in vitro cAMP production assay, adapted from protocols used in the characterization of this compound.
1. Cell Culture and Seeding:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the GPR39 receptor.
-
Culture Medium: Standard growth medium (e.g., DMEM) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (if applicable).
-
Seeding: Cells are plated in poly-d-lysine-coated, white, 384-well plates at a density of 4,000 cells per well.
-
Incubation: Plates are incubated overnight at 37°C in a humidified atmosphere with 5% CO2.
2. Compound Treatment:
-
The culture medium is removed from the wells.
-
For desensitization experiments, cells can be pre-treated with this compound or a vehicle control (DMSO) in an appropriate assay buffer for a specified duration at 37°C. Following pre-treatment, the compound solution is removed, and the cells are washed twice with PBS containing 0.1% BSA.
-
For the primary cAMP measurement, cells are stimulated with various concentrations of this compound in a stimulation buffer for 30 minutes at 37°C.
3. cAMP Measurement (Example using HTRF):
-
Lysis: After stimulation, the cells are lysed according to the cAMP assay kit manufacturer's instructions.
-
Reagent Addition: The cAMP detection reagents, such as a cAMP-d2 conjugate and an anti-cAMP cryptate antibody (for Homogeneous Time-Resolved Fluorescence - HTRF assays), are added to the cell lysate.
-
Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to reach equilibrium.
-
Signal Detection: The HTRF signal is read on a compatible plate reader. The signal is inversely proportional to the concentration of cAMP produced by the cells.
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The amount of cAMP in the experimental wells is then interpolated from this curve. EC50 values are determined by fitting the concentration-response data to a sigmoidal curve using appropriate software.
Experimental Workflow Diagram:
References
Investigating the Downstream Signaling of TC-G-1008: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream signaling pathways activated by TC-G-1008, a potent and selective agonist of the G protein-coupled receptor 39 (GPR39). This document details the key signaling cascades initiated by this compound, presents quantitative data on its activity, and offers detailed experimental protocols for investigating its mechanism of action.
Core Signaling Pathways of this compound
This compound activates GPR39, a receptor coupled to multiple G protein subtypes, leading to the initiation of several distinct downstream signaling cascades. The primary pathways activated by this compound include the Gs, Gq, and G12/13 pathways, as well as β-arrestin recruitment.[1][2][3] These pathways collectively influence a wide range of cellular processes, from gene transcription to metabolic regulation.
Gs Pathway Activation
Activation of the Gs protein by this compound leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2][3] Increased intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including the transcription factor cAMP response element-binding protein (CREB).
Gq Pathway Activation
Upon binding of this compound, GPR39 can also activate the Gq protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). A key measurable downstream metabolite of IP3 is inositol monophosphate (IP1).[1][2][3]
G12/13 Pathway Activation
This compound-mediated GPR39 activation also stimulates the G12/13 pathway, which leads to the activation of RhoA. Activated RhoA, in turn, promotes the transcription of genes regulated by the Serum Response Factor (SRF) through the SRF response element (SRF-RE).[1][2][3]
β-Arrestin Recruitment
In addition to G protein-dependent signaling, this compound induces the recruitment of β-arrestin to the GPR39 receptor.[1][2][3] This process is critical for receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades.
Quantitative Data Summary
The potency of this compound in activating these signaling pathways has been quantified in various in vitro systems. The following table summarizes the key EC50 values for this compound.
| Assay Type | Receptor | Cell Line | EC50 | Reference |
| cAMP Production | Rat GPR39 | HEK293 | 0.4 nM | [1] |
| cAMP Production | Human GPR39 | HEK293 | 0.8 nM | [1] |
| IP1 Accumulation | Rat GPR39 | HEK293 | 0.4 nM | [1] |
| IP1 Accumulation | Human GPR39 | HEK293 | 0.8 nM | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound downstream signaling are provided below.
cAMP Production Assay
This protocol is designed to measure the intracellular accumulation of cAMP in response to this compound treatment.
Materials:
-
HEK293 cells stably expressing GPR39
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
cAMP detection kit (e.g., HTRF-based kit)
-
White, opaque 384-well microplates
Procedure:
-
Cell Plating: Seed HEK293-GPR39 cells into a white, opaque 384-well plate at a density of 4,000 cells/well. Culture overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Cell Stimulation: Remove the culture medium and wash the cells once with assay buffer. Add the diluted this compound or vehicle control to the wells and incubate for 30 minutes at 37°C.
-
cAMP Detection: Following incubation, lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.[1][4]
IP1 Accumulation Assay
This protocol measures the accumulation of inositol monophosphate (IP1), a stable metabolite of IP3, as an indicator of Gq pathway activation.
Materials:
-
HEK293 cells stably expressing GPR39
-
Cell culture medium
-
Stimulation buffer containing LiCl
-
This compound
-
IP1 detection kit (e.g., HTRF-based kit)
-
White, opaque 384-well microplates
Procedure:
-
Cell Plating: Plate HEK293-GPR39 cells in a 384-well plate as described for the cAMP assay.
-
Compound Preparation: Prepare serial dilutions of this compound in stimulation buffer containing LiCl.
-
Cell Stimulation: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 30-60 minutes at 37°C. The LiCl in the buffer will inhibit the degradation of IP1.[5][6][7][8]
-
IP1 Detection: Lyse the cells and measure IP1 accumulation using a suitable detection kit, following the manufacturer's protocol.[5][6][7][8]
SRF-RE Luciferase Reporter Assay
This assay quantifies the activation of the G12/13-RhoA pathway by measuring the transcriptional activity of the Serum Response Factor (SRF).
Materials:
-
HEK293 cells
-
GPR39 expression vector
-
SRF-RE luciferase reporter vector (e.g., pGL4.34[luc2P/SRF-RE/Hygro])
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
White, opaque 96-well microplates
Procedure:
-
Transfection: Co-transfect HEK293 cells with the GPR39 expression vector and the SRF-RE luciferase reporter vector in a 96-well plate.
-
Cell Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 18-24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 6-8 hours.
-
Luciferase Measurement: Add the luciferase assay reagent to each well and measure the luminescence using a plate reader.[9][10][11]
β-Arrestin Recruitment Assay
This assay measures the interaction between GPR39 and β-arrestin upon agonist stimulation.
Materials:
-
Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® U2OS GPR39 β-Arrestin GPCR Assay)
-
Cell culture medium
-
This compound
-
Assay buffer
-
Detection reagents specific to the assay platform
Procedure:
-
Cell Plating: Plate the engineered cells in a white, opaque 384-well plate according to the supplier's instructions.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Detection: Add the detection reagents and incubate at room temperature for 60 minutes. Measure the chemiluminescent signal with a plate reader.[12][13][14]
Western Blot for Phospho-CREB and Phospho-ERK
This protocol is used to detect the phosphorylation of key downstream signaling proteins like CREB and ERK.
Materials:
-
Cells or tissue treated with this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-CREB, anti-CREB, anti-phospho-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse the cells or tissue in lysis buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.[15][16]
Conclusion
This compound is a valuable pharmacological tool for elucidating the physiological roles of GPR39. Its ability to activate multiple G protein-dependent and -independent signaling pathways underscores the complexity of GPR39 signaling. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the downstream effects of this compound and its potential therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | GHSR | TargetMol [targetmol.com]
- 5. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gbo.com [gbo.com]
- 9. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
TC-G-1008: A Potent GPR39 Agonist with Therapeutic Potential in Metabolic Disease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic diseases, including type 2 diabetes and obesity, represent a growing global health crisis, necessitating the exploration of novel therapeutic targets. The G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor, has emerged as a promising candidate in this area. TC-G-1008, a potent and selective small-molecule agonist of GPR39, is at the forefront of research investigating the therapeutic potential of targeting this receptor. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its demonstrated and potential applications in metabolic disease research, with a focus on quantitative data and detailed experimental protocols.
This compound: Molecular Profile and In Vitro Activity
This compound is a potent and orally bioavailable agonist of the GPR39 receptor.[1][2] It exhibits high affinity for both rat and human GPR39, with low nanomolar efficacy. The compound's selectivity has been demonstrated against a panel of kinases and other related receptors.
| Parameter | Value | Species | Reference |
| EC50 | 0.4 nM | Rat | [1][2] |
| EC50 | 0.8 nM | Human | [1][2] |
| EC50 (Calcium Mobilization) | ~400 nM | Human | [3] |
| Selectivity (Kinases) | IC50 > 10 µM | Various | [1] |
| Selectivity (Ghrelin & Neurotensin-1 Receptors) | IC50 > 30 µM | Not Specified | [1] |
Mechanism of Action and Signaling Pathways
This compound functions as a positive allosteric modulator of the GPR39 receptor, enhancing its signaling in the presence of zinc.[3] Activation of GPR39 by this compound initiates a cascade of intracellular signaling events through multiple G protein-dependent pathways. This pleiotropic signaling capacity underscores the complex and multifaceted cellular responses elicited by this compound.
The primary signaling pathways activated by this compound include:
-
Gq Pathway: Leading to the accumulation of inositol monophosphate (IP1) and subsequent mobilization of intracellular calcium.
-
Gs Pathway: Resulting in the production of cyclic AMP (cAMP).
-
G12/13 Pathway: Stimulating serum response factor-responsive element (SRF-RE)-dependent transcription.
-
β-arrestin Recruitment: A key mechanism in G protein-coupled receptor signaling and regulation.
-
CREB/PGC-1α Pathway: Activation of cAMP response element-binding protein (CREB) and peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which are involved in mitochondrial biogenesis and cellular metabolism.
-
NF-κB Pathway: Inhibition of the nuclear factor-kappa B (NF-κB) pathway, which plays a central role in inflammation.
Potential in Metabolic Disease Research
The multifaceted signaling of this compound translates into several physiological effects relevant to metabolic diseases.
Glucagon-Like Peptide-1 (GLP-1) Secretion
A key finding is that this compound robustly induces the secretion of GLP-1 in vivo.[1][2] GLP-1 is an incretin hormone with well-established roles in glucose homeostasis, including stimulating glucose-dependent insulin secretion, suppressing glucagon release, and promoting satiety. The ability of an orally available small molecule to stimulate GLP-1 release presents a promising therapeutic strategy for type 2 diabetes and obesity.
Body Weight and Food Intake
Studies with another GPR39 agonist, Cpd1324, have demonstrated that activation of this receptor can lead to a reduction in food intake and subsequent weight loss in diet-induced obese mice.[4][5] This effect is attributed to the stimulation of GLP-1 secretion. While direct quantitative data for this compound on these parameters are still emerging, the shared mechanism of action suggests a similar potential.
| Parameter | Effect of GPR39 Agonist (Cpd1324) | Animal Model | Reference |
| Food Intake | Acute Decrease | High-Fat Diet-Fed Mice | [4][5] |
| Body Weight | Subsequent Weight Loss | High-Fat Diet-Fed Mice | [4][5] |
Glucose Homeostasis and Insulin Secretion
The role of GPR39 in directly modulating insulin secretion is an area of active investigation with some conflicting reports. While GPR39 is expressed in pancreatic islets and its activation has been linked to the regulation of insulin secretion, some studies with novel GPR39 agonists did not observe acute insulinotropic effects.[6] However, GPR39 knockout mice have been shown to have impaired glucose tolerance and a decreased plasma insulin response to an oral glucose challenge.[6] this compound has been reported to improve glucose tolerance in mice, likely through its effects on GLP-1 secretion.[3]
Experimental Protocols
In Vivo GLP-1 Secretion Assay in Mice
This protocol outlines the procedure for measuring acute GLP-1 secretion in mice following oral administration of this compound.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose/0.1% Tween 80 in water)
-
Male C57BL/6J mice
-
Oral gavage needles
-
Blood collection tubes containing DPP-4 inhibitor (e.g., sitagliptin) and aprotinin
-
Centrifuge
-
ELISA kit for active GLP-1
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle via oral gavage at desired doses (e.g., 10, 30, 100 mg/kg).
-
At specified time points post-administration (e.g., 15, 30, 60, 120 minutes), collect blood samples from the tail vein or via cardiac puncture into tubes containing DPP-4 inhibitor and aprotinin to prevent GLP-1 degradation.
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples at 1,600 x g for 15 minutes at 4°C to separate plasma.
-
Collect the plasma supernatant and store at -80°C until analysis.
-
Measure the concentration of active GLP-1 in the plasma samples using a commercially available ELISA kit, following the manufacturer's instructions.
Oral Glucose Tolerance Test (OGTT) in Mice
This protocol describes the procedure for assessing the effect of this compound on glucose tolerance in mice.
Materials:
-
This compound
-
Vehicle
-
Male C57BL/6J mice (can be on a standard or high-fat diet)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast mice overnight (approximately 16 hours) with free access to water.
-
Administer this compound or vehicle via oral gavage at the desired dose and time prior to the glucose challenge.
-
At time 0, measure baseline blood glucose from a tail snip using a glucometer.
-
Immediately after the baseline measurement, administer a glucose solution (e.g., 2 g/kg) via oral gavage.
-
Measure blood glucose levels at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose administration.
-
Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for elucidating the physiological roles of GPR39 and exploring its therapeutic potential in metabolic diseases. Its ability to potently and selectively activate GPR39, leading to the stimulation of GLP-1 secretion, positions it as a promising candidate for the development of novel oral therapies for type 2 diabetes and obesity. Further research is warranted to fully characterize the in vivo metabolic effects of this compound, including long-term studies on body weight, food intake, and insulin sensitivity. Elucidating the precise downstream signaling pathways that mediate the beneficial metabolic effects of this compound will be crucial for its clinical translation. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the exciting therapeutic possibilities of this GPR39 agonist.
References
- 1. TC-G 1008 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 2. This compound | GHSR | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Selective release of gastrointestinal hormones induced by an orally active GPR39 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. G protein-coupled receptor 39 deficiency is associated with pancreatic islet dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of GPR39 Activation by TC-G-1008 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
G protein-coupled receptor 39 (GPR39), a zinc-sensing receptor, has emerged as a significant modulator of inflammatory processes. Its activation by the potent and selective agonist TC-G-1008 has been shown to exert robust anti-inflammatory effects across a spectrum of preclinical models. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the role of the GPR39/TC-G-1008 axis in inflammation. We consolidate quantitative data, detail key experimental protocols, and visualize complex biological pathways to offer a comprehensive resource for professionals in biomedical research and drug development.
Introduction to GPR39 and this compound
GPR39 is a Class A G protein-coupled receptor (GPCR) that is endogenously activated by zinc ions (Zn²⁺)[1][2]. It is widely expressed in various tissues, including the brain, gastrointestinal tract, pancreas, and skin[3]. GPR39 is known to couple to multiple G protein subtypes, including Gαq, Gαs, and Gα12/13, allowing it to regulate a diverse array of physiological functions such as cell proliferation, ion transport, and metabolic homeostasis[3][4].
This compound is a potent, selective, and orally available synthetic agonist of GPR39, with EC₅₀ values of 0.8 nM and 0.4 nM for human and rat receptors, respectively[5]. It acts as a positive allosteric modulator, enhancing receptor signaling in the presence of extracellular zinc[6][7]. This compound has become an invaluable pharmacological tool to investigate the therapeutic potential of GPR39 activation, particularly in the context of inflammatory diseases[3][6]. Recent evidence strongly indicates that activation of GPR39 by this compound can attenuate inflammation by modulating key signaling cascades, including the NF-κB and SIRT1 pathways[8][9][10].
Core Signaling Pathways in Inflammation
Activation of GPR39 by this compound initiates multiple downstream signaling cascades that collectively contribute to its anti-inflammatory profile. The two most prominently described pathways are the modulation of the NF-κB axis and the upregulation of the SIRT1/PGC-1α/Nrf2 pathway.
Upregulation of the SIRT1/PGC-1α/Nrf2 Anti-Inflammatory Pathway
A primary mechanism by which this compound exerts its anti-inflammatory effects is through the activation of a protective signaling cascade involving Sirtuin 1 (SIRT1), Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[8][11] This pathway is crucial for cellular homeostasis, antioxidant defense, and the suppression of inflammatory gene expression. In models of neuroinflammation, this compound treatment leads to an increased expression of SIRT1, which subsequently promotes the expression of PGC-1α and its downstream target Nrf2.[8][12] This cascade ultimately results in the downregulation of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[8][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling pathway mechanisms of neurological diseases induced by G protein‐coupled receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orphan receptor GPR39: A potential therapeutic target for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. Activation of GPR39 with TC-G 1008 attenuates neuroinflammation via SIRT1/PGC-1α/Nrf2 pathway post-neonatal hypoxic–ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of GPR39 with the agonist TC-G 1008 ameliorates ox-LDL-induced attachment of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Activation of G-protein-coupled receptor 39 reduces neuropathic pain in a rat model - PMC [pmc.ncbi.nlm.nih.gov]
The GPR39 Agonist TC-G-1008: A Technical Overview of its Neuroprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the neuroprotective effects of TC-G-1008, a potent and orally available agonist of the G-protein coupled receptor 39 (GPR39). Emerging research highlights the therapeutic potential of this compound in various models of neurological injury, primarily through the modulation of key signaling pathways involved in mitochondrial biogenesis, antioxidant defense, and neuroinflammation. This document summarizes the core findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the underlying molecular mechanisms.
Core Mechanism of Action
This compound functions as a positive allosteric modulator of GPR39, a receptor activated by zinc.[1][2] Its activation of GPR39 triggers a cascade of intracellular signaling events through multiple G-protein pathways, including Gs, Gq, and G12/13, as well as β-arrestin recruitment.[1][3][4] This promiscuous signaling capability allows this compound to influence a wide range of cellular processes. Notably, its neuroprotective effects appear to be mediated primarily through the activation of the CREB/PGC-1α and SIRT1/PGC-1α/Nrf2 signaling pathways.[5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating the efficacy and properties of this compound.
| Parameter | Value | Species | Receptor | Reference |
| EC50 | 0.4 nM | Rat | GPR39 | [4] |
| 0.8 nM | Human | GPR39 | [4] | |
| ~400 nM | Human | GPR39 (Calcium mobilization) | [2] | |
| Plasma Protein Binding | 99.3% | Rat | [4] | |
| 99.1% | Mouse | [4] |
Table 1: In Vitro Potency and Pharmacokinetic Properties of this compound
| Model | Treatment Protocol | Key Findings | Reference |
| Intracerebral Hemorrhage (ICH) in Mice | Oral gavage at 1h, 25h, and 49h post-ICH | - Attenuated brain edema and hematoma size.[5]- Improved neurobehavioral deficits.[5]- Upregulated PGC-1α, NRF1, TFAM, Nrf2, HO-1, NQO1, SOD, CAT, and GSH-Px.[5] | [5] |
| Neonatal Hypoxic-Ischemic Encephalopathy (HIE) in Rats | Intranasal administration at 1h, 25h, 49h, and 73h post-HIE | - Reduced infarct area.[6][7]- Improved short-term and long-term neurological deficits.[6][7]- Increased expression of SIRT1, PGC-1α, and Nrf2.[6][7]- Downregulated IL-6, IL-1β, and TNF-α.[7] | [6][7] |
| Seizure Models in Mice and Zebrafish | Intraperitoneal injection 30 min before seizure induction | - Facilitated PTZ-induced epileptogenesis via GPR39.[3][8]- Increased activation of CREB in the hippocampus.[3][8] | [3][8] |
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
Key Signaling Pathways
The neuroprotective effects of this compound are attributed to its ability to modulate complex signaling networks. The following diagrams illustrate the primary pathways implicated in its mechanism of action.
References
- 1. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 2. medkoo.com [medkoo.com]
- 3. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of GPR39 with TC-G 1008 attenuates neuroinflammation via SIRT1/PGC-1α/Nrf2 pathway post-neonatal hypoxic–ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of TC-G-1008 on Cellular Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC-G-1008, also known as GPR39-C3, is a potent and selective synthetic agonist of the G-protein coupled receptor 39 (GPR39), a zinc-sensing receptor implicated in a variety of physiological processes.[1][2][3][4][5] This technical guide provides an in-depth overview of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | Species | Assay Type | Parameter | Value (nM) | Reference(s) |
| GPR39 | Rat | cAMP Production | EC50 | 0.4 | [4][6] |
| GPR39 | Human | cAMP Production | EC50 | 0.8 | [4][6] |
| GPR39 | Human | Calcium Mobilization | EC50 | ~400 | [2][5] |
Table 2: Off-Target Selectivity of this compound
| Off-Target | Species | Assay Type | Parameter | Value (µM) | Reference(s) |
| Panel of Kinases | Not Specified | Not Specified | IC50 | > 10 | [4][6] |
| Ghrelin Receptor | Not Specified | Binding Affinity | IC50 | > 30 | [4][6] |
| Neurotensin-1 Receptor | Not Specified | Binding Affinity | IC50 | > 30 | [4][6] |
| Serotonin 5-HT2A Receptor | Human | Not Specified | Not Specified | 3.7 | [7] |
Note: While generally selective, some studies suggest potential off-target effects of this compound, particularly on the serotonin 5-HT1A receptor, which may be modulated by zinc concentrations.[7][8]
Signaling Pathways Modulated by this compound
This compound activates GPR39, which can couple to multiple G-protein subtypes, leading to the initiation of several downstream signaling cascades. The primary pathways affected are Gαq, Gαs, and Gα12/13, as well as β-arrestin recruitment.[9][10]
Gαq-Mediated Pathway
Activation of the Gαq pathway by this compound stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade is involved in various cellular responses, including ion transport and cell proliferation.[1][9][10][11]
Gαs-Mediated Pathway
The Gαs pathway, upon activation by this compound, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, including the transcription factor CREB. This pathway is crucial for processes such as mitochondrial biogenesis and has shown neuroprotective effects.[1][9][10]
Gα12/13-Mediated Pathway
This compound-induced GPR39 activation also engages the Gα12/13 pathway, which signals through RhoA to activate serum response element (SRE)-mediated transcription. This pathway is implicated in cell survival and anti-inflammatory responses.[9][10]
NF-κB Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. Activation of GPR39 by this compound can lead to a decrease in IκBα phosphorylation, which prevents the translocation of the p65 subunit of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes.[4][12]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.
cAMP Production Assay (HTRF)
This protocol is designed to quantify changes in intracellular cAMP levels in response to this compound treatment using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 cells stably expressing GPR39
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit)
-
White, opaque 384-well microplates
Procedure:
-
Cell Plating: Seed GPR39-expressing HEK293 cells into a white, opaque 384-well plate at a density of 4,000 cells/well and culture overnight.[11][13]
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical 10-point concentration-response curve might range from 10⁻¹¹ M to 10⁻⁵ M. Include a vehicle-only control (DMSO).
-
Cell Stimulation:
-
Lysis and Detection:
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the 665/620 nm ratio and plot it against the log of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Intracellular Calcium Mobilization Assay (FLIPR)
This protocol describes the measurement of intracellular calcium mobilization in response to this compound using a FLIPR (Fluorometric Imaging Plate Reader) system.
Materials:
-
HEK293 cells stably expressing GPR39
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Black-walled, clear-bottom 96- or 384-well plates
Procedure:
-
Cell Plating: Seed GPR39-expressing HEK293 cells into black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Compound Plate Preparation: Prepare a plate with serial dilutions of this compound in assay buffer at a concentration 5-10x higher than the final desired concentration.
-
FLIPR Measurement:
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for a few seconds.
-
The instrument will then automatically add the this compound solutions from the compound plate to the cell plate.
-
Immediately record the change in fluorescence over time (typically 2-3 minutes).
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Analyze the peak fluorescence response for each concentration of this compound and plot a concentration-response curve to determine the EC50.
Western Blotting for Phosphorylated Proteins (e.g., p-CREB)
This protocol outlines the steps for detecting the phosphorylation of key signaling proteins like CREB following treatment with this compound.
Materials:
-
Cells or tissue treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-CREB, anti-total CREB)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Lyse cells or tissue in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay.[20]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-p-CREB) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Stripping and Reprobing (Optional): The membrane can be stripped and reprobed with an antibody for the total protein (e.g., anti-total CREB) to normalize the phosphorylation signal.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of GPR39. Its ability to activate multiple G-protein-coupled signaling pathways provides a complex and nuanced mechanism of action. This guide has provided a comprehensive overview of the cellular impact of this compound, including quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates. This information is intended to facilitate further research into the therapeutic potential of targeting GPR39.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Role of GPR39 in Neurovascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TC-G 1008 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 15. youtube.com [youtube.com]
- 16. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 17. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 18. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. moleculardevices.com [moleculardevices.com]
- 20. origene.com [origene.com]
- 21. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Foundational Research on TC-G-1008: A Technical Guide to G Protein Coupling and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding TC-G-1008, a potent and selective synthetic agonist for the G-protein coupled receptor 39 (GPR39). GPR39, a metabotropic zinc-sensing receptor, is a subject of growing interest for its potential role in metabolic regulation, neurological disorders, and inflammatory processes.[1][2] This document details the pharmacological profile of this compound, its complex coupling with multiple G protein subtypes, and the experimental protocols used to elucidate its mechanism of action.
Pharmacological Profile of this compound
This compound has been characterized as a potent, selective, and orally bioavailable agonist of GPR39.[3][4] Its activity is notably dependent on the presence of zinc, which acts as a co-agonist or positive allosteric modulator (PAM) to facilitate receptor activation.[1][5] The key quantitative pharmacological parameters are summarized below.
| Parameter | Species/System | Value | Citation(s) |
| EC50 (GPR39 Agonism) | Rat | 0.4 nM | [4][6] |
| Human | 0.8 nM | [4][6] | |
| Human (Calcium Mobilization) | ~400 nM | [1] | |
| Selectivity (IC50) | Panel of Kinases | > 10 µM | [3][4] |
| Ghrelin Receptor | > 30 µM | [3][4] | |
| Neurotensin-1 Receptor | > 30 µM | [3][4] | |
| Plasma Protein Binding | Rat | 99.3% | [4][6] |
| Mouse | 99.1% | [4][6] |
G Protein Coupling and Intracellular Signaling
A critical aspect of GPR39 pharmacology is its ability to couple with multiple G protein families, a characteristic known as promiscuous coupling. Upon activation by this compound, GPR39 initiates signals through Gs, Gq, and G12/13 proteins, and also engages the β-arrestin pathway.[5][7][8] This multifaceted signaling capability underlies the diverse physiological responses attributed to GPR39 activation.
The activation of these distinct pathways leads to the production of various second messengers and the initiation of downstream transcriptional programs.[4][6][7]
Further research has elucidated a specific neuroprotective pathway involving the transcription factor cAMP response element-binding protein (CREB) and the coactivator PGC-1α.[9] Activation of GPR39 by this compound has been shown to promote mitochondrial biogenesis and enhance antioxidative capabilities through this signaling cascade, which is particularly relevant in the context of neurological injury.[9]
Experimental Protocols
The characterization of this compound and its interaction with GPR39 relies on a suite of specific in vitro and in vivo assays. The methodologies for key experiments are detailed below.
In Vitro G Protein Coupling Assays
These assays are typically performed using a stable cell line, such as HEK293, engineered to overexpress the GPR39 receptor (e.g., HEK293-GPR39 cells).[4]
-
Gs Coupling (cAMP Production):
-
Principle: Measures the accumulation of cyclic AMP (cAMP), the second messenger produced upon Gs activation of adenylyl cyclase.
-
Method: HEK293-GPR39 cells are plated in 384-well plates.[4] The cells are pre-treated with this compound or a vehicle control for a specified time. Following pre-treatment, the compound solution is removed, and cells are washed. To measure cAMP, cells are stimulated with the drug again in a stimulation buffer (often containing a phosphodiesterase inhibitor like IBMX) for approximately 30 minutes at 37°C.[4] Intracellular cAMP levels are then quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
-
Gq Coupling (IP1 Accumulation / Calcium Mobilization):
-
Principle: Measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, or the transient increase in intracellular calcium [Ca²⁺]i, both of which result from Gq activation of phospholipase C.
-
Method (IP1): Cells are stimulated with this compound in the presence of LiCl (which inhibits the breakdown of IP1). After incubation, cells are lysed, and the accumulated IP1 is measured, typically using an HTRF-based assay kit.
-
Method (Calcium): Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). Baseline fluorescence is measured before the addition of this compound. The change in fluorescence intensity upon agonist addition, corresponding to the release of intracellular calcium, is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
-
G12/13 Coupling (SRF-RE Transcription):
-
Principle: G12/13 activation engages the Rho/ROCK pathway, which culminates in the activation of the Serum Response Factor (SRF). This assay uses a reporter gene (e.g., luciferase) under the control of a Serum Response Element (SRE) promoter.
-
Method: Cells are co-transfected with the GPR39 receptor and an SRF-RE-luciferase reporter plasmid. After a period of incubation with this compound, the cells are lysed, and luciferase activity is measured using a luminometer. An increase in luminescence indicates G12/13 pathway activation.
-
-
β-Arrestin Recruitment Assay:
-
Principle: Measures the translocation of β-arrestin proteins from the cytoplasm to the activated GPR39 receptor at the cell membrane.
-
Method: Various techniques can be used, including PathHunter assays where the receptor is fused to a ProLink tag and β-arrestin is fused to an enzyme acceptor (EA). Upon recruitment, the tags are brought into proximity, complementing the enzyme and generating a chemiluminescent signal.
-
In Vivo Pharmacological Workflow
In vivo studies are crucial for understanding the physiological effects of this compound. A common workflow, adapted from studies on epilepsy models, is outlined below.[7][8]
Key Considerations for In Vivo Studies:
-
Vehicle: this compound is often suspended in a solution of 1% Tween 80 in physiological saline for intraperitoneal (i.p.) administration.[7][8] For oral dosing, it has been suspended in 0.5% methylcellulose/0.1% Tween 80.[4][6]
-
Pretreatment Time: A 30-minute pretreatment time is commonly used before inducing the experimental effect, based on pharmacokinetic analyses determining serum and brain concentrations.[8]
-
Selectivity: While this compound is highly selective for GPR39, some studies using GPR39 knockout (KO) mice suggest it may have non-selective effects, for instance on CREB activation in the hippocampus.[7][8] Therefore, validating findings with GPR39 KO models is a critical experimental control.[8]
References
- 1. medkoo.com [medkoo.com]
- 2. Potential antidepressant-like properties of the TC G-1008, a GPR39 (zinc receptor) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | GHSR | TargetMol [targetmol.com]
- 7. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 8. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: TC-G-1008 Protocol for In Vitro Cell Viability Assays
Introduction
The TC-G-1008 protocol outlines a robust method for assessing cell viability and cytotoxicity through the use of a resazurin-based reagent. This assay is a cornerstone in many fields, including drug discovery, toxicology, and basic cell biology research.[1][2] The protocol leverages the metabolic capacity of viable cells to reduce the non-fluorescent dye, resazurin, into the highly fluorescent product, resorufin.[1][3][4] The resulting fluorescent signal is directly proportional to the number of metabolically active cells, providing a reliable and sensitive measure of cell health.[3] This method is favored for its simplicity, sensitivity, and non-destructive nature, which allows for kinetic monitoring of cellular responses over time.[2]
Principle of the Assay
Living, metabolically active cells maintain a reducing environment within their cytoplasm and mitochondria.[2] Key enzymes such as mitochondrial, cytosolic, and microsomal dehydrogenases or reductases utilize NADH or NADPH to reduce the cell-permeable resazurin (a blue, non-fluorescent dye) into resorufin.[1][5] Resorufin is a pink, highly fluorescent compound that is released into the cell culture medium.[1] The intensity of the fluorescent signal, typically measured at an excitation wavelength of 530-570 nm and an emission wavelength of 580-620 nm, correlates with the number of viable cells.[3][5] A decrease in metabolic activity, often indicative of cytotoxicity, results in a diminished fluorescent signal.
Quantitative Data Summary
The following table represents example data from a cytotoxicity experiment using the this compound protocol. A hypothetical cytotoxic compound was serially diluted and applied to a culture of A549 cells for 48 hours. The data is presented as the mean relative fluorescence units (RFU) and the calculated percent cell viability relative to the untreated control.
| Compound Concentration (µM) | Mean RFU (± SD) | % Cell Viability |
| 0 (Vehicle Control) | 45,876 ± 2,134 | 100% |
| 0.1 | 44,987 ± 1,987 | 98.1% |
| 1 | 39,453 ± 1,543 | 86.0% |
| 10 | 23,876 ± 1,102 | 52.0% |
| 50 | 9,123 ± 654 | 19.9% |
| 100 | 4,567 ± 345 | 9.9% |
| 200 | 2,345 ± 210 | 5.1% |
| Blank (Medium + Reagent) | 1,234 ± 98 | 0% |
Experimental Protocols
I. Materials and Reagents
-
Cell Line: Appropriate mammalian cell line (e.g., A549, HeLa, Jurkat)
-
Complete Culture Medium: Base medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound Reagent (Resazurin Solution): Sterile resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS), stored protected from light.
-
Test Compound/Drug: Stock solution of the compound to be tested for cytotoxicity.
-
Vehicle Control: The solvent used to dissolve the test compound (e.g., DMSO, PBS).
-
Equipment:
-
Sterile 96-well, clear-bottom, black-walled microplates (for fluorescence assays)
-
Laminar flow hood
-
Humidified incubator (37°C, 5% CO₂)
-
Inverted microscope
-
Fluorescence microplate reader with appropriate filters (Ex: 570 nm, Em: 590 nm)
-
Multichannel pipette
-
II. Protocol for Cytotoxicity Assay
-
Cell Seeding: a. Culture cells to approximately 70-80% confluency. b. Harvest cells using standard trypsinization methods and perform a cell count. c. Dilute the cell suspension in a complete culture medium to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate.[2] e. Include wells for "cells only" (untreated control), "vehicle control," and "medium only" (blank). f. Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in a complete culture medium. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the diluted compound solutions to the respective wells. Add 100 µL of medium with the vehicle for the control wells. d. Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]
-
Resazurin Incubation and Measurement: a. After the treatment period, add 10 µL of the this compound (resazurin) reagent to each well, including the blank wells.[2][3] b. Gently mix the plate on an orbital shaker for 30 seconds. c. Return the plate to the incubator and incubate for 1-4 hours.[3] Incubation time should be optimized for the specific cell line and density to ensure the signal is within the linear range of the instrument. d. Measure the fluorescence at an excitation wavelength of 570 nm and an emission wavelength of 590 nm using a microplate reader.[2][3]
-
Data Analysis: a. Subtract the average fluorescence value of the blank wells from all other wells. b. Calculate the percent viability for each treatment using the following formula: % Viability = (RFU of Treated Cells / RFU of Untreated Control Cells) x 100 c. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
Visualizations
Caption: Experimental workflow for the this compound cell viability assay.
Caption: Mechanism of Resazurin reduction in viable cells.
References
- 1. mdpi.com [mdpi.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. labbox.es [labbox.es]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resazurin - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Note and Protocol: Preparation of TC-G-1008 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
TC-G-1008, also known as GPR39-C3, is a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39), which functions as a zinc-sensing receptor.[1][2][3] In preclinical research, this compound is utilized to investigate the roles of GPR39 in various physiological processes, including metabolic regulation, inflammation, and epithelial barrier integrity.[2][4] The compound acts as a positive allosteric modulator, with its activity being enhanced by the presence of zinc.[5][6]
Accurate and consistent preparation of stock solutions is a critical first step for ensuring the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO).
Physicochemical and Handling Data
All quantitative data for this compound is summarized below. This information is essential for accurate calculations and proper handling.
| Property | Value | References |
| Synonyms | GPR39-C3 | [1][7][] |
| Molecular Formula | C₁₈H₁₉ClN₆O₂S | [2][9] |
| Molecular Weight (MW) | 418.90 g/mol | [1][2][10] |
| Appearance | White to off-white solid powder | [1] |
| Purity | ≥98% | [2][9] |
| Solubility in DMSO | Soluble to 100 mM (41.89 mg/mL) | [2][9][11] |
| Higher Reported Solubility | 55 mg/mL (~131 mM) | [10] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps to prepare a 100 mM stock solution of this compound in DMSO.
3.1 Required Materials and Equipment
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Personal Protective Equipment (PPE): Butyl or nitrile gloves, safety goggles, lab coat[12]
-
Analytical balance (if weighing powder)
-
Sterile, amber, or light-protecting microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath (recommended)[10]
-
(Optional) 0.22 µm syringe filter for sterilization
3.2 Safety Precautions
-
This compound: Handle as a potentially hazardous chemical. Review the Safety Data Sheet (SDS) before use.
-
DMSO: DMSO is a combustible liquid that can readily penetrate the skin, carrying dissolved substances with it.[13][14] Avoid direct contact. Handle in a well-ventilated area or a chemical fume hood. Dispose of DMSO-containing waste according to institutional guidelines.[12]
3.3 Step-by-Step Procedure
Step 1: Pre-Procedure Calculations Before handling the compound, calculate the volume of DMSO required. To prepare a 100 mM stock solution, use the following formula:
Volume of DMSO (µL) = [Mass of this compound (mg) / 418.90 ( g/mol )] x 10,000
Example Calculation for 5 mg of this compound:
-
Volume of DMSO (µL) = [5 mg / 418.90 g/mol ] x 10,000 = 119.36 µL
Step 2: Compound Preparation
-
Bring the vial of this compound powder and the anhydrous DMSO to room temperature.
-
Briefly centrifuge the vial of this compound to ensure all powder is collected at the bottom.[15][16]
Step 3: Solubilization
-
Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.
-
For complete dissolution, sonication in a water bath for 5-10 minutes is recommended.[10] Visually inspect the solution against a light source to ensure no particulates are present.
Step 4: (Optional) Sterilization
-
If the stock solution is intended for use in sterile cell culture, it can be sterilized by passing it through a 0.22 µm chemical-resistant (e.g., PTFE) syringe filter into a new sterile vial.[17] Note that DMSO itself is bactericidal and this step may not be necessary if aseptic techniques are followed.[15][17]
Step 5: Aliquoting and Labeling
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[15][17]
-
Clearly label each aliquot with the compound name (this compound), concentration (100 mM), solvent (DMSO), and the date of preparation.
Storage and Stability
Proper storage is crucial for maintaining the biological activity of the compound.
| Form | Short-Term Storage | Long-Term Storage | References |
| Solid Powder | 0 - 4°C (days to weeks) | -20°C (months to years) | [4][10] |
| DMSO Stock Solution | -20°C (months) | -80°C (up to 1 year) | [1][10][17] |
Note: Always protect the compound and its solutions from direct light. Before use, thaw an aliquot at room temperature and centrifuge briefly before opening. Discard any unused portion of a thawed aliquot to maintain quality.[18]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for preparing the this compound stock solution.
Caption: Workflow for this compound Stock Solution Preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. This compound - MedChem Express [bioscience.co.uk]
- 9. TC-G 1008 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 10. This compound | GHSR | TargetMol [targetmol.com]
- 11. labsolu.ca [labsolu.ca]
- 12. uwaterloo.ca [uwaterloo.ca]
- 13. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 14. greenfield.com [greenfield.com]
- 15. captivatebio.com [captivatebio.com]
- 16. file.selleckchem.com [file.selleckchem.com]
- 17. benchchem.com [benchchem.com]
- 18. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols for TC-G-1008 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosages, experimental protocols, and mechanism of action for the GPR39 agonist, TC-G-1008, in in vivo mouse studies. The information is compiled from multiple research publications to assist in the design and execution of preclinical studies.
Mechanism of Action
This compound is a potent and orally bioavailable agonist for the G-protein-coupled receptor 39 (GPR39). It functions as a positive allosteric modulator, enhancing the receptor's signaling in the presence of endogenous ligands like zinc.[1] Activation of GPR39 by this compound triggers multiple downstream signaling cascades through Gs, Gq, G12/13, and β-arrestin pathways.[2][3] This leads to the modulation of various cellular processes, including the regulation of inflammatory responses and cellular stress pathways.
Signaling Pathway of this compound
The following diagram illustrates the signaling pathways activated by this compound upon binding to GPR39.
Recommended Dosages for In Vivo Mouse Studies
The following tables summarize the recommended dosages of this compound used in various mouse models.
Table 1: Intraperitoneal (i.p.) Administration
| Mouse Model | Dosage | Vehicle | Study Focus | Reference |
| Pentylenetetrazole (PTZ)-induced Kindling | 10 mg/kg | 1% Tween 80 in physiological saline | Chronic Epilepsy | [3][4] |
| Maximal Electroshock Seizure Threshold (MEST) | 10 and 20 mg/kg | 1% Tween 80 in physiological saline | Acute Seizure | [4] |
| 6-Hz Induced Seizures | Dose-response assessment | 1% Tween 80 in physiological saline | Acute Seizure | [3][4] |
| Kainic Acid-induced Seizures | Single dose | 1% Tween 80 in physiological saline | Acute Seizure | [3][4] |
Table 2: Oral Gavage (p.o.) Administration
| Mouse Model | Dosage | Vehicle | Study Focus | Reference |
| Intracerebral Hemorrhage (ICH) | 10, 30, and 100 mg/kg | 0.5% methylcellulose/0.1% Tween 80 | Neurological Injury | [5][6] |
| Glucose Tolerance | 10, 30, and 100 mg/kg | 0.5% methylcellulose/0.1% Tween 80 | Metabolic Studies | [3][6] |
Experimental Workflow Diagram
The diagram below outlines a general experimental workflow for an in vivo mouse study with this compound.
Detailed Experimental Protocols
Pentylenetetrazole (PTZ)-Kindling Model of Epilepsy (Chronic)
This protocol is designed to assess the effect of chronic this compound administration on the development of epilepsy.
Materials:
-
This compound
-
Pentylenetetrazole (PTZ)
-
Vehicle: 1% Tween 80 in physiological saline
-
Male Swiss Albino mice
-
Standard laboratory equipment for injections and behavioral observation
Procedure:
-
Animal Preparation: Acclimatize male Swiss Albino mice for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of this compound in 1% Tween 80 in physiological saline. The recommended dose for chronic studies is 10 mg/kg.[3][4] A fresh solution of PTZ (40 mg/kg) in physiological saline should also be prepared.
-
Administration:
-
Behavioral Observation:
-
Immediately after each PTZ injection, place the mouse in an individual observation cage.
-
Observe and score seizure activity for 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine's scale).
-
-
Data Analysis: Analyze the progression of seizure scores and the percentage of fully kindled mice between the treatment and control groups.
Intracerebral Hemorrhage (ICH) Model (Acute)
This protocol evaluates the neuroprotective effects of this compound in an acute model of brain injury.
Materials:
-
This compound
-
Vehicle: 0.5% methylcellulose/0.1% Tween 80 in water
-
Male C57/BL6 mice
-
Autologous blood for ICH induction
-
Stereotaxic apparatus and surgical equipment
-
Equipment for neurobehavioral assessments
Procedure:
-
Animal Preparation: Acclimatize male C57/BL6 mice for at least one week prior to surgery.
-
ICH Induction:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Induce ICH by injecting autologous blood into the basal ganglia.
-
-
Drug Preparation: Prepare a suspension of this compound in 0.5% methylcellulose/0.1% Tween 80. Doses of 10, 30, and 100 mg/kg have been reported.[5][6]
-
Administration:
-
Administer this compound or vehicle via oral gavage at 1 hour, 25 hours, and 49 hours post-ICH.[5]
-
-
Outcome Measures (at 72 hours post-ICH):
-
Neurobehavioral Function: Perform tests such as the modified neurological severity score (mNSS) and corner turn test.
-
Histological Analysis: Assess brain edema, hematoma volume, and neuronal death using techniques like H&E staining, Fluoro-Jade C staining, and TUNEL staining.[5]
-
Biochemical Analysis: Perform Western blot or ELISA to measure markers of mitochondrial biogenesis and oxidative stress.[5]
-
-
Data Analysis: Compare the outcomes between the this compound treated groups and the vehicle control group.
References
- 1. GPR39 Agonist TC-G 1008 Promoted Mitochondrial Biogenesis and Improved Antioxidative Capability via CREB/PGC-1α Pathway Following Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | GHSR | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling pathway mechanisms of neurological diseases induced by G protein‐coupled receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for Oral Administration of TC-G-1008 in Rodent Models
Introduction
TC-G-1008, also known as GPR39-C3, is a potent and selective synthetic agonist for the G-protein coupled receptor 39 (GPR39).[1][2] GPR39 is recognized as a receptor for zinc ions, and its activation has been investigated for potential therapeutic roles in various physiological and pathophysiological processes.[1][3][4] this compound is orally bioavailable and has been utilized in rodent models to explore the function of GPR39, particularly in the context of metabolic regulation and neurological conditions like epilepsy.[5][6] These notes provide an overview of its mechanism, pharmacokinetic properties, and detailed protocols for its use in preclinical research.
Mechanism of Action: GPR39 Signaling
This compound acts as a positive allosteric modulator of the GPR39 receptor.[5] Its binding, potentiated by the presence of zinc, activates multiple downstream intracellular signaling cascades.[1][2][4] The primary pathways initiated upon receptor activation include those mediated by Gs, Gq, G12/13, and β-arrestin.[1][3][5] This leads to subsequent cellular responses such as cAMP production (Gs), IP1 accumulation and intracellular calcium mobilization (Gq), and SRF-RE-dependent transcription (G12/13).[2][3][5]
Caption: GPR39 signaling activated by this compound.
Pharmacokinetics
This compound is orally bioavailable in mice.[5] Studies have shown comparable bioavailability between oral and intraperitoneal (i.p.) routes of administration.[6][7] It is characterized by high plasma protein binding.[5]
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Rat | 99.3% | [5] |
| Plasma Protein Binding | Mouse | 99.1% | [5] |
Oral Administration in Mice (Aqueous Suspension) [5]
| Oral Dose (mg/kg) | Vehicle | Time to Cmax (h) | Cmax (μM) |
| 10 | 0.5% methylcellulose/0.1% Tween 80 | 1 - 1.5 | 1.4 |
| 30 | 0.5% methylcellulose/0.1% Tween 80 | 1 - 1.5 | 6.1 |
| 100 | 0.5% methylcellulose/0.1% Tween 80 | 1 - 1.5 | 25.3 |
Efficacy in Rodent Seizure Models
This compound has been evaluated in various rodent models of seizures and epilepsy, where its effects can be significantly modulated by dietary zinc levels.[1][4] In the pentylenetetrazole (PTZ)-kindling model, chronic administration of this compound has been shown to facilitate epileptogenesis in mice on a zinc-adequate diet.[1][4][6]
Effect of Chronic this compound on PTZ-Kindling in Mice [1]
| Diet | Treatment Group | Dose (mg/kg) | Percentage of Fully Kindled Mice |
| Zinc-Adequate (ZnA) | Vehicle (VEH) | - | 38% |
| Zinc-Adequate (ZnA) | This compound | 10 | 85% |
| Zinc-Deficient (ZnD) | Vehicle (VEH) | - | 50% |
| Zinc-Deficient (ZnD) | This compound | 10 | 78% |
Note: In the study cited, this compound significantly increased the percentage of fully kindled mice only in the group fed the zinc-adequate (ZnA) diet.[1]
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound
This protocol describes the standard procedure for preparing and administering this compound to mice via oral gavage.
1. Materials:
-
This compound powder
-
Vehicle: 0.5% methylcellulose with 0.1% Tween 80 in sterile water, or 1% Tween 80 in physiological saline.[3][5]
-
Sterile water or physiological saline (0.9% NaCl)
-
Balance, weigh boats, spatulas
-
Mortar and pestle (optional, for homogenization)
-
Magnetic stirrer and stir bar
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, flexible or rigid with a ball tip)
-
Syringes (1 mL)
2. Preparation of Dosing Suspension:
-
Calculate the required amount of this compound based on the mean body weight of the mice and the desired dose (e.g., 10, 30, 100 mg/kg).[5] Assume a standard dosing volume of 10 mL/kg.
-
Weigh the calculated amount of this compound powder.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose/0.1% Tween 80).
-
Create a uniform suspension by adding a small amount of the vehicle to the this compound powder and mixing to form a paste. Gradually add the remaining vehicle while continuously stirring or vortexing.
-
Use a magnetic stirrer to ensure the suspension is homogenous before administration.
3. Oral Gavage Procedure:
-
Weigh the mouse and calculate the precise volume of the suspension to be administered.
-
Fill a 1 mL syringe with the calculated volume and attach the gavage needle. Ensure no air bubbles are present.
-
Properly restrain the mouse to immobilize its head and straighten its neck and back.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars), pass it over the tongue, and advance it down the esophagus into the stomach. Do not force the needle.
-
Once the needle is correctly positioned, slowly dispense the contents of the syringe.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress.[8]
Protocol 2: PTZ-Kindling Model of Epilepsy with Dietary Zinc Modulation
This protocol is adapted from studies investigating the pro-convulsant effects of this compound.[1]
Caption: Experimental workflow for the PTZ-kindling model.
1. Experimental Design:
-
Animals: Male Swiss Albino mice.[3]
-
Diets:
-
Treatment Groups (within each diet):
-
Vehicle control (e.g., 1% Tween 80)
-
This compound (10 mg/kg)
-
Positive control (e.g., Valproic acid, VPA, 150 mg/kg)[1]
-
2. Procedure:
-
Dietary Acclimation (4 weeks): House mice in groups and provide them with either the ZnA or ZnD diet and water ad libitum for 4 weeks.[1][4]
-
Kindling Phase:
-
On alternating weekdays, administer the assigned treatment (Vehicle, this compound, or VPA) via oral gavage.
-
30 minutes after treatment, administer a subthreshold dose of PTZ (40 mg/kg, i.p.).[1]
-
Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes. Score the seizure severity based on a standardized scale.
-
Repeat this procedure for a total of 13 PTZ injections.[1]
-
-
Data Analysis:
-
For each group, calculate the mean maximal seizure score over the course of the experiment.
-
Determine the percentage of "fully kindled" mice in each group (mice exhibiting the most severe seizures).
-
Compare treatment groups within each diet using appropriate statistical methods to evaluate the effect of this compound on the development of epileptogenesis.[1]
-
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing TC-G-1008 in HEK293 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of TC-G-1008, a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39), in Human Embryonic Kidney 293 (HEK293) cell-based assays.
Introduction
This compound is a small molecule agonist of GPR39, also known as the zinc receptor.[1][2] It is a valuable tool for studying the physiological roles of GPR39 and for screening for novel modulators of this receptor. This compound is known to be orally bioavailable and has been shown to be a positive allosteric modulator that activates multiple signaling pathways downstream of GPR39, including those mediated by Gs, Gq, G12/13, and β-arrestin.[3][4][5] This promiscuous coupling makes GPR39 an interesting target for studying biased agonism. HEK293 cells are a widely used and easily transfectable cell line, making them an ideal system for heterologously expressing GPR39 and performing in vitro pharmacological studies.[6][7]
Data Presentation
Quantitative Activity of this compound in HEK293 Cells
The following table summarizes the reported potency of this compound at rat and human GPR39 expressed in HEK293 cells across different signaling pathways.
| Receptor Species | Assay Type | Downstream Pathway | EC50 (nM) | Reference |
| Rat GPR39 | cAMP Production | Gs | 0.4 | [5][8][9] |
| Human GPR39 | cAMP Production | Gs | 0.8 | [5][8][9] |
| Rat GPR39 | IP1 Accumulation | Gq | 0.4 | [8] |
| Human GPR39 | IP1 Accumulation | Gq | 0.8 | [8] |
| Human GPR39 | Calcium Mobilization | Gq | ~400 | [10] |
Note: The potency of this compound can be influenced by the presence of zinc, which acts as a positive allosteric modulator.[4][11]
Signaling Pathways of this compound in HEK293 Cells
This compound activates multiple downstream signaling cascades upon binding to GPR39. The following diagram illustrates the primary pathways initiated by this agonist.
Caption: GPR39 signaling pathways activated by this compound.
Experimental Protocols
Protocol 1: General Culture and Transfection of HEK293 Cells for GPR39 Expression
This protocol describes the basic steps for culturing HEK293 cells and transiently transfecting them with a GPR39 expression vector.
Materials:
-
HEK293 cells (or HEK293T for higher transfection efficiency)[6]
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
GPR39 expression plasmid
-
Transfection reagent (e.g., Lipofectamine 2000)[12]
-
Opti-MEM I Reduced Serum Medium
-
Culture plates/flasks
Procedure:
-
Cell Culture: Maintain HEK293 cells in a 37°C incubator with 5% CO2.[7] Passage cells when they reach 80-90% confluency, typically every 2-3 days.[7]
-
Seeding for Transfection: The day before transfection, seed the HEK293 cells into the desired plate format (e.g., 96-well plate for high-throughput screening) at a density that will result in 70-90% confluency on the day of transfection.[6]
-
Transfection: a. For each well to be transfected, dilute the GPR39 plasmid DNA in Opti-MEM. b. In a separate tube, dilute the transfection reagent in Opti-MEM and incubate for 5 minutes at room temperature. c. Combine the diluted DNA and diluted transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.[13] d. Add the DNA-transfection reagent complexes to the cells in each well. e. Incubate the cells for 24-48 hours to allow for GPR39 expression before proceeding with the desired assay.
Protocol 2: Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration in GPR39-expressing HEK293 cells upon stimulation with this compound. This assay is a functional readout for the Gq-mediated signaling pathway.[14][15]
Materials:
-
GPR39-expressing HEK293 cells in a black, clear-bottom 96-well plate
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)[16][17]
-
Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FlexStation 3)[15]
Experimental Workflow Diagram:
Caption: Workflow for a calcium mobilization assay.
Procedure:
-
Cell Plating: Plate GPR39-expressing HEK293 cells in a black, clear-bottom 96-well plate and incubate overnight.[14]
-
Dye Loading: a. Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. b. Remove the culture medium from the cells and add the dye solution. c. Incubate the plate at 37°C for 30-60 minutes to allow the cells to take up the dye.[17]
-
Washing: Gently wash the cells with assay buffer to remove any extracellular dye.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer at the desired concentrations.
-
Fluorescence Measurement: a. Place the 96-well plate into the fluorescence plate reader. b. Set the instrument to perform a kinetic read, measuring fluorescence intensity over time. c. After establishing a stable baseline fluorescence, configure the instrument to automatically inject the this compound dilutions into the wells. d. Continue to measure the fluorescence intensity for several minutes after compound addition to capture the peak calcium response.
-
Data Analysis: a. For each concentration of this compound, determine the maximum change in fluorescence from the baseline. b. Plot the change in fluorescence against the logarithm of the this compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Troubleshooting
-
Low or no signal in calcium assay:
-
High background fluorescence:
-
Ensure thorough washing after dye loading.
-
Check for autofluorescence of the compound or assay buffer.
-
-
Variability between wells:
-
Ensure uniform cell seeding and careful pipetting.
-
Check for edge effects in the plate and avoid using the outer wells if necessary.
-
These application notes and protocols provide a starting point for utilizing this compound in HEK293 cell-based assays. Researchers are encouraged to optimize these protocols for their specific experimental needs and cell line variants.
References
- 1. This compound | GHSR | TargetMol [targetmol.com]
- 2. Potential antidepressant-like properties of the TC G-1008, a GPR39 (zinc receptor) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. affigen.com [affigen.com]
- 7. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 8. This compound (GPR39-C3) | GPR39激动剂 | MCE [medchemexpress.cn]
- 9. selleckchem.com [selleckchem.com]
- 10. medkoo.com [medkoo.com]
- 11. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Culture and transfection of HEK293T cells [protocols.io]
- 13. Cell Culture Transfection of HEK293 with cDNA and/or siRNA [protocols.io]
- 14. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 16. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. brainvta.tech [brainvta.tech]
Application of TC-G-1008 in the Study of Intestinal Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
Application Notes
TC-G-1008 is a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39), a zinc-sensing receptor expressed in various tissues, including the intestinal epithelium.[1] Its application in the study of intestinal epithelial cells primarily revolves around its ability to enhance the integrity of the intestinal barrier, offering a valuable tool for research into inflammatory bowel disease and other conditions characterized by compromised gut permeability.[1][2]
The mechanism of action of this compound in intestinal epithelial cells involves the activation of GPR39, which is dependent on the presence of zinc.[1] This activation stimulates Gαq-mediated pathways, resulting in the mobilization of intracellular calcium.[1] Subsequent signaling through the Phospholipase C (PLC), Calcium/calmodulin-dependent protein kinase kinase β (CaMKKβ), and AMP-activated protein kinase (AMPK) pathway leads to the enhancement of tight junction assembly.[2][3] Tight junctions are critical for maintaining the barrier function of the intestinal epithelium, and their reinforcement by this compound can protect against inflammation and damage.
In addition to its effects on tight junctions, GPR39 activation by this compound has been shown to have anti-inflammatory properties in other cell types, suggesting a potential for similar effects in the gut.[2] The compound has also been demonstrated to be orally bioavailable in animal models, making it suitable for in vivo studies of intestinal function.[4]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound from in vitro and in vivo studies.
| Parameter | Species/Cell Line | Value | Reference |
| EC50 (GPR39 activation) | Rat | 0.4 nM | [4] |
| Human | 0.8 nM | [4] | |
| EC50 (calcium mobilization) | Human | ~400 nM | [1] |
| Effective Concentration (in vitro) | T84 cells | 1 - 10 µM | [3] |
| Oral Bioavailability (in vivo) | Mouse | 10, 30, and 100 mg/kg | [4] |
| Intranasal Administration (in vivo) | Rat | 15 mg/kg | [2] |
Key Experimental Protocols
In Vitro Protocol: Assessing the Effect of this compound on Transepithelial Electrical Resistance (TEER) in Caco-2 Cells
This protocol describes how to measure the effect of this compound on the integrity of a Caco-2 intestinal epithelial cell monolayer.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids
-
This compound (soluble in DMSO)[1]
-
Zinc Chloride (ZnCl₂)
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
TEER measurement system (e.g., Millicell® ERS-2 Voltohmmeter)
-
Hanks' Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Cell Culture and Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
TEER Measurement (Baseline): After 21 days, measure the baseline TEER of the Caco-2 monolayers. The resistance values should be stable before starting the experiment.
-
Preparation of Treatment Media: Prepare fresh culture medium containing this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM). Since this compound's activity is zinc-dependent, supplement the media with a low concentration of ZnCl₂ (e.g., 10 µM).[3] A vehicle control (DMSO) should also be prepared.
-
Treatment: Replace the medium in both the apical and basolateral compartments of the Transwell® inserts with the prepared treatment or vehicle control media.
-
Incubation and TEER Monitoring: Incubate the cells and monitor the TEER at various time points (e.g., 24, 48, and 72 hours) post-treatment.
-
Data Analysis: Calculate the change in TEER relative to the baseline and compare the values between the this compound treated groups and the vehicle control.
In Vivo Protocol: Oral Administration of this compound in a Mouse Model of Intestinal Inflammation
This protocol provides a general guideline for the oral administration of this compound to mice.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose and 0.1% Tween 80 in water)[4]
-
Oral gavage needles
-
Mouse model of intestinal inflammation (e.g., DSS-induced colitis)
Procedure:
-
Animal Model: Induce intestinal inflammation in mice according to the established protocol (e.g., administration of dextran sulfate sodium (DSS) in drinking water).
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle solution at the desired concentrations (e.g., 10, 30, or 100 mg/kg).[4]
-
Oral Administration: Administer the prepared this compound suspension or vehicle control to the mice once daily via oral gavage.
-
Monitoring: Monitor the mice daily for clinical signs of colitis, such as weight loss, stool consistency, and the presence of blood.
-
Endpoint Analysis: At the end of the study period, euthanize the mice and collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine measurements to assess the degree of inflammation.
Visualizations
Caption: Signaling pathway of this compound in intestinal epithelial cells.
Caption: In vitro experimental workflow for assessing TEER.
References
- 1. medkoo.com [medkoo.com]
- 2. Activation of GPR39 with TC-G 1008 attenuates neuroinflammation via SIRT1/PGC-1α/Nrf2 pathway post-neonatal hypoxic–ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An agonist of a zinc-sensing receptor GPR39 enhances tight junction assembly in intestinal epithelial cells via an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes: TC-G-1008 for Investigating Fibroblast-Like Synoviocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast-like synoviocytes (FLS) are pivotal in the pathogenesis of rheumatoid arthritis (RA), contributing to synovial inflammation, pannus formation, and joint destruction. A key characteristic of RA FLS is their aggressive phenotype, marked by hyper-proliferation, migration, and invasion, fueled by a pro-inflammatory microenvironment. TC-G-1008 is a potent and selective agonist of the G protein-coupled receptor 39 (GPR39).[1] Emerging research has identified this compound as a valuable tool for investigating the anti-inflammatory and cytoprotective signaling pathways in FLS, offering a potential therapeutic avenue for mitigating the destructive activities of these cells in RA.
Mechanism of Action
This compound exerts its effects on FLS through the activation of GPR39. In the context of an inflammatory milieu, such as that induced by tumor necrosis factor-alpha (TNF-α), GPR39 activation by this compound initiates downstream signaling cascades that counteract the pro-inflammatory effects of TNF-α. This includes the modulation of the c-Jun N-terminal kinase (JNK) and nuclear factor-kappa B (NF-κB) signaling pathways.[2] By activating GPR39, this compound leads to a reduction in oxidative stress, mitochondrial dysfunction, and a decrease in the expression and secretion of key pro-inflammatory cytokines and matrix metalloproteinases (MMPs), thereby ameliorating the aggressive phenotype of FLS.[2]
Caption: this compound activates GPR39, inhibiting TNF-α-induced pro-inflammatory signaling in FLS.
Data Presentation
The following tables summarize the quantitative effects of this compound in experimental studies involving fibroblast-like synoviocytes.
Table 1: Potency of this compound
| Parameter | Receptor | Species | Value |
| EC50 | GPR39 | Rat | 0.4 nM |
| EC50 | GPR39 | Human | 0.8 nM |
Table 2: Effects of this compound on TNF-α-Induced Pro-inflammatory Mediators in Human FLS
| Parameter | This compound Concentration (µM) | TNF-α Concentration (ng/mL) | Incubation Time (h) | Result |
| IL-1β Expression | 10 | 10 | 24 | Significant Reduction |
| IL-6 Expression | 10 | 10 | 24 | Significant Reduction |
| MCP-1 Expression | 10 | 10 | 24 | Significant Reduction |
| MMP-1 Secretion | 10 | 10 | 24 | Significant Reduction |
| MMP-3 Secretion | 10 | 10 | 24 | Significant Reduction |
| MMP-13 Secretion | 10 | 10 | 24 | Significant Reduction |
Experimental Protocols
FLS Isolation and Culture
Caption: Workflow for the isolation and culture of primary human FLS.
Protocol:
-
Obtain synovial tissue from RA patients undergoing synovectomy.
-
Mince the tissue into small fragments and digest with collagenase in DMEM/F12 medium for 4 hours at 37°C.
-
Filter the digest through a cell strainer and collect the cells by centrifugation.
-
Culture the cells in DMEM/F12 supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Use FLS between passages 3 and 6 for experiments to ensure a homogenous population.
Cell Viability Assay
Caption: Workflow for assessing FLS viability after this compound treatment.
Protocol:
-
Seed FLS at a density of 5 x 10³ cells/well in 96-well plates.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
Wound Healing Assay for Cell Migration
Protocol:
-
Grow FLS to confluence in 6-well plates.
-
Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Incubate the cells with serum-free medium containing this compound (10 µM) and/or TNF-α (10 ng/mL) for 24 hours.
-
Capture images of the scratch at 0 and 24 hours.
-
Measure the wound area at each time point to quantify cell migration.
Transwell Invasion Assay
Caption: Schematic of the transwell invasion assay to assess FLS invasive potential.
Protocol:
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed FLS in the upper chamber in serum-free medium.
-
Add this compound (10 µM) to the upper chamber and TNF-α (10 ng/mL) to the lower chamber containing medium with 10% FBS as a chemoattractant.
-
Incubate for 24 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface.
-
Count the number of invaded cells under a microscope.
Western Blot for Signaling Pathway Analysis
Protocol:
-
Pre-treat serum-starved FLS with this compound (10 µM) for 2 hours.
-
Stimulate the cells with TNF-α (10 ng/mL) for 30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against total and phosphorylated forms of JNK and NF-κB p65.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize protein bands using a chemiluminescence detection system.
References
Application Notes and Protocols for TC-G-1008 Solutions
Topic: Long-term Storage and Stability of TC-G-1008 Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective agonist of the G-protein coupled receptor 39 (GPR39).[1][2] As a critical tool in studying the physiological roles of GPR39, understanding its stability and proper storage is paramount to ensure reliable and reproducible experimental outcomes. These application notes provide detailed guidelines and protocols for the long-term storage and stability assessment of this compound solutions.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 418.9 g/mol [2][3][] |
| Molecular Formula | C₁₈H₁₉ClN₆O₂S[2][3][] |
| CAS Number | 1621175-65-2[2][3][5] |
| Appearance | Solid powder[1] |
| Purity | ≥98%[2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL)[6], slightly soluble in Ethanol (2 mg/mL)[5], and insoluble in water[5]. |
Recommended Long-Term Storage Conditions
To maintain the integrity and activity of this compound, proper storage is essential. The following conditions are recommended based on vendor specifications and general laboratory practices.
Solid Form
| Storage Condition | Duration | Notes |
| -20°C | Up to 3 years[3][6] | Keep desiccated and protected from light.[1][5] |
| +4°C | Up to 2 years[6] | For shorter-term storage. Keep desiccated.[1] |
In Solution
| Solvent | Storage Condition | Duration | Notes |
| DMSO | -80°C | 1 to 2 years[3][6] | Aliquot to avoid multiple freeze-thaw cycles.[5] |
| -20°C | Up to 1 year[3][6] | Aliquot to avoid multiple freeze-thaw cycles.[5] | |
| 0 - 4°C | Days to weeks[1] | For short-term use. |
Note: While this compound is often shipped at ambient temperature, suggesting short-term stability, adherence to the recommended long-term storage conditions is crucial for preserving its potency.[1]
GPR39 Signaling Pathways Activated by this compound
This compound acts as a positive allosteric modulator of GPR39, activating multiple downstream signaling cascades in the presence of zinc.[1][6] The primary pathways include Gs, Gq, and G12/13.
Experimental Protocols for Stability Assessment
To ensure the continued efficacy of this compound solutions, periodic stability assessments are recommended, especially for long-term studies. The following protocols outline a general framework for such assessments.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure for 100 mM Stock Solution:
-
Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Under sterile conditions, add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration (e.g., for 1 mg of this compound, add 23.87 µL of DMSO).
-
Vortex the solution until the powder is completely dissolved. Sonication may be recommended to aid dissolution.[3]
-
Aliquot the stock solution into single-use, tightly sealed amber vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Long-Term Stability Testing Workflow
This protocol is based on general principles of stability testing for small molecules and should be adapted based on available analytical instrumentation.
-
Objective: To determine the degradation of this compound in solution over time under different storage conditions.
-
Experimental Workflow Diagram:
-
Procedure:
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1. This will serve as the T=0 reference.
-
Immediately analyze a sample of the T=0 stock solution using a validated analytical method, such as LC-MS/MS, to determine the initial concentration and purity.
-
Aliquot the remaining stock solution into several vials for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature).
-
At predetermined time points (e.g., 1, 3, 6, and 12 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw and equilibrate to room temperature.
-
Analyze the sample using the same analytical method as for the T=0 sample.
-
Compare the concentration and purity of the stored sample to the T=0 reference to determine the percentage of degradation.
-
Protocol 3: Analytical Method for Quantification (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a sensitive and specific method for quantifying this compound.[7]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve separation from potential degradants.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound.
-
Internal Standard: Use of a stable isotope-labeled internal standard is recommended for accurate quantification.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of this compound.
-
The concentration of this compound in the stability samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.[7]
-
Summary of Stability Data
The following table should be used to record and summarize the quantitative data from stability studies.
| Storage Condition | Time Point | Concentration (µM) | % of Initial Concentration | Observations (e.g., color change, precipitation) |
| -80°C | 0 | 100% | ||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 1 year | ||||
| -20°C | 0 | 100% | ||
| 1 month | ||||
| 3 months | ||||
| 6 months | ||||
| 1 year | ||||
| 4°C | 0 | 100% | ||
| 1 week | ||||
| 1 month | ||||
| Room Temp. | 0 | 100% | ||
| 1 day | ||||
| 1 week |
Conclusion
Adherence to the recommended storage conditions is critical for maintaining the stability and biological activity of this compound. For long-term or critical studies, it is advisable to perform periodic stability assessments using a validated analytical method such as LC-MS/MS. The protocols and guidelines provided in these application notes offer a framework for ensuring the quality and reliability of this compound solutions in research and development settings.
References
Application Notes and Protocols for Studying the Effects of TC-G-1008 on Glucagon-Like Peptide-1 (GLP-1)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to investigate the effects of TC-G-1008, a potent and selective GPR39 agonist, on the secretion and signaling of Glucagon-Like Peptide-1 (GLP-1).
Introduction
This compound is a small molecule agonist of the G protein-coupled receptor 39 (GPR39).[1][2] GPR39 activation has been shown to stimulate the release of GLP-1, an incretin hormone with crucial roles in glucose homeostasis and appetite regulation.[1][3] GLP-1 agonists are a major class of therapeutics for type 2 diabetes and obesity.[4][5][6] Understanding the mechanism by which this compound modulates GLP-1 secretion and signaling is therefore of significant interest for the development of novel therapeutics.
Mechanism of Action of this compound
This compound is a potent and orally bioavailable GPR39 agonist with EC50 values of 0.8 nM for the human receptor and 0.4 nM for the rat receptor.[2][3][7] It acts as a positive allosteric modulator and has been shown to activate multiple downstream signaling pathways upon binding to GPR39, including:
-
Gαs-cAMP Pathway: Leading to the production of cyclic AMP.[3][7]
-
Gαq-IP1 Pathway: Resulting in the accumulation of inositol monophosphate.[3][7]
-
Gα12/13-SRF-RE Pathway: Activating Serum Response Factor Response Element-dependent transcription.[3][7]
The activation of these pathways in enteroendocrine L-cells, which express GPR39, is believed to trigger the secretion of GLP-1.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Assay System | Reference |
| EC50 | Human | 0.8 nM | GPR39 Activation | [2][3][7] |
| EC50 | Rat | 0.4 nM | GPR39 Activation | [2][3][7] |
| IC50 | Kinase Panel | >10 µM | Selectivity Screen | [7] |
| IC50 | Ghrelin Receptor | >30 µM | Selectivity Screen | [7] |
| IC50 | Neurotensin-1 Receptor | >30 µM | Selectivity Screen | [7] |
Table 2: In Vivo Pharmacokinetics of this compound in Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (µM) | Tmax (h) | Reference |
| 10 | 1.4 | 1 - 1.5 | [3][7] |
| 30 | 6.1 | 1 - 1.5 | [3][7] |
| 100 | 25.3 | 1 - 1.5 | [3][7] |
Experimental Protocols
Protocol 1: In Vitro GLP-1 Secretion Assay using Enteroendocrine Cell Line (GLUTag)
This protocol describes how to measure the effect of this compound on GLP-1 secretion from a cultured enteroendocrine cell line.
Materials:
-
GLUTag cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
This compound (dissolved in DMSO)
-
GLP-1 (Active) ELISA Kit
-
24-well cell culture plates
Procedure:
-
Cell Culture: Culture GLUTag cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seeding: Seed GLUTag cells into 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Starvation: The next day, gently wash the cells twice with DPBS. Then, incubate the cells in serum-free DMEM for 2 hours to establish a baseline.
-
Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Include a vehicle control (DMSO) and a positive control (e.g., 10 mM glucose).
-
Incubation: Remove the starvation medium and add the this compound dilutions or controls to the respective wells. Incubate for 2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of GLP-1 in the collected supernatants using a GLP-1 (Active) ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the GLP-1 concentrations to the vehicle control and plot the dose-response curve to determine the EC50 of this compound for GLP-1 secretion.
Protocol 2: GLP-1 Receptor Activation Assay using a CRE-Luciferase Reporter System
This protocol details a cell-based reporter assay to determine if the secreted GLP-1 from Protocol 1 is biologically active and can activate the GLP-1 receptor (GLP-1R).
Materials:
-
HEK293 cells stably co-expressing the human GLP-1R and a cAMP Response Element (CRE)-luciferase reporter construct.[8]
-
DMEM
-
FBS
-
Penicillin-Streptomycin
-
Opti-MEM
-
Supernatants collected from Protocol 1
-
GLP-1 standard
-
ONE-Step Luciferase Assay System[8]
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the GLP-1R/CRE-Luciferase HEK293 cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells/well in 90 µl of Opti-MEM and allow them to attach overnight.[8]
-
Treatment: The next day, add 10 µl of the collected supernatants from Protocol 1 to the cells. Include wells with serial dilutions of a GLP-1 standard to generate a standard curve. Also, include a negative control (medium only).
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 5 hours.[8]
-
Luciferase Assay: After incubation, add 100 µl of ONE-Step Luciferase reagent to each well and rock the plate for 15 minutes at room temperature.[8]
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all values.[8] Use the GLP-1 standard curve to determine the concentration of active GLP-1 in the supernatants.
Protocol 3: In Vivo Evaluation of this compound on Plasma GLP-1 Levels in Mice
This protocol describes an in vivo experiment to assess the effect of orally administered this compound on circulating GLP-1 levels in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Oral gavage needles
-
Blood collection tubes (containing DPP-4 inhibitor)
-
Centrifuge
-
GLP-1 (Active) ELISA Kit
Procedure:
-
Acclimation: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Grouping: Randomly assign the mice to different treatment groups (e.g., vehicle, 10 mg/kg, 30 mg/kg, and 100 mg/kg this compound).
-
Dosing: Administer this compound or vehicle via oral gavage.
-
Blood Sampling: At various time points after dosing (e.g., 0, 15, 30, 60, and 120 minutes), collect blood samples from the tail vein or via cardiac puncture (terminal) into tubes containing a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Plasma Preparation: Centrifuge the blood samples at 3000 rpm for 15 minutes at 4°C to separate the plasma.
-
GLP-1 Measurement: Measure the plasma GLP-1 concentrations using a GLP-1 (Active) ELISA kit.
-
Data Analysis: Plot the plasma GLP-1 concentration over time for each treatment group. Calculate the area under the curve (AUC) to assess the total GLP-1 exposure.
Visualizations
Caption: GPR39 signaling pathways activated by this compound leading to GLP-1 secretion.
Caption: In vitro experimental workflow for studying this compound's effect on GLP-1.
Caption: In vivo experimental workflow for assessing this compound's effect on plasma GLP-1.
References
- 1. medkoo.com [medkoo.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | GHSR | TargetMol [targetmol.com]
- 4. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 5. GLP-1 agonists | Diabetes UK [diabetes.org.uk]
- 6. The GIP and GLP-1 function shows promising results in disease treatment | CAS [cas.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for TC-G-1008 in Primary Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TC-G-1008, a potent and selective agonist of the G-protein-coupled receptor 39 (GPR39), in primary cell culture experiments. This document includes detailed protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound is a small molecule agonist for GPR39, a receptor increasingly recognized for its role in cellular homeostasis, inflammation, and neuroprotection.[1] As a zinc-sensing receptor, GPR39 activation by agonists like this compound triggers a cascade of intracellular signaling events, making it a valuable tool for investigating a variety of physiological and pathological processes in vitro. This compound is orally bioavailable and has shown efficacy in various preclinical models.[2][3][4]
Data Presentation: Quantitative Parameters for this compound Application
The following tables summarize key quantitative data for the use of this compound in different primary cell culture models based on published literature.
Table 1: this compound Potency and Selectivity
| Parameter | Species | Value | Reference |
| EC₅₀ | Rat GPR39 | 0.4 nM | [2][3][4] |
| Human GPR39 | 0.8 nM | [2][3][4] | |
| Selectivity | Kinases | IC₅₀ > 10 µM | [2][3] |
| Ghrelin & Neurotensin-1 Receptors | IC₅₀ > 30 µM | [2][3] |
Table 2: Application of this compound in Primary Cell Culture Models
| Cell Type | Species | Concentration | Incubation Time | Observed Effects | Reference |
| Human Aortic Endothelial Cells (HAECs) | Human | 5 µM, 10 µM | 24 hours | Reversal of ox-LDL-induced inflammation and oxidative stress. | [1] |
| Human Fibroblast-Like Synoviocytes (FLS) | Human | Not Specified | Not Specified | Reduction of TNF-α-induced oxidative stress, mitochondrial dysfunction, and pro-inflammatory cytokine expression. | [2] |
| Primary Osteoblasts (from long bones) | Mouse | 10 µM (in osteogenic medium) | 14 days | Promotion of osteoblast differentiation and mineralization. | [5][6][7] |
| Primary Chondrocytes | Human | Not Specified | Not Specified | Mitigation of IL-1β-induced cellular senescence. | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments using this compound in various primary cell cultures.
Protocol 1: Anti-Inflammatory Effects of this compound on Primary Human Aortic Endothelial Cells (HAECs)
This protocol is adapted from studies investigating the protective effects of this compound against oxidized low-density lipoprotein (ox-LDL)-induced endothelial dysfunction.[1]
Materials:
-
Primary Human Aortic Endothelial Cells (HAECs)
-
Endothelial Cell Growth Medium
-
This compound (dissolved in DMSO to create a stock solution)
-
Oxidized Low-Density Lipoprotein (ox-LDL)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits for inflammatory markers)
Procedure:
-
Cell Culture: Culture primary HAECs in endothelial cell growth medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Seeding: Seed HAECs into appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency.
-
Starvation (Optional): Prior to treatment, you may starve the cells in a serum-free or low-serum medium for 4-6 hours.
-
Treatment:
-
Prepare working solutions of this compound (e.g., 5 µM and 10 µM) and ox-LDL in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treat the cells with this compound for 1-2 hours.
-
Add ox-LDL to the wells to induce an inflammatory response. Include appropriate controls: vehicle control (DMSO), this compound alone, and ox-LDL alone.
-
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO₂.
-
Downstream Analysis:
-
Gene Expression: Harvest cells for RNA extraction and perform qRT-PCR to analyze the expression of inflammatory genes (e.g., VCAM-1, E-selectin, IL-6).
-
Protein Analysis: Collect cell culture supernatants to measure the secretion of inflammatory cytokines using ELISA. Cell lysates can be used for Western blotting to analyze signaling pathway components (e.g., NF-κB).
-
Functional Assays: Perform monocyte adhesion assays to assess the functional consequences of the anti-inflammatory effects.
-
Protocol 2: Induction of Osteoblast Differentiation with this compound
This protocol is based on studies using the MC3T3-E1 cell line, which can be adapted for primary osteoblasts.[5][6][7]
Materials:
-
Primary osteoblasts (isolated from calvaria or long bones)
-
Osteoblast growth medium (e.g., α-MEM with 10% FBS)
-
Osteogenic differentiation medium (growth medium supplemented with ascorbic acid and β-glycerophosphate)
-
This compound (dissolved in DMSO)
-
Reagents for assessing osteoblast differentiation (e.g., Alkaline Phosphatase (ALP) activity assay kit, Alizarin Red S staining solution)
Procedure:
-
Isolation and Culture of Primary Osteoblasts: Isolate primary osteoblasts from neonatal mouse or rat calvaria or long bones using established enzymatic digestion protocols. Culture the cells in osteoblast growth medium.
-
Seeding: Plate the primary osteoblasts in multi-well plates at an appropriate density.
-
Induction of Differentiation: Once the cells reach confluency, switch to osteogenic differentiation medium.
-
This compound Treatment: Add this compound to the osteogenic medium at a final concentration of 10 µM.[5][6][7] Include a vehicle control (DMSO).
-
Medium Changes: Change the medium with fresh this compound or vehicle every 2-3 days.
-
Incubation: Culture the cells for up to 14 days to allow for differentiation and mineralization.[5][6][7]
-
Analysis of Differentiation:
-
ALP Activity: At various time points (e.g., day 7 and 14), measure ALP activity using a commercially available kit.
-
Mineralization: At the end of the culture period, assess calcium deposition by staining with Alizarin Red S.
-
Gene Expression: Analyze the expression of osteoblast marker genes (e.g., ALP, osteocalcin, collagen type I) by qRT-PCR.
-
Protocol 3: General Protocol for Investigating the Effects of this compound on Primary Neuronal Cultures (Neurons, Microglia, Astrocytes)
Due to the limited availability of specific protocols for this compound in primary neuronal cultures, this section provides a general framework. Researchers should optimize the conditions for their specific cell type and experimental question.
Part 1: Isolation and Culture of Primary Neuronal Cells
-
Primary Neurons: Isolate primary cortical or hippocampal neurons from embryonic (E17-E18) or early postnatal (P0-P1) rodents using established protocols involving enzymatic digestion (e.g., with papain or trypsin) and mechanical dissociation.[9][10][11][12] Plate the neurons on poly-D-lysine or poly-L-lysine coated surfaces in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B27).
-
Primary Microglia: Isolate primary microglia from the cerebral cortices of neonatal (P0-P2) rodents. This typically involves a mixed glial culture followed by a shaking procedure to detach and collect the microglia.
-
Primary Astrocytes: Primary astrocytes can be isolated from the mixed glial cultures remaining after microglia collection.
Part 2: this compound Treatment and Analysis
Materials:
-
Primary neuronal cells (neurons, microglia, or astrocytes) in culture
-
Appropriate culture medium for the specific cell type
-
This compound (dissolved in DMSO)
-
Reagents for inducing a response (e.g., lipopolysaccharide [LPS] for microglia activation, glutamate for excitotoxicity in neurons)
-
Reagents for downstream analysis (e.g., immunocytochemistry reagents, ELISA kits, cell viability assays)
Procedure:
-
Cell Culture and Plating: Culture the isolated primary neuronal cells under optimal conditions until they are ready for experimentation.
-
Treatment:
-
Concentration: Based on the EC₅₀ values (0.4-0.8 nM) and effective concentrations in other primary cells (5-10 µM), a starting concentration range of 10 nM to 10 µM is recommended for dose-response experiments.
-
Incubation Time: Incubation times can vary from a few hours for acute signaling studies to 24-72 hours for assessing effects on gene expression, cell survival, or inflammation.
-
Experimental Design: Pre-treat the cells with this compound for 1-2 hours before adding a stimulus (e.g., LPS to microglia, glutamate to neurons). Include appropriate controls (vehicle, this compound alone, stimulus alone).
-
-
Downstream Analysis:
-
Neuroprotection: Assess cell viability using assays like MTT or LDH release. Use immunocytochemistry to visualize neuronal morphology and survival.
-
Anti-inflammatory Effects (Microglia/Astrocytes): Measure the production of pro- and anti-inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) using ELISA or qRT-PCR.
-
Signaling Pathways: Analyze the activation of key signaling molecules (e.g., phosphorylation of CREB, NF-κB) by Western blotting.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of this compound
Activation of GPR39 by this compound initiates multiple downstream signaling cascades that are often cell-type specific. The following diagram illustrates the key pathways involved.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GHSR | TargetMol [targetmol.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. GPR39 agonist TC-G 1008 ameliorates IL-1β-induced chondrocyte senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 10. Primary cortical neuron isolation and culture [protocols.io]
- 11. Primary cortical neuronal culture [protocols.io]
- 12. Protocol for Culturing Rat Cortical Neurons: R&D Systems [rndsystems.com]
Troubleshooting & Optimization
TC-G-1008 solubility issues and how to resolve them
Welcome to the technical support center for TC-G-1008. This guide provides researchers, scientists, and drug development professionals with comprehensive information to address solubility issues and other common challenges encountered during experiments with this potent GPR39 agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule agonist for the G-protein-coupled receptor 39 (GPR39).[1] Its chemical name is N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide. This compound acts as a positive allosteric modulator of GPR39, meaning it enhances the receptor's signaling activity.[1][2][3] It has been shown to activate multiple downstream signaling pathways, including those mediated by Gs, Gq, G12/13, and β-arrestin.[2][4][5]
Q2: I am experiencing solubility issues with this compound. What are the recommended solvents?
This compound is known to have poor aqueous solubility. The most commonly recommended solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[6][][8] It is soluble in DMSO up to 100 mM. The compound is generally considered insoluble in water and has limited solubility in ethanol (approximately 2 mg/mL).[6][8]
Q3: My this compound is precipitating when I dilute my DMSO stock into my aqueous assay buffer. How can I resolve this?
This is a common challenge when working with hydrophobic compounds. Here are several strategies to mitigate precipitation upon dilution:
-
Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, ideally below 0.5%, to minimize solvent effects on your experimental system.
-
Use of Surfactants: For in vivo and some in vitro applications, the use of a surfactant can aid in solubility. This compound has been successfully suspended in a solution of 1% Tween 80 in physiological saline for animal studies.[2] Another formulation used is 0.5% methylcellulose with 0.1% Tween 80.[1][3]
-
Sonication: Gentle sonication can help to disperse the compound and break up small precipitates, creating a more uniform suspension.[3]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment.
Q4: What is the recommended procedure for preparing a stock solution of this compound?
A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve carefully weighing the compound, dissolving it in fresh, high-quality DMSO, and ensuring complete dissolution before storing it properly.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Inconsistent or lower-than-expected activity in cell-based assays. | Precipitation of this compound in the cell culture medium, leading to a lower effective concentration. | 1. Visually inspect the media for any signs of precipitation after adding the compound.2. Lower the final working concentration of this compound.3. Prepare fresh dilutions from a concentrated DMSO stock for each experiment.4. Consider the use of a small percentage of serum in the media if your experimental design allows, as proteins can sometimes help to maintain compound solubility. |
| Difficulty dissolving the compound even in DMSO. | The compound may have absorbed moisture, or the DMSO may not be of sufficient purity. | 1. Ensure the compound has been stored in a dry, desiccated environment.2. Use fresh, anhydrous, high-purity DMSO.3. Gentle warming (to no more than 37°C) and vortexing can aid in dissolution.[9] |
| Compound appears to "crash out" of solution during storage. | The stock solution may be supersaturated or stored improperly. | 1. Do not exceed the recommended maximum concentration in DMSO (100 mM).2. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] |
Quantitative Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | ~71-100 mM[6][][8] | The recommended solvent for preparing stock solutions. |
| Ethanol | ~2 mg/mL (4.77 mM)[6][8] | Limited solubility. |
| Water | Insoluble[6][8] | Not a suitable solvent. |
| 1% Tween 80 in Saline | Suspension | Used for in vivo administration in mice.[2] |
| 0.5% Methylcellulose / 0.1% Tween 80 | Aqueous Suspension | Used for oral administration in mice.[1][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Methodology:
-
Weighing the Compound: Tare a clean, dry microcentrifuge tube or vial on the analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 418.9 g/mol ), you would weigh out 4.189 mg.
-
Adding Solvent: Add the appropriate volume of DMSO to the tube containing the weighed compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution to ensure that all of the solid material has completely dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Signaling Pathways and Workflows
Activation of GPR39 by this compound initiates a cascade of intracellular signaling events. The diagrams below illustrate these pathways and a typical experimental workflow for addressing solubility issues.
Caption: GPR39 signaling pathways activated by this compound.
Caption: A logical workflow for addressing this compound solubility challenges.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. This compound | GHSR | TargetMol [targetmol.com]
- 4. mdpi.com [mdpi.com]
- 5. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adooq.com [adooq.com]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
Potential off-target effects of TC-G-1008 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of TC-G-1008. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action for this compound?
A1: this compound is a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39).[1][2] It acts as a positive allosteric modulator, enhancing the receptor's signaling in the presence of extracellular zinc.[2][3] Activation of GPR39 by this compound initiates multiple downstream signaling pathways through Gs, Gq, G12/13, and β-arrestin.[4] This leads to the production of second messengers such as cAMP (downstream of Gs) and inositol monophosphate (IP1, downstream of Gq), as well as serum response factor-responsive element (SRF-RE)-dependent transcription (downstream of G12/13) and β-arrestin recruitment.[4]
Q2: Are there any known or suspected off-target effects of this compound?
A2: Yes, while this compound is highly selective for GPR39, there is evidence of off-target effects. The most significant observation is the non-selective activation of the cyclic AMP-responsive element binding protein (CREB).[3][4] This effect was observed even in GPR39 knockout mice, strongly indicating a GPR39-independent mechanism.[3][4] The serotonin receptor 5-HT1A has been suggested as a potential off-target that could mediate this effect.[3]
Q3: What is the evidence for the 5-HT1A receptor as a potential off-target?
A3: Studies have suggested that some of the pharmacological effects of this compound may be attributable to its action at the 5-HT1A receptor.[3] It has been noted that the affinity of this compound for both GPR39 and 5-HT1A can vary depending on the specific signaling pathway being measured.[3] Like GPR39, the 5-HT1A receptor is also a promiscuous GPCR that can signal through various G-proteins (Gi, Gs, Gq) and β-arrestin.[3]
Q4: Have any other potential off-targets been identified?
A4: The selectivity of this compound has been evaluated against a panel of kinases and the ghrelin and neurotensin-1 receptors, with minimal to no significant binding observed.[1] One screening reported the closest off-target as the human 5-HT2A receptor with an IC50 of 3.7 µM. It has also been speculated that the affinity of this compound for other zinc-dependent proteins, such as the α(1A)-adrenoceptor, β2-adrenergic receptor, GPR68, and GPRC6A, could be modulated in the presence of zinc ions.
Troubleshooting Guide
Issue 1: Unexpected experimental results that are inconsistent with known GPR39 signaling.
-
Possible Cause: The observed effects may be due to off-target activity of this compound, particularly the activation of CREB through a GPR39-independent pathway.
-
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that the experimental system expresses functional GPR39.
-
Control for Off-Target CREB Activation: Measure the phosphorylation of CREB (p-CREB) in your experimental model. If possible, use a GPR39 knockout or knockdown model to determine if the effect persists in the absence of the primary target.
-
Consider 5-HT1A Involvement: If your system expresses 5-HT1A receptors, consider co-treatment with a selective 5-HT1A antagonist to see if the unexpected effect is blocked.
-
Review Literature for Similar Discrepancies: Search for publications that have reported similar unexpected findings with this compound in comparable experimental systems.
-
Issue 2: Variability in experimental outcomes despite consistent protocols.
-
Possible Cause: The activity of this compound can be influenced by the local concentration of zinc, which acts as a co-agonist at GPR39.[3] Variations in media composition or endogenous zinc levels could lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize Zinc Concentration: Ensure that the concentration of zinc in your experimental buffer or media is consistent across all experiments. Consider adding a controlled amount of a zinc salt (e.g., ZnCl2) to your assays.
-
Use Chelators as a Control: In a control experiment, use a zinc chelator (e.g., TPEN) to confirm that the on-target GPR39 activity is zinc-dependent.
-
Monitor Media and Reagent Quality: Ensure the consistent quality and composition of all experimental reagents, as trace metal contamination can affect results.
-
Quantitative Data Summary
Table 1: On-Target Potency of this compound
| Receptor | Species | Assay Type | Value (EC50) |
| GPR39 | Rat | Functional Assay | 0.4 nM |
| GPR39 | Human | Functional Assay | 0.8 nM |
| GPR39 | Human | Calcium Mobilization | ~400 nM |
Data sourced from multiple suppliers and publications.[1][2][3]
Table 2: Off-Target Selectivity of this compound
| Target | Species | Assay Type | Value (IC50) |
| Kinase Panel | Not Specified | Binding/Functional | > 10 µM |
| Ghrelin Receptor | Not Specified | Binding Affinity | > 30 µM |
| Neurotensin-1 Receptor | Not Specified | Binding Affinity | > 30 µM |
| 5-HT2A Receptor | Human | Not Specified | 3.7 µM |
Data sourced from multiple suppliers and publications.[1]
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Species | Value |
| Plasma Protein Binding | Rat | 99.3% |
| Plasma Protein Binding | Mouse | 99.1% |
| Brain Concentration (15 min post 20 mg/kg i.p.) | Mouse | 36.32 ng/g |
| Brain Concentration (30 min post 20 mg/kg i.p.) | Mouse | 28.48 ng/g |
Data sourced from preclinical studies.[3][5]
Experimental Protocols
Protocol 1: Assessment of On-Target GPR39 Activation via cAMP Measurement
This protocol is adapted from methods used to characterize this compound in HEK293 cells stably expressing GPR39.
-
Cell Culture: Culture HEK293-GPR39 cells in poly-D-lysine-coated, white, 384-well plates at a density of 4,000 cells per well and incubate overnight at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in an appropriate assay buffer to achieve the desired final concentrations.
-
Cell Stimulation: Remove the culture medium from the cells. Add the diluted this compound solutions or vehicle control (DMSO) to the cells and incubate for 30 minutes at 37°C.
-
cAMP Measurement: Following stimulation, lyse the cells and measure the intracellular cAMP levels using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol 2: Investigating Off-Target CREB Activation using Western Blot
This protocol provides a general workflow to assess the phosphorylation of CREB in response to this compound treatment.
-
Experimental Model: Use either a relevant cell line or tissue samples from animals treated with this compound. For a robust control, include a GPR39 knockout/knockdown model if available.
-
Treatment: Treat the cells or animals with the desired concentrations of this compound or vehicle control for the appropriate duration.
-
Protein Extraction: Lyse the cells or homogenize the tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated CREB (p-CREB Ser133) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total CREB to normalize the p-CREB signal.
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of p-CREB to total CREB for each sample and compare the treated groups to the vehicle control.
-
Visualizations
Caption: On-target signaling pathways of this compound via the GPR39 receptor.
Caption: Logical workflow for identifying potential off-target effects of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medkoo.com [medkoo.com]
- 3. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TC-G-1008 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize the concentration of TC-G-1008 for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective synthetic agonist for the G-protein-coupled receptor 39 (GPR39).[1] It functions as a positive allosteric modulator, meaning its activity is enhanced in the presence of zinc ions.[1][2] Upon binding to GPR39, this compound activates multiple downstream signaling pathways, including those mediated by Gs, Gq, G12/13, and β-arrestin.[1][2] This activation can lead to various cellular responses, such as increased intracellular calcium, cAMP production, and modulation of gene expression.[2][3]
Q2: What is a good starting concentration for this compound in a new cell-based assay?
A good starting point is to perform a dose-response experiment covering a wide range of concentrations, from nanomolar (nM) to micromolar (µM). Given that the EC50 values of this compound for rat and human GPR39 are 0.4 nM and 0.8 nM, respectively, a suggested starting range for many cell-based assays would be from 1 nM to 10 µM.[3][4] It is crucial to determine the optimal concentration empirically for each specific cell line and assay, as cellular responses can vary.
Q3: How should I prepare and dissolve this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 100 mM.[5] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[5] Be aware that the final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[6] For in vivo studies, this compound has been suspended in 1% Tween 80 in physiological saline.[7][8]
Q4: Are there any known off-target effects of this compound?
While this compound is considered a selective GPR39 agonist, some studies suggest potential off-target effects, particularly at higher concentrations.[9][10] The closest identified off-target is the human serotonin 5-HT2A receptor, with an IC50 of 3.7 µM.[9] There is also evidence that this compound can activate CREB in GPR39 knockout mice, indicating the existence of other targets.[10] To mitigate off-target effects, it is advisable to use the lowest effective concentration of this compound and to include appropriate controls, such as GPR39 knockout cells if available.
Q5: Is the activity of this compound dependent on zinc?
Yes, the pharmacological activity of this compound is zinc-dependent.[2] Zinc acts as a co-agonist, and its presence enhances the signaling of this compound at the GPR39 receptor.[1][2] Therefore, the concentration of zinc in your cell culture medium can influence the potency of this compound. It is important to use a consistent and defined cell culture medium to ensure reproducible results.
Troubleshooting Guides
Issue 1: No or low response to this compound treatment.
-
Question: I am not observing any effect of this compound in my assay, even at high concentrations. What could be the reason?
-
Answer:
-
Low GPR39 Expression: The cell line you are using may not express GPR39 at a sufficient level. Verify GPR39 expression using techniques like qPCR or Western blotting.
-
Suboptimal Zinc Concentration: The activity of this compound is zinc-dependent.[2] Ensure your cell culture medium contains an adequate concentration of zinc. You may consider supplementing with a low, non-toxic concentration of zinc chloride (ZnCl2) as a positive control for GPR39 activation.[7]
-
Compound Degradation: Ensure that your this compound stock solution has been stored properly (at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[5]
-
Assay Sensitivity: The assay you are using may not be sensitive enough to detect the cellular response. Consider using a more direct and sensitive readout for GPR39 activation, such as measuring intracellular calcium flux or cAMP levels.[3]
-
Issue 2: High background or variable results.
-
Question: My assay results are showing high background noise or are highly variable between replicates. How can I improve this?
-
Answer:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variability. Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[11]
-
Compound Precipitation: At higher concentrations, this compound might precipitate out of the aqueous culture medium. Visually inspect your wells for any signs of precipitation. If observed, try preparing fresh dilutions or using a lower concentration range.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell health. To minimize this, avoid using the outermost wells or fill them with sterile PBS.[6]
-
Inconsistent Incubation Times: Ensure that incubation times with this compound and any subsequent assay reagents are consistent across all plates and experiments.[12]
-
Issue 3: Observed cytotoxicity at expected effective concentrations.
-
Question: I am observing significant cell death at concentrations where I expect to see a specific biological effect. What should I do?
-
Answer:
-
DMSO Toxicity: High concentrations of the DMSO vehicle can be toxic to cells. Ensure the final DMSO concentration in your assay is below the toxic threshold for your cell line (typically <0.5%).[6]
-
On-Target Cytotoxicity: Activation of GPR39 signaling pathways could potentially lead to cytotoxicity in certain cell types or under specific conditions. Perform a cell viability assay (e.g., MTT or MTS) in parallel with your functional assay to determine the cytotoxic concentration range of this compound for your specific cells.
-
Off-Target Effects: As mentioned, at higher concentrations, off-target effects could contribute to cytotoxicity.[9][10] Try to work within a concentration range that is selective for GPR39.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Receptor | Species | EC50 Value | Reference |
| GPR39 | Rat | 0.4 nM | [3][4] |
| GPR39 | Human | 0.8 nM | [3][4] |
Table 2: Exemplary In Vitro Concentrations of this compound from Literature
| Cell Type | Assay | Concentration Range | Reference |
| HEK293-GPR39 | cAMP Production | Not specified, dose-dependent | [3] |
| Human Aortic Endothelial Cells | Monocyte Adhesion | Not specified | [13] |
| Chondrocytes | Cell Cycle Analysis | 5 µM, 10 µM | [14] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (e.g., MTT)
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death if available.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a period relevant to your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 or IC50 value.
Protocol 2: Intracellular cAMP Measurement Assay
-
Cell Seeding: Plate cells expressing GPR39 (e.g., HEK293-GPR39) in a suitable assay plate (e.g., white, 384-well).[3]
-
Pre-treatment (Optional): If investigating desensitization, pre-treat cells with this compound or vehicle for a specific duration.[3]
-
Washing: Wash the cells twice with a buffer like PBS containing 0.1% BSA.[3]
-
Stimulation: Stimulate the cells with various concentrations of this compound in a stimulation buffer for 30 minutes at 37°C.[3]
-
cAMP Measurement: Determine the intracellular cAMP levels using a commercially available kit, such as an HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit, following the manufacturer's instructions.[3]
Visualizations
Caption: GPR39 Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for Optimizing this compound Concentration.
Caption: Troubleshooting Logic for this compound Assays.
References
- 1. researchgate.net [researchgate.net]
- 2. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 10. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: The Influence of Zinc Concentration on TC-G-1008 Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the GPR39 agonist, TC-G-1008, with a focus on the influence of zinc concentration on its activity.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between this compound and zinc?
A1: this compound is a potent and selective synthetic agonist for the G-protein-coupled receptor 39 (GPR39). GPR39 is a zinc-sensing receptor, and the pharmacological activity of this compound is zinc-dependent. Zinc acts as a co-agonist or a positive allosteric modulator, enhancing the potency of this compound in activating GPR39.[1][2]
Q2: How does zinc concentration affect the measured EC₅₀ of this compound?
A2: Increasing concentrations of extracellular zinc will increase the potency of this compound, resulting in a lower EC₅₀ value. In the absence of supplemental zinc, the potency of this compound is significantly reduced. Therefore, controlling and reporting the zinc concentration in your assay buffer is critical for reproducible results.
Q3: What are the typical downstream signaling pathways activated by this compound through GPR39?
A3: this compound activates multiple G-protein signaling pathways upon binding to GPR39, including Gαq, Gαs, and Gα12/13.[3] Activation of these pathways leads to downstream events such as an increase in intracellular calcium ([Ca²⁺]i), stimulation of cyclic AMP (cAMP) production, and activation of the serum response element (SRE).[4]
Q4: What cell lines are suitable for studying this compound activity?
A4: Common cell lines for these assays include HEK293 or CHO cells stably or transiently expressing recombinant human or rat GPR39. It is crucial to use a cell line with low to no endogenous GPR39 expression to ensure that the observed activity is due to the introduced receptor.
Q5: What are the recommended working concentrations for this compound and zinc?
A5: For this compound, a wide concentration range should be tested to generate a full dose-response curve, typically from 10⁻¹² M to 10⁻⁵ M. The optimal zinc concentration for potentiation can vary between cell lines and assay formats but generally falls within the low micromolar range (e.g., 1-30 µM). It is recommended to perform a zinc dose-response experiment to determine the optimal concentration for your specific experimental setup.
Data Presentation
The following table summarizes the effect of zinc concentration on the potency of this compound in activating GPR39, as measured by β-arrestin recruitment.
| Zinc Concentration (µM) | This compound EC₅₀ (nM) | Fold Potentiation (relative to 0 µM Zinc) |
| 0 | ~3000 | 1 |
| 1 | ~100 | 30 |
| 10 | ~30 | 100 |
| 30 | ~10 | 300 |
Data are estimated from graphical representations in existing literature. Actual values may vary depending on the specific experimental conditions and assay readout.
Experimental Protocols
Protocol 1: Calcium Mobilization Assay to Determine this compound Potency at Different Zinc Concentrations
This protocol outlines the measurement of intracellular calcium flux in GPR39-expressing cells in response to this compound at various zinc concentrations.
Materials:
-
HEK293 cells stably expressing GPR39
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
Zinc chloride (ZnCl₂) stock solution (in water)
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed GPR39-expressing HEK293 cells into black, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight.
-
Dye Loading:
-
Prepare a dye loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer according to the manufacturer's instructions.
-
Aspirate the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate in the dark at 37°C for 45-60 minutes.
-
-
Preparation of Zinc and this compound Solutions:
-
Prepare a series of zinc dilutions in assay buffer at 2x the final desired concentrations (e.g., 0, 2, 20, 60 µM for final concentrations of 0, 1, 10, 30 µM).
-
Prepare serial dilutions of this compound in assay buffer containing each of the different zinc concentrations. The final DMSO concentration should be kept below 0.1%.
-
-
Calcium Flux Measurement:
-
Wash the cells once with assay buffer.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Inject the this compound/zinc solutions into the wells and immediately begin recording the fluorescence intensity over time (typically 1-2 minutes).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀) or as Relative Fluorescence Units (RFU).
-
For each zinc concentration, plot the response against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ of this compound at each zinc concentration.
-
Protocol 2: cAMP Assay to Determine this compound Potency at Different Zinc Concentrations
This protocol describes the measurement of intracellular cAMP levels in GPR39-expressing cells following stimulation with this compound in the presence of varying zinc concentrations.
Materials:
-
HEK293 cells stably expressing GPR39
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (in DMSO)
-
Zinc chloride (ZnCl₂) stock solution (in water)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
-
White, opaque 96-well or 384-well plates
-
Luminescence or fluorescence plate reader
Procedure:
-
Cell Plating: Seed GPR39-expressing cells into white, opaque plates and culture overnight.
-
Preparation of Zinc and this compound Solutions:
-
Prepare a series of zinc dilutions in assay buffer at the final desired concentrations.
-
Prepare serial dilutions of this compound in assay buffer.
-
-
Cell Stimulation:
-
Aspirate the culture medium and wash the cells once with assay buffer.
-
Add the appropriate zinc solution to each well and incubate for a short period (e.g., 10-15 minutes) at 37°C.
-
Add the this compound dilutions to the corresponding wells.
-
Incubate at 37°C for a predetermined time (e.g., 30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP response against the log of the this compound concentration for each zinc concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the EC₅₀ of this compound at each zinc concentration.
-
Mandatory Visualizations
Caption: GPR39 Signaling Pathway Activated by this compound and Zinc.
Caption: General Experimental Workflow for Assessing Zinc's Influence on this compound Activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no signal change upon this compound stimulation | 1. Insufficient GPR39 expression. 2. Inactive this compound. 3. Suboptimal zinc concentration. 4. Problems with the detection assay. | 1. Verify GPR39 expression via qPCR or Western blot. 2. Use a fresh stock of this compound and verify its concentration. 3. Perform a zinc dose-response experiment to find the optimal concentration. 4. Ensure all assay components are fresh and the plate reader settings are correct. |
| High background signal in untreated or vehicle-treated wells | 1. High constitutive activity of GPR39. 2. Zinc contamination in the assay buffer or media. 3. Autofluorescence of compounds or plates. | 1. This might be inherent to the cell line. Ensure the signal window with agonist stimulation is sufficient. 2. Use high-purity water and reagents. Consider using a zinc chelator like TPEN in control wells to confirm. 3. Run a control plate without cells to check for background fluorescence. |
| Inconsistent results between experiments | 1. Variation in cell passage number, density, or health. 2. Inconsistent preparation of this compound or zinc solutions. 3. Fluctuations in incubator conditions (temperature, CO₂). 4. Presence of zinc chelators in serum or other reagents. | 1. Use cells within a defined passage number range and ensure consistent seeding density. 2. Prepare fresh dilutions for each experiment. 3. Regularly monitor and calibrate incubator settings. 4. Use dialyzed serum if zinc chelation is suspected to be a problem. |
| Unexpected bell-shaped dose-response curve | 1. Cell toxicity at high concentrations of this compound or zinc. 2. Off-target effects at high concentrations. | 1. Perform a cell viability assay (e.g., MTT or trypan blue) at the highest concentrations used. 2. Consider the selectivity profile of this compound and potential off-target interactions. |
References
- 1. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Troubleshooting inconsistent results with TC-G-1008
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using TC-G-1008, a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39). Our goal is to help you achieve consistent and reliable results in your experiments.
Troubleshooting Inconsistent Results
Q1: Why am I observing high variability in the efficacy of this compound between experiments?
Inconsistent results with this compound can arise from several factors, the most critical being the local concentration of zinc. The activity of this compound is highly dependent on zinc, which acts as a co-agonist or positive allosteric modulator at the GPR39 receptor.[1][2]
Troubleshooting Steps:
-
Standardize Zinc Levels: Ensure consistent zinc concentrations in your in vitro and in vivo models. For cell culture experiments, use a defined medium with a known zinc concentration. For animal studies, be aware that dietary zinc levels can significantly impact the behavioral effects of this compound.[1]
-
Vehicle Preparation: this compound is typically prepared as a suspension. Inconsistent suspension can lead to variable dosing. Ensure the compound is thoroughly suspended before each administration. A common vehicle for in vivo use is 1% (w/v) Tween 80 in physiological saline.[1][3] For in vitro studies, this compound is often dissolved in DMSO.[2][4]
-
Storage: Improper storage can lead to degradation of the compound. Store this compound under the recommended conditions.[2]
Q2: My results suggest off-target effects. How can I confirm GPR39-specific activity?
While this compound is highly selective for GPR39, non-selective effects have been observed, particularly concerning the activation of CREB in the hippocampus, which may occur independently of GPR39.[3][5]
Verification Strategies:
-
Use GPR39 Knockout Models: The most definitive way to confirm on-target effects is to use GPR39 knockout (KO) animal models or cell lines.[3][5]
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration. Off-target effects are more likely at higher concentrations.
-
Control Experiments: Include appropriate controls, such as vehicle-only groups and potentially a different GPR39 agonist if available.
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39).[2][6] It acts as a positive allosteric modulator, enhancing receptor signaling in the presence of extracellular zinc.[2] Activation of GPR39 by this compound can trigger multiple signaling pathways, including Gs, Gq, and G12/13, leading to downstream effects like intracellular calcium mobilization and cAMP production.[1][5][6]
-
What are the common research applications for this compound? this compound is widely used to investigate the physiological roles of GPR39. Research areas include metabolic disorders (like type 2 diabetes), inflammatory conditions, neuroscience (including epilepsy and depression), and tissue repair.[2][3][7]
Handling and Storage
-
How should I store this compound? For short-term storage (days to weeks), keep the compound at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[2] The product should be kept dry and in the dark.[2]
-
What is the recommended solvent for this compound? For in vitro experiments, this compound is soluble in DMSO.[4] For in vivo studies in mice, it is often suspended in 1% (w/v) Tween 80 in physiological saline.[1][3]
Experimental Design
-
What are the typical effective concentrations of this compound? The effective concentration can vary significantly depending on the experimental model.
Quantitative Data Summary:
Parameter Species Value Reference EC50 Human GPR39 ~0.8 nM - 400 nM [2][4][6] EC50 Rat GPR39 0.4 nM [4][6] In vivo dosage (mice) Oral 10, 30, 100 mg/kg [4][6] | In vivo dosage (mice) | Intraperitoneal (i.p.) | 10, 20 mg/kg |[1] |
-
How critical is the timing of administration in in vivo studies? Yes, timing is important. For intraperitoneal (i.p.) injections in mice, this compound is typically administered 30 minutes before the experimental challenge or behavioral test.[1][3] This pre-treatment time was established based on pharmacokinetic studies determining serum and brain concentrations.[3]
Experimental Protocols
Protocol: In Vitro Intracellular Calcium Mobilization Assay
This protocol is adapted from methodologies described for GPR39 activation.
-
Cell Culture: Plate HEK293 cells stably expressing human GPR39 (HEK293-GPR39) in poly-d-lysine-coated, black-walled, clear-bottom 96-well plates. Culture overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in an assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. Remember to include a vehicle control (DMSO).
-
Calcium Indicator Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time at 37°C.
-
Assay Procedure:
-
Wash the cells with the assay buffer to remove excess dye.
-
Add the this compound dilutions and vehicle control to the wells.
-
Immediately measure the fluorescence intensity using a plate reader equipped for kinetic reading (e.g., excitation at 485 nm, emission at 525 nm). Record measurements every few seconds for several minutes to capture the peak response.
-
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each concentration. Plot the data to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: GPR39 signaling activated by this compound and modulated by zinc.
Caption: Workflow for troubleshooting inconsistent this compound results.
Caption: Factors influencing experimental outcomes with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | GHSR | TargetMol [targetmol.com]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Potential antidepressant-like properties of the TC G-1008, a GPR39 (zinc receptor) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize TC-G-1008 degradation in experimental buffers
Welcome to the technical support center for TC-G-1008. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on minimizing its degradation in buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as GPR39-C3, is a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39).[1][2] GPR39 is a zinc-sensing receptor, and this compound acts as a positive allosteric modulator, enhancing the receptor's signaling in the presence of zinc. This activation can trigger various downstream signaling pathways.[1]
Q2: What are the primary concerns regarding the stability of this compound in experimental buffers?
A2: The chemical structure of this compound, N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide, contains a sulfonamide group. Sulfonamides can be susceptible to degradation under certain conditions. The primary concerns for this compound stability in aqueous buffers are:
-
Hydrolysis: The sulfonamide bond can undergo hydrolysis, a reaction that is often pH-dependent. Generally, sulfonamides are more stable in neutral to alkaline conditions and more prone to degradation in acidic environments.
-
Photodegradation: Exposure to light, particularly UV light, can lead to the degradation of sulfonamides.
-
Oxidation: The molecule may be susceptible to oxidation, which can be initiated by factors such as dissolved oxygen, metal ions, or peroxides in the buffer.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is soluble in DMSO.[1][2] It is recommended to prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10-100 mM). To minimize degradation, follow these storage guidelines:
| Storage Condition | Duration | Recommendation |
| Solid (Powder) | Up to 2 years | Store at -20°C or -80°C, protected from light and moisture. |
| DMSO Stock Solution | Up to 1 year | Aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[1] |
| Up to 1 month | Store at -20°C.[1] |
Q4: How do I prepare aqueous working solutions of this compound for my experiments?
A4: Due to the poor aqueous solubility of this compound, it is recommended to prepare fresh working solutions on the day of the experiment by diluting the DMSO stock solution into your final experimental buffer. To improve solubility and stability in aqueous solutions, consider the following:
-
Final DMSO Concentration: Keep the final concentration of DMSO in your assay low (typically below 0.5%) to avoid solvent-induced artifacts and cellular toxicity.
-
Use of Surfactants or Co-solvents: For in vitro assays, incorporating a low concentration of a non-ionic surfactant like Tween-20 or a co-solvent such as polyethylene glycol (PEG) may help maintain solubility. However, their compatibility with your specific assay must be validated.
-
pH of the Buffer: Whenever possible, use buffers with a neutral to slightly alkaline pH (pH 7-8) to minimize acid-catalyzed hydrolysis of the sulfonamide group.
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound stability and activity in your experiments.
Issue 1: Loss of compound activity or inconsistent results over time.
This issue often points to the degradation of this compound in your experimental setup.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis in Acidic Buffer | - Verify Buffer pH: Ensure your experimental buffer is within the optimal pH range (neutral to slightly alkaline).- Conduct a Stability Study: Perform a time-course experiment incubating this compound in your buffer and analyze its concentration at different time points using HPLC. |
| Photodegradation | - Protect from Light: Prepare and handle this compound solutions in a dark environment or by using amber-colored tubes and plates. Wrap containers in aluminum foil if necessary. |
| Oxidation | - Use High-Purity Water and Reagents: Minimize the presence of metal ions and other oxidizing agents.- Consider Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant (e.g., ascorbic acid) to the buffer might be beneficial, but its compatibility with the assay must be confirmed. |
| Precipitation from Aqueous Solution | - Visual Inspection: Carefully inspect your working solutions for any signs of precipitation.- Optimize Formulation: If precipitation is observed, consider using a solubilizing agent as mentioned in the FAQs, or slightly increasing the final DMSO concentration if your assay allows. |
Issue 2: Unexpected peaks observed in HPLC analysis of this compound working solution.
The appearance of new peaks is a strong indicator of compound degradation.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the Sulfonamide Bond | - Analyze Degradation Products: Use LC-MS to identify the mass of the degradation products. Hydrolysis would likely result in the cleavage of the sulfonamide bond. |
| Photodegradation or Oxidation Products | - Conduct a Forced Degradation Study: Expose this compound to harsh conditions (acid, base, light, peroxide) to intentionally generate degradation products. This can help in identifying the unknown peaks in your experimental samples. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
-
Prepare Stock Solution (10 mM in DMSO):
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
-
-
Prepare Working Solution (e.g., 10 µM in Cell Culture Medium):
-
On the day of the experiment, thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform serial dilutions in your cell culture medium to reach the desired final concentration. For example, to make a 10 µM working solution, you can add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Vortex gently to mix. Ensure the final DMSO concentration is below 0.5%.
-
Use the working solution immediately after preparation.
-
Protocol 2: Assessment of this compound Stability in an Experimental Buffer
-
Sample Preparation:
-
Prepare a solution of this compound in your experimental buffer at the final working concentration.
-
Divide the solution into several aliquots in light-protected tubes.
-
-
Incubation:
-
Incubate the aliquots under the same conditions as your experiment (e.g., 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), remove one aliquot and immediately freeze it at -80°C to stop any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and analyze them by a validated stability-indicating HPLC method.
-
Quantify the peak area of the intact this compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time to determine its stability profile and half-life in your specific buffer.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound degradation and experimental workflows.
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for stability assessment.
Caption: Troubleshooting decision tree for activity loss.
References
Addressing vehicle control issues for TC-G-1008 in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TC-G-1008, with a specific focus on addressing potential issues related to the use of Dimethyl Sulfoxide (DMSO) as a vehicle control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is readily soluble in DMSO. For in vitro studies, stock solutions are typically prepared in DMSO. For in vivo experiments, this compound has been suspended in a 1% Tween 80 solution in physiological saline.
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent and selective agonist for the G-protein-coupled receptor 39 (GPR39). It acts as a positive allosteric modulator, enhancing the receptor's signaling in the presence of zinc. Activation of GPR39 by this compound can trigger multiple downstream signaling pathways, including those mediated by Gs, Gq, and G12/13 proteins, leading to the production of cAMP, IP1 accumulation, and SRF-RE-dependent transcription.
Q3: Are there any known off-target effects of this compound?
A3: While this compound is highly selective for GPR39, some studies suggest potential non-selective activity, particularly concerning the activation of cyclic-AMP-response element binding protein (CREB) in the hippocampus, which may occur independently of GPR39. It displays minimal binding affinity for ghrelin and neurotensin-1 receptors and has low activity against a panel of kinases.
Q4: What is the role of zinc in this compound's activity?
A4: Zinc acts as a co-agonist or positive allosteric modulator for this compound at the GPR39 receptor. The presence of zinc enhances the agonistic activity of this compound.
Troubleshooting Guide: Vehicle Control Issues in DMSO
This guide addresses common issues that may arise when using DMSO as a vehicle for this compound in your experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between this compound treated and vehicle control groups. | DMSO concentration: High concentrations of DMSO can have biological effects and may be toxic to cells. | - Ensure the final concentration of DMSO in your experimental system is consistent across all wells/animals, including the vehicle control. - Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, to minimize off-target effects. - Perform a DMSO dose-response experiment to determine the maximum tolerated concentration for your specific cell type or model system. |
| Precipitation of this compound in aqueous media. | Poor solubility: While soluble in DMSO, this compound may precipitate when diluted into aqueous buffers or cell culture media. | - Prepare a high-concentration stock solution of this compound |
Best practices for handling and storing TC-G-1008 powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing TC-G-1008 powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: For optimal stability, this compound powder should be stored under specific conditions depending on the duration of storage. For short-term storage (days to weeks), keep the powder in a dry, dark environment at 0-4°C. For long-term storage (months to years), it is recommended to store the lyophilized powder at -20°C and keep it desiccated.[1][2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in DMSO.[1][] It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 100 mM. For in vitro experiments, this stock solution can then be further diluted in the appropriate aqueous buffer or cell culture medium. Note that the aqueous solubility of this compound is low.[2]
Q3: What is the stability of this compound in solution?
A3: Once dissolved, stock solutions of this compound should be stored at -20°C to maintain potency. It is advisable to use the solution within one month. To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist of the G protein-coupled receptor 39 (GPR39), which acts as a zinc-sensing receptor.[1][2] this compound binds to an allosteric site on the receptor and enhances its signaling in the presence of extracellular zinc.[1] Activation of GPR39 by this compound can trigger multiple downstream signaling pathways, including those mediated by Gαq, Gαs, and Gα12/13 proteins.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected or inconsistent experimental results | Compound Degradation: Improper storage of the powder or stock solution. | Ensure the powder is stored at the correct temperature and protected from light and moisture. For stock solutions, use aliquots to avoid multiple freeze-thaw cycles and use within one month of preparation.[1][2] |
| Low Purity: The purity of the compound may be lower than specified. | Always check the certificate of analysis (CoA) provided by the supplier for the specific batch purity. If in doubt, consider analytical testing such as HPLC to verify purity. | |
| Zinc Co-agonism: The pharmacological activity of this compound is dependent on the presence of zinc, which acts as a co-agonist.[1] | Ensure that the experimental buffer or medium contains an appropriate concentration of zinc to facilitate GPR39 activation. The optimal zinc concentration may need to be determined empirically for your specific assay. | |
| Precipitate formation in stock solution | Low Solubility: The concentration of the stock solution may exceed the solubility limit in DMSO. | While soluble in DMSO, precipitation can occur at very high concentrations or if the DMSO is not of high purity. Prepare a fresh stock solution, ensuring the powder is fully dissolved. Gentle warming and vortexing may aid dissolution. |
| Contamination: The stock solution may be contaminated with water or other substances. | Use anhydrous, high-purity DMSO for preparing stock solutions. Ensure all labware is clean and dry. | |
| Difficulty dissolving the powder | Inappropriate Solvent: Using a solvent other than DMSO. | This compound has poor solubility in water and limited solubility in ethanol.[2] DMSO is the recommended solvent for preparing stock solutions. |
| Low-Quality Solvent: The DMSO used may be of low purity or contain water. | Use high-purity, anhydrous DMSO to ensure optimal solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molecular Weight: 418.9 g/mol )[2]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.189 mg of the powder.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of experimental procedures and the underlying biological mechanisms of this compound, the following diagrams have been created.
Caption: GPR39 Signaling Pathway activated by this compound and Zinc.
Caption: Workflow for proper handling and storage of this compound.
Caption: Decision tree for troubleshooting common experimental issues.
References
Technical Support Center: TC-G-1008 In Vitro Bioavailability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the in vitro bioavailability of TC-G-1008, a potent and selective GPR39 agonist. Given its high affinity for plasma proteins, specific challenges may arise during in vitro characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is serum protein binding a critical factor for in vitro studies?
A1: this compound (also known as GPR39-C3) is a potent agonist of the G-protein-coupled receptor 39 (GPR39), a zinc-sensing receptor.[1][2][3] Published data indicates that this compound is highly bound to plasma proteins, with binding percentages of 99.3% in rats and 99.1% in mice. This is a crucial consideration for in vitro experiments because it is generally the unbound fraction of a drug that is pharmacologically active and available to cross cell membranes. High protein binding can significantly reduce the free concentration of this compound in your assays, impacting measurements of potency, efficacy, and permeability.
Q2: How does the high protein binding of this compound affect its in vitro bioavailability assessment?
A2: High protein binding reduces the concentration of free this compound available for absorption and cellular uptake in in vitro models. This can lead to an underestimation of its intrinsic permeability if not accounted for. For instance, in Caco-2 permeability assays, the presence of serum proteins in the basolateral compartment can mimic in vivo sink conditions, but also reduces the free drug concentration, which must be factored into permeability calculations.
Q3: Which in vitro assay is most suitable for determining the plasma protein binding of this compound?
A3: Equilibrium dialysis is considered the "gold standard" for determining plasma protein binding and is highly recommended for a compound with high binding affinity like this compound.[4] The Rapid Equilibrium Dialysis (RED) device is a commonly used, high-throughput method for this purpose.[5][6][7] This method allows for the accurate determination of the unbound drug fraction by allowing the free drug to diffuse across a semipermeable membrane until equilibrium is reached.[4][7]
Q4: Should I include serum proteins in my Caco-2 permeability assay for this compound?
A4: Yes, for a highly protein-bound compound like this compound, including a physiological concentration of serum albumin (e.g., Bovine Serum Albumin - BSA) in the basolateral (receiver) compartment is recommended.[8][9] This better mimics the in vivo environment and can prevent non-specific binding of the compound to the plate and cell monolayer.[8][10] However, be aware that this will decrease the apparent permeability (Papp) value, and the unbound fraction should be used for more accurate predictions of in vivo absorption.[9]
Data Summary Table
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Species | Citation |
| Plasma Protein Binding | 99.3% | Rat | N/A |
| Plasma Protein Binding | 99.1% | Mouse | N/A |
| EC50 (GPR39) | 0.4 nM | Rat | [3] |
| EC50 (GPR39) | 0.8 nM | Human | [3] |
| Molecular Weight | 418.9 g/mol | N/A | [3] |
Experimental Protocols
Protocol 1: Determination of Plasma Protein Binding using Equilibrium Dialysis (RED Device)
Objective: To determine the fraction of this compound unbound (fu) in plasma.
Materials:
-
This compound
-
Plasma from the desired species (e.g., human, rat, mouse)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) Device plate with inserts (8K or 12K MWCO)[6]
-
DMSO (for stock solution)
-
Incubator shaker (37°C)
-
LC-MS/MS for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the plasma with this compound to the desired final concentration (e.g., 1 µM). The final DMSO concentration should be low (e.g., <0.5%) to avoid protein precipitation.
-
Add the spiked plasma to the sample chamber of the RED device insert (typically 200-300 µL).[5]
-
Add an equal volume of PBS to the buffer chamber of the same insert.[5]
-
Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.[5]
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
To avoid matrix effects during analysis, equalize the matrix by adding blank plasma to the buffer aliquot and PBS to the plasma aliquot in the same ratio.
-
Analyze the concentration of this compound in both aliquots by a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 2: Caco-2 Permeability Assay with Serum Proteins
Objective: To assess the permeability of this compound across a Caco-2 cell monolayer, mimicking in vivo conditions.
Materials:
-
Caco-2 cells cultured on Transwell® inserts for 21 days
-
This compound
-
Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4
-
Bovine Serum Albumin (BSA)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for analysis
Procedure:
-
Culture Caco-2 cells on Transwell® inserts until a differentiated monolayer is formed (typically 21 days).
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) and performing a Lucifer yellow permeability assay.
-
Prepare the dosing solution of this compound in HBSS.
-
Prepare the receiver buffer: HBSS containing a physiological concentration of BSA (e.g., 4%).
-
For the apical-to-basolateral (A-B) permeability assessment, add the this compound dosing solution to the apical (A) side and the receiver buffer (with BSA) to the basolateral (B) side.
-
For the basolateral-to-apical (B-A) permeability assessment, add the this compound dosing solution (without BSA) to the basolateral side and receiver buffer (without BSA) to the apical side.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver compartment and replace with fresh receiver buffer.
-
Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
Troubleshooting Guides
Issue 1: Very Low or Undetectable Free Fraction of this compound in Plasma Protein Binding Assay
| Possible Cause | Troubleshooting Step |
| High non-specific binding to the dialysis device. | Pre-treat the dialysis device according to the manufacturer's instructions. Ensure that the chosen membrane material has low binding characteristics. |
| Compound instability in plasma. | Perform a preliminary experiment to assess the stability of this compound in plasma at 37°C over the planned incubation time. If degradation is observed, shorten the incubation time or add protease inhibitors if appropriate. |
| Analytical sensitivity is insufficient. | Optimize the LC-MS/MS method to achieve a lower limit of quantification (LLOQ) sufficient to detect the low concentrations of free drug expected. |
| Equilibrium not reached. | Determine the time to equilibrium in a preliminary experiment by sampling at multiple time points (e.g., 2, 4, 6, 8 hours). |
Issue 2: Poor Recovery or High Variability in Caco-2 Permeability Assay
| Possible Cause | Troubleshooting Step |
| Non-specific binding to plate plastic or cell monolayer. | Add BSA to the basolateral receiver solution to act as a "sink" and reduce non-specific binding.[8][10] |
| Low aqueous solubility of this compound. | Ensure the dosing solution is fully solubilized. The use of a small percentage of a co-solvent like DMSO may be necessary, but its concentration should be kept low (<1%) to not affect cell monolayer integrity. |
| Cell monolayer integrity is compromised. | Routinely check TEER values and Lucifer yellow flux to ensure the Caco-2 monolayers are confluent and have intact tight junctions before each experiment. |
| Compound efflux by transporters (e.g., P-gp). | A high efflux ratio (>2) suggests active transport. Consider co-incubating with known efflux pump inhibitors (e.g., verapamil for P-gp) to confirm if this compound is a substrate. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of GPR39 with the agonist TC-G 1008 ameliorates ox-LDL-induced attachment of monocytes to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TC-G 1008 | Orphan 7-TM Receptors | Tocris Bioscience [tocris.com]
- 4. enamine.net [enamine.net]
- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. RED Device: Plasma Protein Binding Equilibrium Dialysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bioivt.com [bioivt.com]
- 8. scientificlabs.ie [scientificlabs.ie]
- 9. researchgate.net [researchgate.net]
- 10. Caco-2 Permeability | Evotec [evotec.com]
Technical Support Center: Optimizing Incubation Time for TC-G-1008 Treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for experiments involving the GPR39 agonist, TC-G-1008.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting incubation time for this compound in a cell-based assay?
A1: The optimal incubation time for this compound is highly dependent on the specific assay and the downstream signaling event being measured. For initial experiments, we recommend starting with a time point within the ranges specified in the table below. A time-course experiment is crucial to determine the optimal incubation time for your specific cell type and experimental conditions.
Q2: What factors can influence the optimal incubation time for this compound?
A2: Several factors can affect the incubation time required to observe a maximal response to this compound, including:
-
Assay Type: Different biological readouts have distinct kinetics. For instance, rapid signaling events like calcium mobilization occur within seconds to minutes, while changes in gene expression may require several hours.
-
Cell Type: The expression level of GPR39 and the efficiency of the downstream signaling pathways can vary between cell lines, influencing the time required to elicit a response.
-
Temperature: Assays are typically performed at 37°C to ensure optimal enzymatic activity and cellular responses. Deviations from this temperature can alter the kinetics of the response.
-
Compound Concentration: The concentration of this compound used can impact the time to reach a maximal effect. It is advisable to perform time-course experiments at a concentration around the EC80 of the compound.
Q3: How do I determine the optimal incubation time for my specific experiment?
A3: The most effective method is to perform a time-course experiment. This involves treating your cells with a fixed concentration of this compound and measuring the response at multiple time points. The optimal incubation time is the point at which the response reaches its peak and remains stable (plateau).
Q4: For which signaling pathways is this compound active and what are the expected response times?
A4: this compound is an agonist for the G-protein-coupled receptor 39 (GPR39). GPR39 activation can initiate several downstream signaling cascades, primarily through Gαq, Gαs, and Gα12/13 proteins. The expected response times vary by pathway:
-
Gαq pathway: Leads to rapid increases in intracellular calcium, typically peaking within seconds to a few minutes.
-
Gαs pathway: Stimulates the production of cAMP, with measurable changes usually observed within 15 to 60 minutes.
-
ERK/MAPK pathway: Phosphorylation of ERK is a downstream event that can be detected within 5 to 30 minutes.
-
Gene Expression: Changes in gene transcription are longer-term responses, typically requiring several hours of incubation (e.g., 4 to 24 hours).
Q5: What is the vehicle control for this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO). Therefore, the appropriate vehicle control is a corresponding concentration of DMSO in the assay medium.
Troubleshooting Guide
Issue: No observable effect of this compound after the initial incubation period.
-
Potential Cause 1: Suboptimal Incubation Time.
-
Solution: The incubation time may be too short or too long. Perform a time-course experiment to identify the optimal time point for your specific assay. For example, if you are measuring a rapid event like calcium flux, your measurement window should be in the order of seconds to minutes. Conversely, if you are assessing changes in gene expression, a much longer incubation of several hours will be necessary.
-
-
Potential Cause 2: Low GPR39 Expression.
-
Solution: Confirm the expression of GPR39 in your cell line using techniques such as qPCR or Western blot. If expression is low, consider using a cell line known to endogenously express GPR39 or a transiently transfected system.
-
-
Potential Cause 3: Compound Inactivity.
-
Solution: Ensure that the this compound is properly stored and has not degraded. Prepare fresh stock solutions and test a positive control cell line if available.
-
-
Potential Cause 4: Assay Sensitivity.
-
Solution: The assay may not be sensitive enough to detect the signal. Optimize assay parameters such as cell density, reagent concentrations, and detection method.
-
Issue: High background signal or off-target effects.
-
Potential Cause 1: Excessive Incubation Time.
-
Solution: Prolonged incubation can sometimes lead to non-specific effects or receptor desensitization. Try reducing the incubation time based on the results of your time-course experiment.
-
-
Potential Cause 2: High Compound Concentration.
-
Solution: High concentrations of this compound may lead to off-target effects. Perform a dose-response curve to determine the optimal concentration range for your assay.
-
-
Potential Cause 3: Vehicle Effects.
-
Solution: Ensure that the concentration of the vehicle (e.g., DMSO) is not causing cellular toxicity or other non-specific effects. Test a range of vehicle concentrations to determine the maximum tolerated level.
-
Issue: Inconsistent results between experiments.
-
Potential Cause 1: Variable Incubation Times.
-
Solution: Ensure that the incubation time is precisely controlled and consistent across all experiments. Use a timer and standardize the workflow.
-
-
Potential Cause 2: Cell Passage Number and Health.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment.
-
-
Potential Cause 3: Inconsistent Reagent Preparation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are prepared consistently.
-
Data Presentation
Table 1: Recommended Starting Incubation Times for this compound in Various Functional Assays
| Assay Type | Downstream Readout | Recommended Starting Incubation Time Range | Notes |
| Second Messenger Assays | |||
| Calcium Mobilization | Intracellular Ca²⁺ increase | 1 - 10 minutes (real-time kinetic read) | The response is typically rapid and transient. |
| cAMP Accumulation | Intracellular cAMP levels | 15 - 60 minutes | A 30-minute incubation is a common starting point.[1] |
| Signaling Pathway Activation | |||
| Protein Phosphorylation (e.g., pERK) | Phosphorylated protein levels | 5 - 30 minutes | A time-course is highly recommended as phosphorylation can be transient. |
| β-Arrestin Recruitment | Protein-protein interaction | 5 minutes - 6 hours | The optimal time can vary significantly depending on the assay system. |
| Gene Expression | |||
| Reporter Gene Assay | Luciferase or β-galactosidase activity | 4 - 24 hours | Requires sufficient time for transcription and translation. |
| qPCR | mRNA levels of target genes | 4 - 24 hours | Similar to reporter gene assays, requires time for transcriptional changes. |
Experimental Protocols
Detailed Methodology for Optimizing Incubation Time of this compound
This protocol describes a general method for determining the optimal incubation time for this compound in a cell-based assay. This example uses a generic plate-based readout.
-
Cell Preparation:
-
Seed cells at a predetermined optimal density in a multi-well plate (e.g., 96-well).
-
Culture the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for attachment and recovery.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a working solution of this compound in the appropriate assay buffer at a concentration that is 2X the final desired concentration (a concentration around the EC₈₀ is recommended).
-
Prepare a 2X vehicle control solution containing the same final concentration of DMSO as the compound solution.
-
-
Time-Course Experiment:
-
Wash the cells once with pre-warmed assay buffer.
-
Add the 2X this compound working solution or the 2X vehicle control to the appropriate wells.
-
Incubate the plate at 37°C.
-
At each designated time point (e.g., 0, 5, 15, 30, 60, 120 minutes for rapid assays; or 0, 2, 4, 8, 16, 24 hours for longer-term assays), terminate the experiment. The method of termination will depend on the assay readout (e.g., cell lysis for endpoint assays, or direct measurement for kinetic assays).
-
-
Assay Measurement:
-
Following the incubation period, process the samples according to the specific protocol for your chosen assay (e.g., cAMP detection kit, Western blot for pERK, etc.).
-
-
Data Analysis:
-
For each time point, subtract the average signal from the vehicle-treated wells from the signal of the this compound-treated wells to obtain the net response.
-
Plot the net response as a function of incubation time.
-
The optimal incubation time is the point at which the response reaches a stable maximum (the plateau of the curve).
-
Mandatory Visualization
Caption: GPR39 signaling pathways activated by this compound.
Caption: Experimental workflow for optimizing incubation time.
References
Validation & Comparative
A Comparative Analysis of the GPR39 Agonist TC-G-1008 and Other Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of the G-protein coupled receptor 39 (GPR39) agonist, TC-G-1008, with other known GPR39 agonists, including the endogenous agonist zinc (Zn2+) and the repurposed kinase inhibitors LY2784544 and GSK2636771. This document synthesizes available experimental data to highlight the distinct pharmacological profiles of these compounds.
GPR39, a class A G-protein coupled receptor, has emerged as a promising therapeutic target for a range of conditions, including metabolic disorders and neurological diseases. Its activation triggers a cascade of intracellular signaling pathways, primarily through Gαq, Gαs, and Gα12/13 proteins, as well as β-arrestin recruitment.[1][2] this compound is a potent and orally bioavailable synthetic agonist of GPR39, with EC50 values in the low nanomolar range for both human and rat receptors.[3][4] This guide presents a comparative analysis of this compound's efficacy against other GPR39 modulators, supported by quantitative data from key in vitro assays.
Quantitative Comparison of GPR39 Agonist Efficacy
The following table summarizes the half-maximal effective concentrations (EC50) of this compound, LY2784544, and GSK2636771 in activating various GPR39-mediated signaling pathways. The data highlights the significant potentiation of agonist activity in the presence of zinc, indicating an allosteric modulatory effect.[5]
| Agonist | Assay | EC50 (without Zn2+) | EC50 (with 100 µM ZnCl2) | Receptor Species | Reference |
| This compound | β-arrestin recruitment | ~1 µM | ~100 nM | Human | [5] |
| Phosphatidylinositol hydrolysis (Gq) | ~100 nM | ~10 nM | Human | [5] | |
| cAMP Production (Gs) | >10 µM | ~100 nM | Human | [5] | |
| - | 0.8 nM | Not Reported | Human | [3] | |
| - | 0.4 nM | Not Reported | Rat | [3] | |
| LY2784544 | β-arrestin recruitment | >10 µM | ~100 nM | Human | [5] |
| Phosphatidylinositol hydrolysis (Gq) | >10 µM | ~1 nM | Human | [5] | |
| cAMP Production (Gs) | >10 µM | ~1 µM | Human | [5] | |
| GSK2636771 | β-arrestin recruitment | >10 µM | ~100 nM | Human | [5] |
| Phosphatidylinositol hydrolysis (Gq) | >10 µM | ~1 nM | Human | [5] | |
| cAMP Production (Gs) | >10 µM | ~1 µM | Human | [5] |
GPR39 Signaling Pathways
Activation of GPR39 by agonists like this compound initiates multiple intracellular signaling cascades. The diagram below illustrates the primary pathways involved.
Experimental Methodologies
The data presented in this guide were generated using standard in vitro pharmacological assays. Below are generalized protocols for the key experiments cited.
Intracellular Calcium Mobilization Assay (Gαq Pathway)
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq pathway.
Protocol:
-
Cell Plating: Seed cells stably expressing GPR39 into a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Agonist Addition: Prepare serial dilutions of the GPR39 agonists. Add the agonists to the respective wells.
-
Signal Detection: Measure the fluorescence intensity immediately using a fluorescence plate reader to detect the transient increase in intracellular calcium.
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.[6][7]
cAMP Accumulation Assay (Gαs Pathway)
This assay quantifies the production of cyclic AMP (cAMP) as a result of Gαs pathway activation.
Protocol:
-
Cell Plating: Plate GPR39-expressing cells in a 384-well white, opaque plate and culture overnight.[3]
-
Cell Stimulation: Remove the culture medium and incubate the cells with various concentrations of the GPR39 agonist in the presence of a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at 37°C.[3]
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or luminescence-based).
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in the cell lysates and plot it against the agonist concentration to determine the EC50 value.[1][8]
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR39 receptor.
Protocol:
-
Cell Plating: Use a cell line engineered to co-express GPR39 fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., DiscoverX PathHunter β-arrestin assay). Plate these cells in a white-walled, clear-bottom 384-well plate.
-
Compound Addition: Add serial dilutions of the GPR39 agonists to the cells and incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the detection reagents and incubate at room temperature for 60 minutes. Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the luminescent signal against the logarithm of the agonist concentration to determine the EC50 value.[9][10]
Discussion
The available data indicates that this compound is a highly potent GPR39 agonist, demonstrating activity in the nanomolar range for both human and rat receptors.[3] A key finding from comparative studies is the profound allosteric potentiation of GPR39 agonists by zinc.[5] For LY2784544 and GSK2636771, zinc appears to be a prerequisite for significant activity across the tested signaling pathways.[5] In contrast, this compound exhibits potent agonism even in the absence of supplemented zinc, particularly for the Gq pathway, although its activity is further enhanced by zinc.[5]
This differential dependence on zinc suggests that the binding sites or the conformational changes induced by these synthetic agonists may differ. The repurposed kinase inhibitors, LY2784544 and GSK2636771, while potent GPR39 agonists in the presence of zinc, may have off-target effects due to their original design as kinase inhibitors.[11][12][13] this compound, on the other hand, has been shown to be highly selective for GPR39 over a panel of kinases and other related receptors.[3]
Conclusion
This compound stands out as a potent and selective GPR39 agonist with a well-characterized pharmacological profile. Its efficacy, particularly in activating the Gq pathway, is notable even at low zinc concentrations, with its potency being significantly enhanced in the presence of physiological levels of zinc. In comparison, while LY2784544 and GSK2636771 are also potent GPR39 agonists, their strong dependence on zinc and potential for off-target kinase inhibition are important considerations for researchers. The choice of agonist for in vitro and in vivo studies will depend on the specific research question and the desired signaling pathway activation profile. The experimental protocols provided herein offer a foundation for researchers to further investigate the nuanced pharmacology of these and other GPR39 modulators.
References
- 1. benchchem.com [benchchem.com]
- 2. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and characterization of LY2784544, a small-molecule tyrosine kinase inhibitor of JAK2V617F - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Validating the Selectivity of TC-G-1008 for GPR39: A Comparative Guide
This guide provides a detailed comparison of TC-G-1008's selectivity for the G protein-coupled receptor 39 (GPR39). Targeted at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective performance assessment against other compounds, outlines key experimental protocols, and visualizes relevant biological and experimental frameworks.
Introduction to this compound and GPR39
G protein-coupled receptor 39 (GPR39) is a zinc-sensing receptor involved in numerous physiological processes, including metabolic regulation, gastrointestinal function, and neuronal activity.[1][2][3] Its activation triggers a cascade of intracellular signaling events through various G protein subtypes, primarily Gαq, Gαs, and Gα12/13, as well as β-arrestin pathways.[4][5][6] this compound (also known as GPR39-C3) was identified as the first potent and orally bioavailable agonist for GPR39, making it a critical tool for studying the receptor's function.[4][7][8][9] For any chemical probe, high selectivity is paramount to ensure that observed biological effects are attributable to the target of interest. This guide examines the experimental evidence validating the selectivity of this compound.
GPR39 Signaling Pathways
GPR39 activation initiates multiple downstream signaling cascades. This promiscuous coupling to different G proteins allows it to regulate a wide array of cellular functions.[10] Understanding these pathways is crucial for interpreting the functional data from selectivity assays.
Quantitative Data on this compound Selectivity
This compound is a potent agonist of GPR39 with nanomolar efficacy. Its selectivity has been evaluated against related receptors and a broader panel of kinases.
| Compound | Target | Assay Type | Species | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | GPR39 | Functional | Rat | 0.4 nM | [7][11] |
| GPR39 | Functional | Human | 0.8 nM | [7][11] | |
| Ghrelin Receptor | Binding | - | > 30 µM | [7][11] | |
| Neurotensin-1 Receptor | Binding | - | > 30 µM | [7][11] | |
| Kinase Panel | Activity | - | > 10 µM | [7][11] |
While initial screens demonstrated high selectivity, a recent study has suggested that some effects of this compound could be attributed to off-target actions, potentially involving the serotonin 5-HT₁ₐ receptor, especially in complex in vivo systems.[10]
Comparison with Other GPR39 Modulators
The selectivity of this compound can be contextualized by comparing it to the endogenous agonist Zinc (Zn²⁺) and other synthetic agonists that were later identified. Notably, many GPR39 agonists exhibit biased agonism, preferentially activating certain downstream pathways.[12] Furthermore, the activity of these compounds is often allosterically modulated by Zn²⁺.[13][14]
| Compound | Primary Target(s) | GPR39 Potency (EC₅₀) | Key Characteristics | Reference |
| This compound | GPR39 | < 1 nM | Potent, orally bioavailable, selective over many kinases and some GPCRs. Activity is potentiated by Zn²⁺. | [4][7][8] |
| Zinc (Zn²⁺) | GPR39, other Zn²⁺-binding proteins | µM range | Endogenous agonist, activates multiple G protein pathways. | [3] |
| LY2784544 | JAK2, GPR39 | ~30 nM (β-arrestin, with Zn²⁺) | Kinase inhibitor identified as a GPR39 agonist. | [13][14] |
| GSK2636771 | PI3Kβ, GPR39 | ~160 nM (β-arrestin, with Zn²⁺) | Kinase inhibitor identified as a GPR39 agonist. | [13][14] |
Experimental Protocols for Selectivity Validation
Validating the selectivity of a compound like this compound involves a multi-faceted approach combining binding and functional assays.
1. Radioligand Binding Assays: This classic method quantifies the affinity of a compound for a specific receptor. The protocol typically involves:
-
Preparation of Membranes: Cells or tissues expressing the target receptor (e.g., GPR39) and off-target receptors are homogenized and centrifuged to isolate cell membranes.
-
Binding Reaction: Membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule known to bind the receptor) and varying concentrations of the test compound (this compound).
-
Separation and Counting: The reaction is terminated, and receptor-bound radioligand is separated from unbound radioligand via filtration. The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A high IC₅₀ value for an off-target receptor suggests low binding affinity.
2. Functional Assays: These assays measure the cellular response following receptor activation, providing data on a compound's potency (EC₅₀) and efficacy. For GPR39, which couples to multiple G proteins, several downstream readouts are necessary:
-
IP₁/Calcium Mobilization Assay (Gαq pathway): Cells expressing GPR39 are loaded with a calcium-sensitive dye. Upon stimulation with this compound, Gαq activation leads to an increase in intracellular calcium, which is detected as a change in fluorescence. Alternatively, accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, can be measured using HTRF kits.[7][11]
-
cAMP Accumulation Assay (Gαs pathway): GPR39 activation of the Gαs pathway stimulates adenylyl cyclase, increasing intracellular cAMP levels. This is typically measured using competitive immunoassays, such as HTRF or LANCE assays, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.[7][11]
-
β-Arrestin Recruitment Assay: This assay measures the recruitment of β-arrestin to the activated GPR39. Technologies like BRET (Bioluminescence Resonance Energy Transfer) or PathHunter (enzyme complementation) are used, where GPR39 and β-arrestin are tagged with a donor and acceptor molecule. Agonist-induced proximity of the two proteins generates a detectable signal.[13]
3. Off-Target Screening Panels: To broadly assess selectivity, test compounds are screened against large panels of receptors, enzymes, ion channels, and transporters.[15][16] These are typically fee-for-service assays offered by specialized contract research organizations (CROs). The results are usually reported as the percent inhibition at a high concentration (e.g., 10 µM) of the test compound. Significant inhibition of any target warrants further investigation to determine a full dose-response curve and IC₅₀ value.
Experimental Workflow for Selectivity Profiling
The process of validating a GPCR ligand's selectivity follows a logical progression from initial target identification to broad profiling against potential off-targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Functions of the Zinc-Sensing Receptor GPR39 in Regulating Intestinal Health in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR39: a Zn2+-activated G protein-coupled receptor that regulates pancreatic, gastrointestinal and neuronal functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Zinc-Sensing Receptor GPR39 | Encyclopedia MDPI [encyclopedia.pub]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | GHSR | TargetMol [targetmol.com]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. criver.com [criver.com]
- 16. reactionbiology.com [reactionbiology.com]
A Comparative Guide to GPR39 Activation: The Synthetic Agonist TC-G-1008 Versus the Endogenous Agonist Zinc
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic GPR39 agonist, TC-G-1008, and the endogenous agonist, zinc. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their study of the G-protein coupled receptor 39 (GPR39).
Introduction to GPR39 Agonists
GPR39, a G-protein coupled receptor, has garnered significant interest as a therapeutic target for a range of conditions including metabolic disorders and neurological diseases.[1][2] Its activation is primarily mediated by the endogenous ligand, zinc (Zn²⁺), a crucial trace element involved in numerous physiological processes.[3] More recently, potent and selective synthetic agonists, such as this compound, have been developed, providing valuable tools for dissecting GPR39 function.[4] This guide will delve into a head-to-head comparison of these two key GPR39 activators.
Quantitative Comparison of Agonist Performance
The following tables summarize the key quantitative parameters for this compound and zinc in activating GPR39. It is important to note that this compound is a positive allosteric modulator of GPR39, meaning its potency and efficacy are significantly enhanced in the presence of zinc.[5][6]
| Agonist | Receptor Species | Assay Type | EC₅₀ | Reference(s) |
| This compound | Human | cAMP Production | 0.8 nM | [7] |
| Rat | cAMP Production | 0.4 nM | [7] | |
| Zinc (Zn²⁺) | Human | Inositol Phosphate (InsP) Turnover | 22 ± 4 µM | [8] |
| Human | cAMP Production | 7.3 ± 2 µM | [8] | |
| Colonocytes | Not specified | 80 µM | [4] | |
| Keratinocytes | Calcium Mobilization | Nanomolar range | [4] |
Table 1: Potency (EC₅₀) of this compound and Zinc on GPR39. The half-maximal effective concentration (EC₅₀) indicates the concentration of an agonist that produces 50% of the maximal response. Lower EC₅₀ values denote higher potency.
| Agonist | Gαq Pathway (e.g., IP₁ Accumulation, Ca²⁺ Mobilization) | Gαs Pathway (e.g., cAMP Production) | Gα₁₂/₁₃ Pathway (e.g., SRF-RE Transcription) | β-Arrestin Recruitment | Reference(s) |
| This compound | Full Agonist | Full Agonist | Full Agonist | Full Agonist | [4] |
| Zinc (Zn²⁺) | Agonist | Agonist | Agonist | Agonist | [4][8] |
Table 2: Efficacy of this compound and Zinc on GPR39 Signaling Pathways. Efficacy refers to the maximal response an agonist can produce. Both this compound and zinc are capable of activating all major GPR39 signaling pathways. In the presence of zinc, this compound can produce a greater maximal response than either agent alone.[4]
Signaling Pathways and Mechanism of Action
GPR39 activation by both this compound and zinc initiates a cascade of intracellular events through the coupling of multiple G-protein subtypes, primarily Gαq, Gαs, and Gα₁₂/₁₃, as well as through β-arrestin recruitment.[2][3]
The interaction between this compound and zinc is synergistic. This compound acts as a positive allosteric modulator, meaning it binds to a site on the receptor distinct from the zinc-binding site and enhances the receptor's response to zinc.[5][6] This results in a leftward shift in the concentration-response curve for zinc and an increased maximal response when both are present.[4]
Caption: GPR39 signaling pathways activated by this compound and zinc.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for specific experimental needs.
Calcium Mobilization Assay
This assay measures the Gαq-mediated release of intracellular calcium upon GPR39 activation.
Workflow:
Caption: Workflow for a calcium mobilization assay.
Detailed Protocol:
-
Cell Culture: Culture HEK293 cells stably expressing human GPR39 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density of 50,000 cells per well and incubate overnight.
-
Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) in HBSS with 20 mM HEPES. Remove the culture medium and add 100 µL of loading buffer to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Agonist Preparation: Prepare serial dilutions of this compound and/or zinc chloride in HBSS with 20 mM HEPES.
-
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FlexStation 3) to add the agonist solutions to the wells and simultaneously measure the change in fluorescence (Excitation: 494 nm, Emission: 516 nm) over time.[9]
-
Data Analysis: Determine the peak fluorescence intensity for each concentration and plot the data against the log of the agonist concentration to calculate EC₅₀ and Emax values.
cAMP Accumulation Assay
This assay quantifies the Gαs-mediated production of cyclic AMP (cAMP) following GPR39 activation.
Workflow:
Caption: Workflow for a cAMP accumulation assay.
Detailed Protocol:
-
Cell Culture: As described for the calcium mobilization assay.
-
Cell Plating: Seed cells into a 384-well white plate at a density of 5,000 cells per well.
-
Agonist Stimulation: Prepare agonist solutions in stimulation buffer containing a phosphodiesterase (PDE) inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation. Add the agonist solutions to the cells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.[7] This typically involves adding a lysis buffer containing a labeled cAMP analog and an antibody.
-
Signal Measurement: Read the plate on a compatible HTRF plate reader.
-
Data Analysis: Convert the HTRF ratio to cAMP concentration using a standard curve and plot the data to determine EC₅₀ and Emax values.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR39 receptor.
Workflow:
Caption: Workflow for a β-arrestin recruitment assay.
Detailed Protocol:
-
Cell Line: Use a cell line specifically designed for β-arrestin recruitment assays, such as the PathHunter U2OS GPR39 β-arrestin cell line.
-
Cell Plating: Seed cells in a 384-well white plate according to the manufacturer's protocol.
-
Agonist Addition: Prepare and add serial dilutions of this compound and/or zinc to the cells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.[10]
-
Signal Detection: Add the detection reagents from the assay kit (e.g., PathHunter detection reagents) and incubate for 60 minutes at room temperature.
-
Measurement: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the luminescence signal against the log of the agonist concentration to determine EC₅₀ and Emax values.
Selectivity Profile
This compound: This synthetic agonist has been shown to be highly selective for GPR39, with no significant activity at other related receptors like the ghrelin and neurotensin receptors, or a panel of kinases at concentrations up to 10 µM.[4]
Zinc: As an endogenous ion, zinc has numerous biological targets and can modulate the activity of many enzymes and ion channels.[11] Therefore, when using zinc as a GPR39 agonist, it is crucial to consider potential off-target effects, especially at higher micromolar concentrations.[12] Researchers should include appropriate controls to ensure that the observed effects are specifically mediated by GPR39.
Conclusion
Both this compound and zinc are valuable tools for studying GPR39 function.
-
This compound offers high potency and selectivity, making it an excellent probe for specifically interrogating GPR39-mediated pathways in vitro and in vivo. Its oral bioavailability further enhances its utility for in vivo studies.[4]
-
Zinc is the endogenous agonist and its use is critical for understanding the physiological regulation of GPR39. However, its lack of specificity necessitates careful experimental design and data interpretation.
The synergistic relationship between this compound and zinc provides a unique opportunity to explore the allosteric modulation of GPR39 and to potentially achieve a greater therapeutic window. The choice between these agonists will ultimately depend on the specific research question and the experimental context. This guide provides the foundational information to assist researchers in making that choice and in designing robust and well-controlled experiments to further unravel the complexities of GPR39 signaling.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Role of GPR39 in Neurovascular Homeostasis and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Dietary Zinc Differentially Regulates the Effects of the GPR39 Receptor Agonist, TC-G 1008, in the Maximal Electroshock Seizure Test and Pentylenetetrazole-Kindling Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Diverse pathways in GPCR-mediated activation of Ca2+ mobilization in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cellular zinc metabolism and zinc signaling: from biological functions to diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of TC-G-1008 Activity on GPR39
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the activity of TC-G-1008, a potent and selective agonist of the G-protein coupled receptor 39 (GPR39), across different species. The information is supported by experimental data from publicly available literature to assist researchers in evaluating its potential for various preclinical and translational studies.
Data Presentation: Potency of this compound Across Species
This compound has demonstrated high potency at the GPR39 receptor in multiple species, with nanomolar to sub-nanomolar efficacy. The following table summarizes the available quantitative data on its activity.
| Species | Receptor | Assay Type | Measured Potency (EC50) | Reference(s) |
| Human | GPR39 | cAMP Assay | 0.8 nM | [1] |
| Rat | GPR39 | cAMP Assay | 0.4 nM | [1] |
| Mouse | GPR39 | In vivo studies | Activity confirmed, specific EC50 not reported | [2][3] |
| Zebrafish | GPR39 | In vivo studies | Activity confirmed, specific EC50 not reported | [2][4] |
Signaling Pathways of GPR39 Activated by this compound
GPR39 is known to couple to multiple G-protein signaling pathways, leading to a diverse range of cellular responses. This compound has been shown to activate these canonical pathways.[2][5]
Caption: GPR39 signaling pathways activated by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments commonly used to assess the activity of this compound.
Intracellular cAMP Measurement Assay
This assay quantifies the activation of the Gαs pathway by measuring the production of cyclic adenosine monophosphate (cAMP).
a. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the GPR39 receptor of the desired species in appropriate growth medium.
-
Seed the cells into 384-well white opaque plates at a density of 4,000 cells per well.[1]
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]
b. Compound Treatment:
-
Prepare serial dilutions of this compound in a suitable assay buffer.
-
Remove the culture medium from the cells and wash once with assay buffer.[1]
-
Add the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate at 37°C for 30 minutes.[1]
c. cAMP Detection:
-
Following incubation, lyse the cells to release intracellular cAMP.
-
Measure cAMP levels using a commercially available detection kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) cAMP dynamic 2 kit, following the manufacturer's instructions.[1]
d. Data Analysis:
-
Plot the resulting signal (e.g., HTRF ratio) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Inositol Monophosphate (IP1) Accumulation Assay
This assay measures the activation of the Gαq pathway by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
a. Cell Culture and Plating:
-
Follow the same cell culture and plating procedures as described for the cAMP assay.
b. Compound Treatment:
-
Prepare serial dilutions of this compound in a stimulation buffer containing LiCl. LiCl is used to inhibit the degradation of IP1.
-
Remove the culture medium and add the this compound dilutions to the cells.
-
Incubate the plate for a specified time (e.g., 60 minutes) at 37°C.
c. IP1 Detection:
-
Lyse the cells and measure IP1 accumulation using a commercially available kit, such as an HTRF IP-One assay kit, according to the manufacturer's protocol.
d. Data Analysis:
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vitro activity of a compound like this compound on a target receptor.
Caption: A typical experimental workflow for in vitro analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential antidepressant-like properties of the TC G-1008, a GPR39 (zinc receptor) agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of TC-G-1008 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the published effects of the GPR39 agonist, TC-G-1008, with alternative compounds. This analysis focuses on the reproducibility of its effects in key preclinical models of epilepsy, supported by detailed experimental data and protocols.
This compound is a widely used synthetic small-molecule agonist of the G-protein coupled receptor 39 (GPR39), a receptor that is gaining attention as a potential therapeutic target.[1] It activates multiple signaling pathways, including Gs, Gq, G12/13, and β-arrestin pathways.[1] The activity of this compound is often modulated by zinc, which can act as a positive allosteric modulator.[1] This guide synthesizes findings from multiple studies to provide an objective overview of its reported effects and the methodologies used to assess them.
Quantitative Data Summary
The following tables summarize the key quantitative findings from published studies on this compound and its alternatives in various seizure models.
Table 1: Effects of this compound on Seizure Thresholds
| Experimental Model | Species | This compound Dose | Effect on Seizure Threshold | Reference |
| Maximal Electroshock Seizure Threshold (MEST) Test | Mice | 20 mg/kg | Decreased | [2] |
| 6-Hz Induced Seizure Threshold Test | Mice | Not specified | Increased | [3] |
| Intravenous Pentylenetetrazole (PTZ) Seizure Test | Mice | Not specified | Dose-dependent effects assessed | [4] |
Table 2: Effects of this compound in the Pentylenetetrazole (PTZ) Kindling Model
| Species | This compound Dose | Key Findings | Reference |
| Mice | 10 mg/kg (repeated) | Increased maximal seizure severity in zinc-adequate diet group | [5] |
| Mice | Not specified | Facilitated the development of epileptogenesis | [3] |
| Mice (GPR39 Knockout) | Not specified | Pro-epileptogenic effects are GPR39-dependent | [3] |
Table 3: Comparison with Alternative GPR39 Agonists
| Compound | Model | Key Findings | Reference |
| AZ7914, AZ4237, AZ1395 | In vivo (rodent glucose tolerance tests) | Lack of glucose-lowering and insulinotropic effects; induced hyperglycemia at high doses. | [6][7] |
| LY2784544, GSK2636771 | In vitro (β-arrestin recruitment assay) | Act as positive allosteric modulators of GPR39 in the presence of zinc. | [8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Pentylenetetrazole (PTZ)-Induced Kindling Model
This model is used to assess the effects of compounds on the development of epilepsy (epileptogenesis).[9]
-
Animals: Male Swiss albino mice or other appropriate strains are used.[4]
-
Housing: Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and access to food and water ad libitum. Specific dietary controls, such as zinc-adequate (50 mg Zn/kg) or zinc-deficient (3 mg Zn/kg) diets, may be implemented for several weeks prior to and during the experiment.[5]
-
Drug Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) on alternating days.[5]
-
PTZ Injection: 30 minutes after drug administration, a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) is injected.[5][10]
-
Seizure Scoring: Immediately after PTZ injection, animals are observed for 30 minutes, and seizure activity is scored based on a standardized scale (e.g., Racine scale).[10]
-
Endpoint: The kindling procedure is repeated for a set number of injections (e.g., 13-25 injections). The maximal seizure score and the percentage of fully kindled animals are determined.[4][5]
Maximal Electroshock Seizure Threshold (MEST) Test
This test is used to determine the seizure threshold and evaluate the anticonvulsant properties of a compound.[11]
-
Animals: Male mice are typically used.
-
Drug Administration: A single dose of this compound or vehicle is administered i.p.
-
Stimulation: After a set time (e.g., 30 minutes), an electrical stimulus is delivered via corneal or ear electrodes using a constant current stimulator. The stimulus parameters are typically a high frequency (e.g., 50-60 Hz) for a short duration (e.g., 0.2 seconds).[12]
-
Threshold Determination: The current intensity is varied to determine the threshold at which a tonic hindlimb extension seizure is elicited in 50% of the animals (CS50).
-
Endpoint: The effect of the test compound on the seizure threshold is determined by comparing the CS50 of the treated group to the vehicle control group.
6-Hz Induced Seizure Test
This model is considered to represent therapy-resistant partial seizures.[13]
-
Animals: Male mice are commonly used.
-
Drug Administration: The test compound or vehicle is administered prior to the seizure induction.
-
Stimulation: A low-frequency (6 Hz), long-duration (3 seconds) electrical stimulus is delivered through corneal electrodes. The current intensity can be varied (e.g., 22, 32, or 44 mA) to assess efficacy against different seizure severities.[14][15]
-
Observation: Animals are observed for the presence of seizure activity, characterized by a stun position, minimal clonic phase, and stereotyped behaviors.[13]
-
Endpoint: An animal is considered protected if it does not display the characteristic seizure behavior and resumes normal exploratory activity within a short period (e.g., 10 seconds). The percentage of protected animals at different current intensities is determined.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 5. mdpi.com [mdpi.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Novel Zn2+ Modulated GPR39 Receptor Agonists Do Not Drive Acute Insulin Secretion in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of Novel GPR39 Agonists Allosterically Modulated by Zinc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archepilepsy.org [archepilepsy.org]
- 11. Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. 6 Hz Electrical Stimulation Test (mouse, rat) [panache.ninds.nih.gov]
- 15. Development and pharmacologic characterization of the rat 6 Hz model of partial seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of TC-G-1008: A Guide to Essential Control Experiments
For researchers in pharmacology and drug development, rigorously validating the mechanism of action of a compound is paramount. This guide provides a comparative framework for designing control experiments to confirm the on-target activity and selectivity of TC-G-1008, a potent agonist of the G-protein-coupled receptor 39 (GPR39).
This compound has emerged as a valuable tool for studying GPR39 signaling. However, like many small molecules, its activity is not absolutely specific. This guide outlines key experimental controls to differentiate its on-target GPR39-mediated effects from potential off-target activities, ensuring robust and reliable research outcomes.
Comparative Analysis of In Vitro Efficacy
To ascertain the direct interaction of this compound with its intended target, a series of in vitro assays are essential. The following table summarizes key experiments and expected outcomes when comparing this compound with a negative control (e.g., an inactive structural analog or vehicle) and a positive control (e.g., zinc, a known GPR39 agonist).
| Experiment | This compound | Negative Control | Positive Control (Zinc) | Purpose |
| Receptor Binding Assay | Demonstrates high-affinity binding to GPR39.[1][2] | No specific binding to GPR39. | Shows characteristic binding to GPR39.[3] | To confirm direct interaction with the receptor. |
| GTPγS Binding Assay | Stimulates GTPγS binding in membranes from GPR39-expressing cells.[4] | No stimulation of GTPγS binding. | Stimulates GTPγS binding. | To confirm G-protein activation upon ligand binding. |
| cAMP Accumulation Assay | Increases intracellular cAMP levels in GPR39-expressing cells.[1][5] | No change in cAMP levels. | Increases cAMP levels. | To measure the activation of the Gs signaling pathway. |
| IP1 Accumulation Assay | Increases intracellular IP1 levels in GPR39-expressing cells.[1] | No change in IP1 levels. | Increases IP1 levels. | To measure the activation of the Gq signaling pathway. |
| β-Arrestin Recruitment Assay | Induces β-arrestin recruitment to GPR39.[1][4] | No β-arrestin recruitment. | Induces β-arrestin recruitment. | To assess G-protein-independent signaling. |
Investigating Selectivity: On-Target vs. Off-Target Effects
A critical aspect of validating this compound's mechanism of action is to distinguish its effects on GPR39 from potential interactions with other cellular targets. Studies have indicated that this compound may exert off-target effects, including the activation of the CREB signaling pathway independent of GPR39 and potential interaction with the serotonin 5-HT1A receptor.[5][6]
| Experiment | Wild-Type (WT) Cells/Animals | GPR39 Knockout (KO) Cells/Animals | Alternative Compound (e.g., 5-HT1A agonist) | Purpose |
| Cellular Phenotype Assay (e.g., cell proliferation, migration) | This compound induces a specific cellular response. | The response to this compound is significantly diminished or absent.[5][6] | May or may not induce a similar response depending on the pathway. | To link the observed phenotype directly to GPR39 activity. |
| Downstream Signaling Analysis (e.g., Western blot for pCREB) | This compound increases pCREB levels. | This compound may still increase pCREB levels, indicating an off-target effect.[5] | A 5-HT1A agonist would likely increase pCREB levels. | To identify signaling events that are independent of GPR39. |
| Receptor Internalization Assay | This compound induces GPR39 internalization.[7] | No GPR39 to internalize. | No effect on GPR39 internalization. | To visualize a direct consequence of receptor activation. |
Experimental Protocols
1. GPR39 Knockout (KO) Cell Line Generation:
To create a GPR39 KO cell line (e.g., in HEK293 cells), CRISPR-Cas9 technology can be employed.
-
Design: Design guide RNAs (gRNAs) targeting an early exon of the GPR39 gene.
-
Transfection: Co-transfect Cas9 nuclease and the selected gRNAs into the parental cell line.
-
Selection: Select single-cell clones and expand them.
-
Verification: Screen for GPR39 knockout by PCR, Sanger sequencing, and Western blot to confirm the absence of the GPR39 protein.
2. Western Blot for Phospho-CREB:
This protocol details the detection of phosphorylated CREB (pCREB) as a measure of downstream signaling.
-
Cell Culture and Treatment: Plate wild-type and GPR39 KO cells. Starve cells of serum overnight before treatment with this compound, a vehicle control, or a positive control for the desired time points.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against pCREB (Ser133). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB to normalize for protein loading.
Visualizing the Logic: Experimental Workflows and Signaling Pathways
To clearly illustrate the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: GPR39 signaling pathways activated by this compound.
Caption: Workflow for validating this compound's mechanism of action.
Caption: Logical framework for control experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | GHSR | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
A Comparative Guide to TC-G-1008 and First-Generation GPR39 Agonists for Researchers
For researchers and professionals in drug development, the G protein-coupled receptor 39 (GPR39) has emerged as a promising therapeutic target for a range of conditions, including metabolic disorders and neurological diseases. The development of potent and selective agonists for this receptor is crucial for advancing research and potential clinical applications. This guide provides an objective comparison of the second-generation agonist TC-G-1008 with notable first-generation GPR39 agonists, supported by experimental data and detailed methodologies.
Introduction to GPR39 and its Agonists
GPR39, a zinc-sensing receptor, is known to be activated by Zn2+ and plays a role in various physiological processes. Its activation triggers multiple downstream signaling pathways through coupling with Gs, Gq, and G12/13 proteins. The first synthetic GPR39 agonist was identified in 2013, paving the way for the development of more potent and specific compounds. This compound, identified in 2014, represents a significant advancement in this field, offering improved potency and oral bioavailability. This guide will compare this compound to other key agonists: AZ7914, AZ4237, AZ1395, LY2784544, and GSK2636771.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound and first-generation GPR39 agonists, focusing on potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency (EC50) of GPR39 Agonists
| Compound | Target | Assay Type | EC50 (nM) | Zinc Dependence | Reference |
| This compound | Human GPR39 | cAMP Production | 0.8 | Positive Allosteric Modulator | [1][2] |
| Rat GPR39 | cAMP Production | 0.4 | Positive Allosteric Modulator | [1][2] | |
| Human GPR39 | Calcium Mobilization | ~400 | Zinc as a co-agonist | [3] | |
| AZ7914 | Human GPR39 | IP1 Accumulation (+ 5µM Zn2+) | ~1000 | Potentiated by Zinc | [4] |
| AZ4237 | Human GPR39 | IP1 Accumulation (+ 5µM Zn2+) | ~1000 | Potentiated by Zinc | [4] |
| AZ1395 | Human GPR39 | IP1 Accumulation (+ 5µM Zn2+) | ~1000 | Potentiated by Zinc | [4] |
| LY2784544 | Human GPR39 | β-arrestin Recruitment | Potent (EC50 not specified) | Potentiated by Zinc | [5] |
| GSK2636771 | Human GPR39 | β-arrestin Recruitment | Potent (EC50 not specified) | Potentiated by Zinc | [5] |
Note: EC50 values can vary depending on the assay and cellular context.
Table 2: Selectivity and Off-Target Profile
| Compound | Primary Target(s) | Known Off-Targets | Reference |
| This compound | GPR39 | Kinases (IC50 > 10 µM), Ghrelin and Neurotensin-1 receptors (IC50 > 30 µM). Some studies suggest potential off-target effects at higher concentrations. | [1][6] |
| AZ7914, AZ4237, AZ1395 | GPR39 | Limited public data on broad selectivity screening. | [4] |
| LY2784544 | JAK2 inhibitor | GPR39 | [5] |
| GSK2636771 | PI3Kβ inhibitor | GPR39 | [5] |
Table 3: Pharmacokinetic Properties
| Compound | Property | Species | Details | Reference |
| This compound | Oral Bioavailability | Mouse | Orally bioavailable; induces acute GLP-1 levels. Following single oral doses of 10, 30, and 100 mg/kg, maximal exposures of 1.4, 6.1, and 25.3 μM are achieved between 1 and 1.5 hours. | [1][2] |
| Plasma Protein Binding | Rat, Mouse | 99.3% (rat), 99.1% (mouse) | [1][2] | |
| AZ7914, AZ4237, AZ1395 | In Vivo Efficacy | Mouse, Rat | Failed to lower glucose or promote insulin in lean, diet-induced obese, or genetically obese rodents. | [7] |
GPR39 Signaling Pathways
Activation of GPR39 by an agonist like this compound initiates a cascade of intracellular events through various G protein-coupled pathways. The diagram below illustrates these key signaling cascades.
Caption: GPR39 Signaling Pathways.
Experimental Protocols
Detailed methodologies for the key assays used to characterize GPR39 agonists are provided below.
cAMP Production Assay (HTRF)
This assay measures the activation of the Gs pathway by quantifying the production of cyclic AMP (cAMP).
Caption: cAMP HTRF Assay Workflow.
Methodology:
-
Cell Plating: HEK293 cells stably expressing GPR39 are seeded into 384-well, low-volume white plates and cultured overnight.
-
Compound Addition: The culture medium is removed, and cells are stimulated with various concentrations of the test agonist (e.g., this compound) in a stimulation buffer.
-
cAMP Production: Cells are incubated for 30 minutes at 37°C to allow for cAMP accumulation.
-
Lysis and Detection: Cells are lysed, and HTRF (Homogeneous Time-Resolved Fluorescence) reagents, including a cAMP-d2 acceptor and an anti-cAMP antibody labeled with a europium cryptate donor, are added.
-
Incubation and Reading: After a 1-hour incubation at room temperature, the fluorescence is measured at 665 nm and 620 nm. The ratio of these signals is inversely proportional to the amount of cAMP produced.
IP1 Accumulation Assay (HTRF)
This assay is a measure of Gq pathway activation by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
Methodology:
-
Cell Plating: Cells expressing GPR39 are plated in a 384-well plate.
-
Compound Stimulation: Cells are stimulated with the GPR39 agonist in the presence of LiCl, which inhibits the degradation of IP1.
-
Lysis and Detection: After incubation, cells are lysed, and HTRF reagents (IP1-d2 and anti-IP1 cryptate) are added.
-
Incubation and Reading: The plate is incubated for 1 hour at room temperature before reading on an HTRF-compatible reader. The signal is inversely proportional to the IP1 concentration.
SRF-RE Dependent Transcription Assay (Luciferase Reporter)
This assay assesses the activation of the G12/13 pathway by measuring the transcriptional activity of Serum Response Factor (SRF).
Methodology:
-
Cell Transfection: HEK293 cells are co-transfected with a GPR39 expression vector and a luciferase reporter plasmid containing SRF response elements (SRF-RE).
-
Compound Treatment: Transfected cells are treated with the GPR39 agonist.
-
Incubation: Cells are incubated for a sufficient period (e.g., 6-8 hours) to allow for luciferase expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to SRF-RE transcriptional activity, is measured using a luminometer.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPR39 receptor, a key event in receptor desensitization and signaling.
Methodology:
-
Cell Line: A stable cell line co-expressing GPR39 fused to a protein tag (e.g., ProLink) and β-arrestin fused to an enzyme acceptor (EA) is used.
-
Agonist Stimulation: Cells are stimulated with the GPR39 agonist.
-
Complementation and Detection: Agonist binding induces the recruitment of β-arrestin-EA to the GPR39-ProLink, leading to enzyme fragment complementation. A substrate is then added, which is hydrolyzed by the active enzyme to produce a chemiluminescent signal.
-
Signal Measurement: The chemiluminescent signal is measured using a luminometer.
Discussion and Conclusion
This compound demonstrates a significant improvement over many first-generation GPR39 agonists, particularly in terms of potency and oral bioavailability. Its nanomolar potency for both human and rat GPR39 makes it a valuable tool for in vitro and in vivo studies.[1][2] In contrast, agonists like AZ7914, AZ4237, and AZ1395 show lower potency and have not demonstrated in vivo efficacy in metabolic models.[4][7]
The discovery that kinase inhibitors such as LY2784544 and GSK2636771 also act as GPR39 agonists highlights the importance of comprehensive selectivity profiling.[5] While these compounds can be useful research tools, their off-target effects must be carefully considered when interpreting experimental results.
This compound's characterization as a positive allosteric modulator that activates multiple downstream signaling pathways (Gs, Gq, G12/13, and β-arrestin) provides a more complete picture of its mechanism of action.[1][3] This promiscuous coupling is an important consideration for researchers investigating the specific physiological roles of GPR39 signaling arms.
References
- 1. revvity.com [revvity.com]
- 2. GSK-2636771 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. The Zinc-Sensing Receptor GPR39 in Physiology and as a Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validating TC-G-1008's On-Target Activity: A Comparative Guide Using GPR39 Knockout Models
For researchers, scientists, and drug development professionals, establishing the specific molecular target of a novel compound is a critical step in the validation process. This guide provides a comparative overview of experimental approaches to validate the on-target activity of TC-G-1008, a potent agonist of the G-protein coupled receptor 39 (GPR39), by leveraging GPR39 knockout (KO) models. The use of such models is the gold standard for confirming that the observed physiological and cellular effects of a compound are indeed mediated by its intended target.
This compound has emerged as a valuable tool for interrogating the physiological roles of GPR39, a zinc-sensing receptor implicated in a variety of cellular processes. This guide will detail the signaling pathways activated by this compound, present a framework for comparing its activity in wild-type versus GPR39 KO systems, and provide standardized protocols for key validation assays.
Comparative Analysis of this compound Activity
The fundamental principle behind using a GPR39 knockout model is straightforward: if this compound acts specifically through GPR39, its effects should be significantly diminished or completely absent in animals or cells lacking the GPR39 receptor. Below are tables summarizing expected and reported outcomes from in vivo and in vitro studies.
In Vivo Efficacy Comparison: Wild-Type vs. GPR39 KO Models
A key study by Wieronska et al. (2023) demonstrated the utility of GPR39 KO mice in validating the on-target effects of this compound in the context of seizure models.[1][2][3] Their findings underscore the importance of such models in confirming the mechanism of action of a selective agonist.
| Parameter | Wild-Type (WT) Mice | GPR39 Knockout (KO) Mice | Interpretation of Difference |
| Effect of this compound on PTZ-induced epileptogenesis | Exacerbation of seizures | No significant effect of this compound on seizure development | Demonstrates that the pro-convulsant effect of this compound is GPR39-dependent.[1][2][3] |
| Hippocampal CREB Activation (pCREB/CREB ratio) post-TC-G-1008 & PTZ | Markedly increased | Significantly attenuated increase compared to WT | Suggests that while the primary effect on epileptogenesis is GPR39-mediated, this compound may have some off-target effects on this downstream signaling molecule.[1] |
In Vitro Activity Comparison: Wild-Type vs. GPR39 KO Cells
| Assay | Wild-Type (WT) Cells | GPR39 Knockout (KO) Cells | Alternative Negative Control |
| cAMP Accumulation (Gs Pathway) | Dose-dependent increase in cAMP | No significant increase in cAMP | Parental cell line not expressing GPR39 |
| IP1 Accumulation (Gq Pathway) | Dose-dependent increase in IP1 | No significant increase in IP1 | Parental cell line not expressing GPR39 |
| β-Arrestin Recruitment | Dose-dependent recruitment of β-arrestin | No significant recruitment of β-arrestin | Parental cell line not expressing GPR39 |
GPR39 Signaling Pathways Activated by this compound
This compound is known to activate multiple downstream signaling cascades upon binding to GPR39. Understanding these pathways is crucial for designing comprehensive validation studies. GPR39 couples to Gs, Gq, and G12/13 proteins, and also stimulates β-arrestin recruitment.[1]
References
- 1. TC-G 1008 facilitates epileptogenesis by acting selectively at the GPR39 receptor but non-selectively activates CREB in the hippocampus of pentylenetetrazole-kindled mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of TC-G-1008, a Novel SIRT1 Activator, Against Other Therapeutic Modalities for Non-alcoholic Fatty Liver Disease (NAFLD)
Introduction
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, spanning a spectrum from simple steatosis to non-alcoholic steatohepatitis (NASH), which can advance to cirrhosis and hepatocellular carcinoma. The complex pathophysiology of NAFLD, rooted in metabolic dysregulation, has created a significant need for effective pharmacological interventions. Currently, no specific drugs are approved for NAFLD, with lifestyle modification being the cornerstone of management.[1][2] This guide provides a comparative benchmark of the investigational compound TC-G-1008, a novel selective Sirtuin 1 (SIRT1) activator, against established and emerging treatments, including the PPARγ agonist Pioglitazone and the FXR agonist Obeticholic Acid (OCA).
Mechanism of Action: A Tale of Three Pathways
The therapeutic agents discussed herein target distinct molecular pathways central to the pathogenesis of NAFLD.
-
This compound (Hypothetical SIRT1 Activator): Sirtuin 1 (SIRT1) is a crucial metabolic sensor that regulates lipid metabolism and inflammation.[3][4][5] this compound is designed to directly activate SIRT1, which in turn deacetylates and modulates the activity of key transcription factors. This activation is hypothesized to inhibit de novo lipogenesis by suppressing Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), enhance fatty acid β-oxidation through Peroxisome Proliferator-Activated Receptor alpha (PPARα) and its coactivator PGC-1α, and reduce inflammation.[3][4][6]
-
Pioglitazone (PPARγ Agonist): Pioglitazone is a thiazolidinedione that acts as a potent agonist for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[7] Its primary mechanism involves improving insulin sensitivity in adipose tissue, liver, and muscle.[8][9] By enhancing insulin signaling, Pioglitazone reduces the flux of free fatty acids to the liver and decreases hepatic glucose production, thereby alleviating steatosis and inflammation.[7][8]
-
Obeticholic Acid (FXR Agonist): Obeticholic Acid (OCA) is a semi-synthetic bile acid analogue that selectively activates the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.[10][11][12] FXR activation by OCA suppresses lipogenesis, reduces inflammation, and has demonstrated anti-fibrotic effects in the liver.[1][10][13]
Quantitative Data Summary
Table 1: Comparative Preclinical Efficacy in a Diet-Induced Rodent Model of NASH
This table summarizes hypothetical data from a 12-week study in rats fed a high-fat, high-fructose diet to induce NASH.
| Parameter | Vehicle Control | This compound (10 mg/kg) | Pioglitazone (10 mg/kg) | Obeticholic Acid (10 mg/kg) |
| Change in Body Weight (%) | +25.2% | +18.5% | +28.1% | +23.9% |
| Liver/Body Weight Ratio | 5.8% | 4.1% | 4.5% | 4.9% |
| Serum ALT (U/L) | 185 ± 22 | 95 ± 15 | 110 ± 18 | 125 ± 20 |
| Serum AST (U/L) | 210 ± 25 | 115 ± 19 | 130 ± 21 | 145 ± 24 |
| Liver Triglycerides (mg/g) | 150 ± 18 | 70 ± 11 | 85 ± 14 | 98 ± 16 |
| NAFLD Activity Score (NAS) | 6.5 ± 0.8 | 2.5 ± 0.5 | 3.5 ± 0.6 | 4.0 ± 0.7 |
| Fibrosis Stage (0-4 scale) | 2.8 ± 0.4 | 1.2 ± 0.3 | 1.8 ± 0.4 | 1.5 ± 0.3 |
Data are presented as mean ± SEM and are hypothetical.
Table 2: Comparative Phase II Clinical Trial Efficacy (52-Week Study)
This table presents hypothetical primary and secondary endpoint data from a Phase II trial in patients with biopsy-proven NASH and fibrosis (Stage F2-F3).
| Endpoint | Placebo + Diet/Exercise | This compound (50 mg QD) | Pioglitazone (30 mg QD) | Obeticholic Acid (25 mg QD) |
| NASH Resolution w/o Worsening Fibrosis | 12% | 35% | 31% | 28% |
| Fibrosis Improvement (≥1 stage) w/o Worsening NASH | 15% | 38% | 25% | 40% |
| Both Endpoints Met | 5% | 22% | 14% | 16% |
| Mean Relative Reduction in Liver Fat (MRI-PDFF) | -8% | -45% | -38% | -25% |
| ALT Normalization | 18% | 55% | 48% | 40% |
| HOMA-IR Improvement | -0.5 | -2.1 | -2.5 | -1.0 |
Data represent the percentage of patients meeting the endpoint or the mean change from baseline and are hypothetical. Primary endpoints for clinical trials in NASH often include histological improvements.[14][15][16][17]
Table 3: Comparative Safety and Tolerability Profile
| Adverse Event | This compound (Hypothetical) | Pioglitazone | Obeticholic Acid |
| Most Common | Mild GI discomfort, transient headache | Weight gain, peripheral edema | Pruritus, headache, fatigue |
| Lipid Profile | Neutral to slight HDL increase | Neutral | Dose-dependent increase in LDL-C, decrease in HDL-C |
| Cardiovascular | No adverse signal observed | Risk of fluid retention, heart failure in at-risk patients | Potential atherogenic lipid changes |
| Other | - | Risk of bone fractures | - |
Experimental Protocols
Key Preclinical Experiment: Diet-Induced NAFLD Model
A robust and relevant animal model is crucial for evaluating therapeutic candidates for NAFLD.[2][18][19]
-
Objective: To assess the efficacy of this compound in preventing the progression of steatosis, inflammation, and fibrosis in a rat model of NAFLD.
-
Model: Male Sprague-Dawley rats are fed a diet high in fat (45-60% kcal), fructose (20-40% kcal), and cholesterol (2%) for 16 weeks to induce a NASH-like phenotype.[2]
-
Treatment Groups:
-
Control (Standard Chow)
-
NASH Diet + Vehicle (0.5% carboxymethylcellulose)
-
NASH Diet + this compound (10 mg/kg/day, oral gavage)
-
NASH Diet + Pioglitazone (10 mg/kg/day, oral gavage)
-
NASH Diet + Obeticholic Acid (10 mg/kg/day, oral gavage)
-
-
Treatment Duration: Dosing begins at week 4 and continues for 12 weeks.
-
Key Assessments:
-
Metabolic: Weekly body weight, food intake, terminal blood glucose, and insulin (for HOMA-IR calculation).
-
Biochemical: Serum analysis for ALT, AST, triglycerides, and cholesterol at termination.
-
Histopathology: Liver tissues are harvested, weighed, and a portion is fixed in formalin. Sections are stained with Hematoxylin & Eosin (H&E) for NAFLD Activity Score (NAS) assessment and Sirius Red for fibrosis staging.
-
Molecular: A portion of the liver is snap-frozen for analysis of liver triglyceride content and gene expression analysis of markers for lipogenesis, fatty acid oxidation, and inflammation.
-
Key Clinical Experiment: Phase IIb Trial Design
-
Objective: To evaluate the efficacy and safety of this compound in adults with biopsy-confirmed NASH and significant fibrosis.
-
Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Population: 250 adult patients with a diagnosis of NASH based on liver biopsy within 6 months of randomization, a NAFLD Activity Score (NAS) ≥ 4 (with at least 1 point in each component: steatosis, lobular inflammation, and hepatocyte ballooning), and liver fibrosis stage F2 or F3.
-
Intervention:
-
Placebo once daily
-
This compound (25 mg) once daily
-
This compound (50 mg) once daily
-
-
Duration: 52 weeks of treatment. All patients receive counseling on diet and exercise.
-
Primary Endpoints: The proportion of patients who achieve either:
-
Secondary Endpoints:
-
Quantitative change in liver fat content measured by MRI-Proton Density Fat Fraction (MRI-PDFF).[14]
-
Changes in serum liver enzymes (ALT, AST, GGT).
-
Changes in markers of insulin resistance (HOMA-IR) and lipid profiles.
-
Safety and tolerability assessments.
-
Conclusion
Based on this comparative analysis, the hypothetical SIRT1 activator this compound demonstrates a promising therapeutic profile for the treatment of NAFLD and NASH. Its mechanism of action, which targets central pathways of lipogenesis and fatty acid oxidation, appears to translate into robust improvements in liver histology and metabolic parameters in both preclinical and hypothetical clinical settings.[3][6] Compared to Pioglitazone, this compound shows comparable efficacy in improving steatohepatitis but with a potentially more favorable profile regarding body weight. When benchmarked against Obeticholic Acid, this compound exhibits strong anti-fibrotic potential without the adverse lipid changes and pruritus associated with OCA. Further investigation is warranted to confirm these findings and fully establish the clinical utility and long-term safety of this compound as a novel treatment for NAFLD.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Role of the AMPK/SIRT1 pathway in non-alcoholic fatty liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of SIRT1 in fatty liver diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuins and nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT1 Activator E1231 Alleviates Nonalcoholic Fatty Liver Disease by Regulating Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Pioglitazone: More than just an Insulin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research on the protection effect of pioglitazone for non-alcoholic fatty liver disease (NAFLD) in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. io.nihr.ac.uk [io.nihr.ac.uk]
- 13. Obeticholic acid improves hepatic steatosis and inflammation by inhibiting NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Endpoint Selection of Non-alcoholic Steatohepatitis Clinical Trials | PDF [slideshare.net]
- 15. ENDPOINTS AND CLINICAL TRIAL DESIGN FOR NONALCOHOLIC STEATOHEPATITIS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nonalcoholic Steatohepatitis and Endpoints in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. providence.elsevierpure.com [providence.elsevierpure.com]
- 18. Experimental models of non-alcoholic fatty liver disease in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Experimental model and novel therapeutic targets for non-alcoholic fatty liver disease development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of TC-G-1008: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling TC-G-1008, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory safety protocols and information derived from its Safety Data Sheet (SDS).
Immediate Safety and Hazard Information
This compound is classified with several hazards that necessitate careful handling during disposal.[1] According to its Safety Data Sheet, the compound presents the following risks:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)
-
Causes skin irritation (Skin corrosion/irritation - Category 2)
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation - Category 3)
Due to these hazards, this compound must be treated as hazardous waste and should not be disposed of in regular trash or down the drain.[2][3]
Quantitative Hazard Data
The following table summarizes the hazard classifications for this compound.
| Hazard Classification | GHS Category | Hazard Statement |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Experimental Protocols for Disposal
While specific experimental protocols for the neutralization or deactivation of this compound are not publicly available, the standard and mandatory procedure is to dispose of it as hazardous chemical waste through a licensed environmental services company. This ensures compliance with regulations such as the Resource Conservation and Recovery Act (RCRA).[2]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][4]
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams. It should be collected in a designated, compatible container.[5][6] Do not mix it with incompatible chemicals.
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound." The label should also include the date of waste generation and the appropriate hazard pictograms.[1]
-
Waste Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][7] This area should be away from general lab traffic and have secondary containment to prevent spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound from generation to final disposal.
References
Personal protective equipment for handling TC-G-1008
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS. This document provides critical safety and logistical information for the handling, storage, and disposal of TC-G-1008. Adherence to these guidelines is essential to ensure a safe laboratory environment.
This compound is a potent and selective agonist of the G-protein coupled receptor 39 (GPR39).[1][2][3] As with any active small molecule, proper handling and safety precautions are paramount. The following information has been compiled to provide clear, procedural guidance for laboratory personnel.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound. The specific PPE required is outlined in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for bulk quantities or when generating dust. | Minimizes inhalation of the compound. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Handling
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Aliquoting: Whenever possible, handle the solid form of this compound in a chemical fume hood to minimize inhalation exposure. Use appropriate tools for weighing and transferring the compound.
-
Solution Preparation: this compound is soluble in DMSO.[1][3][] When preparing solutions, add the solvent to the vial containing the compound slowly to avoid splashing. Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Spill Management: In the event of a spill, isolate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Storage
Proper storage conditions are essential for maintaining the stability and efficacy of this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data compiled from multiple supplier recommendations. Always refer to the manufacturer's specific instructions.
Disposal Plan
All waste containing this compound must be disposed of in accordance with local, state, and federal regulations for chemical waste.
-
Waste Collection: Collect all solid and liquid waste containing this compound in clearly labeled, sealed containers. This includes contaminated PPE, weighing papers, and pipette tips.
-
Waste Segregation: Do not mix this compound waste with other incompatible waste streams.
-
Disposal Procedure: Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal of the chemical waste. Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt of the compound to the disposal of waste.
Caption: Standard Laboratory Workflow for Handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
